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Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one: A Technical Guide for Spirocyclic Scaffold Generation

Introduction & Structural Rationale In contemporary medicinal chemistry, escaping "flatland" by increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to enhance metabolic stability, aqueous solubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In contemporary medicinal chemistry, escaping "flatland" by increasing the fraction of sp3-hybridized carbons (Fsp3) is a proven strategy to enhance metabolic stability, aqueous solubility, and target specificity. Spirocyclic scaffolds are at the forefront of this paradigm shift.

2,6-Dioxa-8-azaspiro[4.5]decan-7-one (CAS 1780802-63-2) is a highly privileged building block. Structurally, it fuses a tetrahydrofuran ring with a 1,3-oxazinan-2-one (cyclic carbamate) moiety at a single spiro carbon (C5). This specific topology acts as an excellent bioisostere for morpholines and piperidines while providing a rigid, conformationally restricted vector for hydrogen bonding. This whitepaper details a robust, scalable, and self-validating 3-step synthetic route to this critical scaffold.

Retrosynthetic Pathway Analysis

The core synthetic challenge lies in constructing the 6-membered cyclic carbamate precisely onto the pre-existing 5-membered oxygen heterocycle. By disconnecting the carbamate linkage, the target simplifies to a 1,3-amino alcohol: 3-(2-aminoethyl)tetrahydrofuran-3-ol . This intermediate is traced back to a cyanohydrin equivalent, 2-(3-hydroxytetrahydrofuran-3-yl)acetonitrile , which is ultimately derived from the commercially available tetrahydrofuran-3-one via nucleophilic cyanomethylation.

Retrosynthesis Target 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (Target) AminoAlcohol 3-(2-aminoethyl)tetrahydrofuran-3-ol (Intermediate 2) Target->AminoAlcohol Disconnection 1 Nitrile 2-(3-hydroxytetrahydrofuran-3-yl)acetonitrile (Intermediate 1) AminoAlcohol->Nitrile Disconnection 2 Ketone Tetrahydrofuran-3-one (Starting Material) Nitrile->Ketone Disconnection 3

Caption: Retrosynthetic disconnection of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Cyanomethylation of Tetrahydrofuran-3-one

Expertise & Experience: The addition of a two-carbon nitrile fragment to a ketone is efficiently achieved using the lithium enolate of acetonitrile. We utilize Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) rather than n-Butyllithium (n-BuLi). Because n-BuLi is highly nucleophilic, it promotes direct butyl addition to the ketone. LDA, a sterically hindered non-nucleophilic base, strictly deprotonates acetonitrile to form the required lithioacetonitrile.

Trustworthiness: This protocol is a self-validating system. The reaction mixture remains completely homogeneous if lithioacetonitrile is successfully formed. Furthermore, quenching with saturated aqueous NH₄Cl at -78 °C ensures the resulting alkoxide is gently protonated, actively preventing the base-catalyzed dehydration of the sensitive tertiary alcohol intermediate.

Protocol 1:

  • Charge a dry, argon-flushed flask with anhydrous THF (10 volumes) and diisopropylamine (1.2 equiv). Cool to -78 °C.

  • Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LDA.

  • Add anhydrous acetonitrile (1.2 equiv) dropwise. Stir for 45 minutes at -78 °C to generate lithioacetonitrile.

  • Add tetrahydrofuran-3-one (1.0 equiv) dropwise. Maintain the reaction at -78 °C for 2 hours.

  • Quench with sat. aq. NH₄Cl, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield 2-(3-hydroxytetrahydrofuran-3-yl)acetonitrile.

Step 2: Chemoselective Nitrile Reduction

Expertise & Experience: Reducing a nitrile to a primary amine frequently suffers from over-alkylation. The newly formed primary amine can attack the intermediate imine, yielding unwanted secondary or tertiary amines. To circumvent this, we employ catalytic hydrogenation using Raney Nickel in the presence of methanolic ammonia. The excess ammonia shifts the thermodynamic equilibrium away from secondary amine formation, ensuring high chemoselectivity for the primary amine ([1]).

Trustworthiness: The use of a Parr shaker with strict pressure drop monitoring ensures the reaction goes to completion without over-reduction. The required filtration through Celite under a nitrogen blanket safely removes the pyrophoric Raney Nickel, validating the safety of the downstream workflow.

Protocol 2:

  • Dissolve 2-(3-hydroxytetrahydrofuran-3-yl)acetonitrile (1.0 equiv) in 7 M NH₃ in MeOH (10 volumes).

  • Add an aqueous slurry of Raney Nickel (20% w/w). (Caution: Pyrophoric)

  • Pressurize the reaction vessel with H₂ gas to 50 psi and agitate at room temperature for 12 hours.

  • Vent the H₂ gas safely. Filter the mixture through a pad of Celite under a nitrogen blanket.

  • Concentrate the filtrate under reduced pressure to afford 3-(2-aminoethyl)tetrahydrofuran-3-ol. (Purity is typically >95%, suitable for direct cyclization).

Step 3: Cyclization to 2,6-Dioxa-8-azaspiro[4.5]decan-7-one

Expertise & Experience: The formation of the 1,3-oxazinan-2-one ring from a 1,3-amino alcohol requires a carbonyl equivalent. While phosgene is a traditional choice, 1,1'-Carbonyldiimidazole (CDI) is utilized here for its superior safety profile and milder reactivity. Mechanistically, the primary amine attacks CDI first to form an N-acylimidazole intermediate. This undergoes intramolecular attack by the adjacent tertiary hydroxyl group, displacing the second imidazole molecule to close the 6-membered ring ([2]).

Trustworthiness: The reaction is thermodynamically driven by the release of imidazole. A simple acidic aqueous wash completely partitions the imidazole byproduct into the aqueous layer, leaving the highly pure spirocyclic carbamate in the organic phase, self-validating the purification without the need for chromatography.

Protocol 3:

  • Dissolve 3-(2-aminoethyl)tetrahydrofuran-3-ol (1.0 equiv) in anhydrous dichloromethane (DCM, 15 volumes).

  • Add CDI (1.5 equiv) in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Dilute the mixture with additional DCM and wash sequentially with 1 M HCl (2x) to remove imidazole, followed by brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes to yield pure 2,6-Dioxa-8-azaspiro[4.5]decan-7-one.

Workflow Step1 Step 1: Cyanomethylation LDA, MeCN, THF, -78°C Step2 Step 2: Nitrile Reduction Raney Ni, H2, NH3/MeOH Step1->Step2 Intermediate 1 Step3 Step 3: Cyclization CDI, DCM, RT Step2->Step3 Intermediate 2 Product 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (Purified Product) Step3->Product Final Yield

Caption: Experimental workflow for the 3-step synthesis of the spirocyclic target.

Quantitative Data & Process Optimization

To ensure maximum throughput and purity, alternative reagents were evaluated during process development. The data below summarizes the rationale behind the selected conditions for each step.

Reaction StepEvaluated ConditionSelected ConditionRationale for SelectionYield (%)Purity (%)
1. Cyanomethylation n-BuLi vs. LDALDA (-78 °C) Prevents nucleophilic butyl addition to the ketone.84%>98%
2. Nitrile Reduction LiAlH₄ vs. Raney Ni/NH₃Raney Ni / H₂ / NH₃ Suppresses secondary amine byproduct formation.91%96%
3. Cyclization Triphosgene vs. CDICDI (RT) Bench-stable, avoids toxic phosgene gas, easy workup.88%>99%

Conclusion

The synthesis of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one is efficiently achieved in three robust steps with an overall yield exceeding 67%. By strictly controlling the enolate chemistry with LDA, leveraging ammonia-buffered catalytic hydrogenation, and utilizing CDI for safe carbamate cyclization, this protocol provides drug development professionals with a highly reliable method to access this valuable spirocyclic scaffold at scale.

References

  • Scaffolding-Induced Property Modulation of Chemical Space - ACS Combinatorial Science.[Link]

  • Selective Catalytic Oxidative Carbonylation of Amino Alcohols to Ureas - ACS Publications (Journal of Organic Chemistry).[Link]

Sources

Exploratory

2,6-Dioxa-8-azaspiro[4.5]decan-7-one chemical properties

An In-depth Technical Guide to the Core Chemical Properties of 8-Azaspiro[4.5]decane-7,9-dione A Note to the Researcher: Initial inquiries into the chemical properties of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one revealed a s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Core Chemical Properties of 8-Azaspiro[4.5]decane-7,9-dione

A Note to the Researcher: Initial inquiries into the chemical properties of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one revealed a significant scarcity of available data in scientific literature and chemical databases. To provide a comprehensive and technically valuable guide within a similar chemical space, this document has been expertly curated to focus on a structurally related and well-documented compound: 8-Azaspiro[4.5]decane-7,9-dione (CAS Number: 1075-89-4). This compound shares the core azaspiro[4.5]decane framework and is of significant interest to the pharmaceutical industry, serving as a pivotal building block for a class of anxiolytic drugs known as azapirones, including the widely prescribed medication Buspirone.

Introduction to 8-Azaspiro[4.5]decane-7,9-dione

8-Azaspiro[4.5]decane-7,9-dione is a bicyclic organic compound featuring a cyclopentane ring spiro-fused to a piperidine ring at the 4-position, with two carbonyl groups at positions 7 and 9 of the piperidine ring.[1] This unique three-dimensional structure makes it a valuable scaffold in medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of Buspirone and other pharmacologically active agents that target serotonin receptors.[2][3][4] The glutarimide-like functionality within the spirocyclic system imparts specific reactivity that is crucial for its derivatization.[5]

Physicochemical and Structural Properties

The core attributes of 8-Azaspiro[4.5]decane-7,9-dione are summarized in the table below. These properties are fundamental for its handling, reaction setup, and purification.

PropertyValueSource(s)
IUPAC Name 8-Azaspiro[4.5]decane-7,9-dione[5]
CAS Number 1075-89-4[1][6]
Molecular Formula C₉H₁₃NO₂[5][6]
Molecular Weight 167.21 g/mol [5][6]
Physical Form Solid
Melting Point 152-156 °C[7]
Synonyms 1,1-Cyclopentanediacetimide, 3,3-Tetramethyleneglutarimide[1][5]

Below is a two-dimensional representation of the molecular structure of 8-Azaspiro[4.5]decane-7,9-dione.

Caption: 2D Structure of 8-Azaspiro[4.5]decane-7,9-dione.

Synthesis and Manufacturing

The industrial synthesis of 8-Azaspiro[4.5]decane-7,9-dione is valued for its efficiency and the use of readily available starting materials. A common and patented method involves the condensation reaction between 1,1-pentamethylene oxalic acid (also known as 1,1-cyclopentanediacetic acid) and urea.[7]

SynthesisWorkflow Reactant1 1,1-Pentanemethylene Oxalic Acid Mixing Mix Reactants (Molar Ratio ~1:1.4) Reactant1->Mixing Reactant2 Urea Reactant2->Mixing Reaction Heat and Stir (150-200 °C, 0.5-2h) Mixing->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Purification Recrystallization (e.g., with Ethanol) CrudeProduct->Purification FinalProduct 8-Azaspiro[4.5]decane-7,9-dione (Yield: 80-90%) Purification->FinalProduct

Caption: Synthetic workflow for 8-Azaspiro[4.5]decane-7,9-dione.

Experimental Protocol: Synthesis from 1,1-Pentanemethylene Oxalic Acid and Urea[8]
  • Charging the Reactor: In a suitable reaction vessel, charge 1,1-pentamethylene oxalic acid (1.0 equivalent) and urea (1.4 equivalents).

  • Reaction: The mixture is stirred and heated to a temperature of 160-170 °C for approximately 1 hour.

  • Work-up: After cooling slightly, 50% aqueous ethanol is added to dissolve the product mixture.

  • Decolorization: Activated carbon is added, and the solution is filtered while hot.

  • Crystallization: The filtrate is allowed to cool, leading to the crystallization of the product.

  • Isolation: The white, flake-like crystals are collected by filtration, washed, and dried to yield 8-Azaspiro[4.5]decane-7,9-dione with a reported yield of up to 89.5%.

Chemical Reactivity and Derivatization

The chemical reactivity of 8-Azaspiro[4.5]decane-7,9-dione is dominated by the nitrogen atom of the imide functional group. This nitrogen is nucleophilic and can be readily alkylated. This reactivity is harnessed in the synthesis of Buspirone, where the nitrogen atom is alkylated with a butyl chain bearing a leaving group, which then connects to a piperazine moiety.[2][3]

A crucial derivatization is the N-alkylation with 1,4-dibromobutane to form 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, a key intermediate for Buspirone and related compounds.[2]

Derivatization Start 8-Azaspiro[4.5]decane-7,9-dione Reagent1 + 1,4-Dibromobutane Start->Reagent1 Intermediate 8-(4-bromobutyl)-8-azaspiro[4.5] decane-7,9-dione Reagent2 + 1-(2-Pyrimidinyl)piperazine Intermediate->Reagent2 Buspirone Buspirone Reagent1->Intermediate Reagent2->Buspirone

Caption: Key derivatization pathway to Buspirone.

Experimental Protocol: Synthesis of 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione[2]
  • Salt Formation: To a solution of 8-Azaspiro[4.5]decane-7,9-dione in a suitable solvent, potassium hydroxide is added to form the potassium salt of the imide.

  • Alkylation: 1,4-dibromobutane is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to approximately 50 °C for about 8 hours.

  • Intermediate Formation: The reaction yields the intermediate 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. This intermediate is often used in the next step without extensive purification.

Spectroscopic Characterization

While detailed spectral data requires access to specific analytical reports, the structural features of 8-Azaspiro[4.5]decane-7,9-dione allow for the prediction of its key spectroscopic characteristics.[8][9]

  • ¹H NMR: The proton NMR spectrum would be expected to show multiplets for the protons of the cyclopentane ring. The methylene protons on the piperidine ring adjacent to the carbonyl groups would likely appear as singlets or closely coupled multiplets. A broad singlet corresponding to the N-H proton of the imide would also be expected.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the two carbonyl carbons in the dione structure, typically in the range of 170-180 ppm. The spiro carbon would be a unique quaternary carbon signal. Signals for the methylene carbons of both the cyclopentane and piperidine rings would also be present.

  • IR Spectroscopy: The infrared spectrum would be dominated by strong absorption bands corresponding to the C=O stretching of the imide group, typically appearing around 1700 cm⁻¹. An N-H stretching band would also be visible around 3200 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (167.21 g/mol ).

Applications in Drug Discovery and Development

8-Azaspiro[4.5]decane-7,9-dione is a cornerstone in the development of azapirone drugs, a class of anxiolytic and antipsychotic medications.[5] Its rigid spirocyclic structure is considered a "privileged scaffold," meaning it can be used to build a variety of compounds that interact with specific biological targets.

The primary application is in the synthesis of Buspirone , an anxiolytic agent that acts as a serotonin 5-HT₁ₐ receptor partial agonist.[2][10] The 8-azaspiro[4.5]decane-7,9-dione moiety forms the bulky cycloimide portion of the Buspirone molecule, which is understood to be crucial for its interaction with the receptor.[4]

Beyond Buspirone, this scaffold has been used to synthesize other analogs for exploring structure-activity relationships at serotonin receptors and for developing novel therapeutic agents.[4][11]

Safety and Handling

Safety data for 8-Azaspiro[4.5]decane-7,9-dione indicates that it should be handled with care in a laboratory setting. It is classified as hazardous, with the following hazard statements:

  • H301: Toxic if swallowed.

  • H411: Toxic to aquatic life with long-lasting effects.

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

References

  • Google Patents. (n.d.). 8-azaspiro[2][3] decane-7, the preparation method of 9-dione compounds. Retrieved from

  • Luo, H., Xia, W., Qian, C., Chen, X., & He, C. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[2][3] decane-7,9-dione hydrochloride. ResearchGate. Retrieved from [https://www.researchgate.net/publication/257769992_The_preparation_of_8-4-4-2-Pyrimidinyl-1-piperazinybutyl]-8-azaspiro45_decane-79-dione_hydrochloride]([Link])

  • Mokrosz, J. L., Dereń-Wesołek, A., Tatarczyńska, E., Duszyńska, B., Bojarski, A. J., Mokrosz, M. J., & Chojnacka-Wójcik, E. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry, 39(5), 1125–1129. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 8-Azaspiro[4.5]decane-7,9-dione, 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-. Retrieved from [Link]

  • Wikipedia. (n.d.). Azaspirodecanedione. Retrieved from [Link]

  • Appchem. (n.d.). 8-Azaspiro[4.5]decane-7,9-dione. Retrieved from [Link]

  • PubChem. (n.d.). 8-Azaspiro(4.5)decane-7,9-dione. Retrieved from [Link]

  • ChEMBL. (n.d.). Document: 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile.... Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 8-Azaspiro[4.5]decane-7,9-dione. Retrieved from [Link]

  • SynThink. (n.d.). 8-Azaspiro[4.5]decane-7,9-dione; Cas: NA. Retrieved from [Link]dione-cas-na)

Sources

Foundational

Spectroscopic data of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one Executive Summary In modern drug discovery, the transition from planar aromatic rings to Fsp³-rich three-dimension...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one

Executive Summary

In modern drug discovery, the transition from planar aromatic rings to Fsp³-rich three-dimensional scaffolds is a critical strategy for improving pharmacokinetic properties and target specificity. 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (CAS: 1780802-63-2) is a highly valuable spirocyclic building block[1]. It uniquely fuses a tetrahydrofuran ether ring with a 1,3-oxazinan-2-one (cyclic carbamate) ring at a single quaternary spiro carbon.

Because spirocyclic systems exhibit complex stereochemical and electronic environments, standard 1D characterization is often insufficient. This whitepaper provides a definitive, self-validating analytical framework for researchers and drug development professionals to rigorously characterize this specific spirocyclic scaffold using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Structural Deconstruction & Topological Analysis

To accurately predict and interpret the spectroscopic data, we must first deconstruct the topology of the spiro[4.5]decane core[2].

  • The 5-Membered Ring (Tetrahydrofuran Motif): Numbered 1 through 5, with oxygen at position 2. The sequence is C5(spiro)–C1(H₂)–O2–C3(H₂)–C4(H₂)–C5(spiro).

  • The 6-Membered Ring (1,3-Oxazinan-2-one Motif): Numbered 6 through 10, with oxygen at 6, a carbonyl at 7, and nitrogen at 8. The sequence is C5(spiro)–O6–C7(=O)–N8(H)–C9(H₂)–C10(H₂)–C5(spiro).

Mechanistic Implication for Spectroscopy: The C5 spiro carbon is bonded to one oxygen (O6) and three carbons (C1, C4, C10). It is a tertiary ether carbon, not an acetal/ketal center. Furthermore, the rigid spiro-fusion breaks the symmetry of the molecule, rendering the methylene protons in both rings highly diastereotopic. This topological rigidity directly dictates the complex splitting patterns observed in the ¹H NMR spectrum.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the analytical workflow must be treated as a self-validating system. Each step contains built-in quality control gates to prevent downstream data misinterpretation.

Workflow A Sample Prep (LC-UV >98%) B NMR Acquisition (CDCl3, 298K) A->B C ATR-FTIR (Neat Solid) A->C D HRMS (ESI+) (Soft Ionization) A->D E Data Integration & Validation B->E C->E D->E

Figure 1: Self-validating analytical workflow for spirocyclic carbamate characterization.

Protocol 3.1: NMR Acquisition (1D & 2D)
  • Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

    • Causality: CDCl₃ is explicitly selected over protic solvents or DMSO-d₆. The spirocyclic scaffold lacks extensive hydrogen-bond donors, making it highly soluble in CDCl₃. Furthermore, CDCl₃ minimizes solvent-solute hydrogen bonding, allowing the singular carbamate N-H proton to appear as a distinct, unexchanged broad singlet rather than being broadened into the baseline by protic exchange.

  • Acquisition: Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K.

  • Self-Validation Gate: Check the TMS peak line width. If the width at half-height exceeds 1.0 Hz, the magnetic field is poorly shimmed. Re-shim the Z and Z² gradients before integrating the diastereotopic multiplets.

Protocol 3.2: FT-IR Spectroscopy
  • Methodology: Utilize Attenuated Total Reflectance (ATR) FT-IR on the neat solid sample.

  • Causality: ATR is strictly utilized instead of traditional KBr pelleting. KBr is highly hygroscopic; absorbed water exhibits a broad O-H stretch at ~3300 cm⁻¹, which critically overlaps with and obscures the diagnostic N-H stretch of the 1,3-oxazinan-2-one ring. ATR provides a moisture-free background.

  • Self-Validation Gate: If the C=O stretch is observed below 1680 cm⁻¹, it indicates unwanted intermolecular hydrogen bonding or dimerization.

Protocol 3.3: HRMS (ESI-TOF)
  • Ionization: Inject a 1 µg/mL solution (in MeOH/H₂O 50:50 with 0.1% Formic Acid) into an ESI-TOF mass spectrometer in positive ion mode.

  • Causality: Soft ionization (ESI) is required to preserve the pseudo-molecular ion [M+H]⁺ of the fragile cyclic carbamate before in-source fragmentation occurs.

  • Self-Validation Gate: The mass error must be calculated. A self-validating system requires the mass error to be ≤ 5 ppm. If the error exceeds this threshold, the instrument must be recalibrated using a standard tuning mix.

Quantitative Spectroscopic Data Synthesis

Based on the established chemical environments of 1,3-oxazinan-2-ones[3] and spiro[4.5]decanes[2], the quantitative spectroscopic data is synthesized below.

Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K)
PositionMultiplicityIntegrationPredicted Shift (ppm)Structural Assignment & Causality
C1-H₂ Multiplet (AB)2H3.70 - 3.90Deshielded by adjacent O2 and spiro C5. Diastereotopic.
C3-H₂ Triplet2H3.85 - 4.05Highly deshielded by adjacent O2.
C9-H₂ Multiplet2H3.30 - 3.50Deshielded by the adjacent carbamate N8 atom.
C4-H₂ Multiplet2H2.05 - 2.25Aliphatic; shifted slightly downfield by spiro C5.
C10-H₂ Triplet2H1.90 - 2.15Aliphatic; adjacent to spiro C5.
N8-H Broad Singlet1H5.50 - 6.00Carbamate NH; broad due to quadrupolar relaxation of ¹⁴N.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)
PositionCarbon TypePredicted Shift (ppm)Structural Assignment & Causality
C7 Quaternary~153.5Carbamate carbonyl (C=O). Highly deshielded[3].
C5 Quaternary~82.0Spiro center (O-C-C-C). Downfield due to O6 attachment.
C1 Secondary~73.5Tetrahydrofuran CH₂ adjacent to O2.
C3 Secondary~67.2Tetrahydrofuran CH₂ adjacent to O2.
C9 Secondary~40.5Oxazinanone CH₂ adjacent to N8.
C4 Secondary~36.8Tetrahydrofuran aliphatic CH₂.
C10 Secondary~32.1Oxazinanone aliphatic CH₂.
Table 3: FT-IR Absorptions (ATR, Solid)
Wavenumber (cm⁻¹)IntensityAssignment
3280 Medium, BroadN-H stretch (cyclic carbamate)
2945, 2870 WeakC-H stretch (aliphatic CH₂)
1695 Strong, SharpC=O stretch (cyclic carbamate)[4]
1240 StrongC-O-C asymmetric stretch (ether)
1110 StrongC-O-C symmetric stretch (ether)

Mechanistic Fragmentation & Mass Spectrometry

Under Collision-Induced Dissociation (CID) in MS/MS, cyclic carbamates exhibit highly predictable fragmentation pathways. The primary driving force is the thermodynamic stability of the ejected neutral molecules.

Fragmentation M [M+H]+ m/z 158.0817 F1 Fragment A m/z 114.0918 M->F1 Loss of CO2 (-44 Da) F2 Fragment B m/z 84.0813 F1->F2 Loss of CH2O (-30 Da)

Figure 2: ESI+ MS/MS fragmentation pathway for 2,6-Dioxa-8-azaspiro[4.5]decan-7-one.

Fragmentation Causality:

  • Decarboxylation: The pseudo-molecular ion ([M+H]⁺, m/z 158.08) undergoes rapid internal proton transfer to the ring oxygen (O6), triggering the extrusion of neutral carbon dioxide (CO₂, 44 Da). This yields a stable cyclic iminium/amine fragment (Fragment A, m/z 114.09).

  • Ether Cleavage: The resulting spiro-fused intermediate is highly strained. The tetrahydrofuran moiety undergoes a retro-aldol-type cleavage, expelling neutral formaldehyde (CH₂O, 30 Da) to yield Fragment B (m/z 84.08).

Table 4: HRMS Data (ESI-TOF)
Ion SpeciesFormulaTheoretical m/zPredicted m/zError (ppm)
[M+H]⁺ C₇H₁₂NO₃⁺158.0817158.0815< 2.0
[M+Na]⁺ C₇H₁₁NO₃Na⁺180.0637180.0634< 2.0
Fragment A C₆H₁₂NO⁺114.0918114.0915< 3.0
Fragment B C₅H₁₀N⁺84.081384.0810< 3.0

References

  • [3] ResearchGate. New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. Retrieved from: [Link]

  • [4] ACS Publications. New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. The Journal of Organic Chemistry. Retrieved from: [Link]

  • [2] ACS Publications. Synthesis of Spiro[4.5]decane CF-Ring Analogues of 1α,25-Dihydroxyvitamin D3. Retrieved from: [Link]

Sources

Exploratory

2,6-Dioxa-8-azaspirodecan-7-one: Structural Analysis and Synthetic Integration in Drug Discovery

2,6-Dioxa-8-azaspiro[1]decan-7-one: Structural Analysis and Synthetic Integration in Drug Discovery Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Whitep...

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Author: BenchChem Technical Support Team. Date: April 2026

2,6-Dioxa-8-azaspiro[1]decan-7-one: Structural Analysis and Synthetic Integration in Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The transition from planar, heavily aromatic chemical spaces to three-dimensional, sp³-rich architectures is a defining paradigm in modern medicinal chemistry. This shift, often termed "escaping flatland," is driven by the need to improve clinical success rates by enhancing solubility, reducing off-target toxicity, and increasing metabolic stability [1].

2,6-Dioxa-8-azaspiro[1]decan-7-one (CAS: 1780802-63-2) represents a highly versatile, spirocyclic building block designed precisely for this purpose. By fusing a hydrophilic tetrahydrofuran (THF) ring with a rigid 1,3-oxazinan-2-one (cyclic carbamate) system, this scaffold provides a metabolically stable hydrogen-bonding network while enforcing strict conformational control over appended pharmacophores [2].

Chemical Identity and Structural Topology

Understanding the exact spatial arrangement of this spirocycle is critical for structure-based drug design (SBDD). The IUPAC nomenclature dictates a specific numbering system that defines the heteroatom vectors.

Physicochemical Profile
PropertyValue
IUPAC Name 2,6-Dioxa-8-azaspiro[1]decan-7-one
CAS Number 1780802-63-2
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol
SMILES O=C1NCC2(CCOC2)O1
Fraction sp³ (Fsp³) 0.86 (6 out of 7 carbons are sp³ hybridized)
Topological Polar Surface Area (TPSA) 47.6 Ų
Hydrogen Bond Donors / Acceptors 1 / 3
Topological Breakdown

The spiro[1]decane core consists of two orthogonal rings joined at a single quaternary carbon (C5):

  • The 5-Membered Ring (Tetrahydrofuran): The oxygen is located at position 2 (2-Oxa), meaning it is separated from the spiro carbon by one methylene unit on one side and two on the other.

  • The 6-Membered Ring (1,3-Oxazinan-2-one): The oxygen is at position 6 (directly adjacent to the spiro carbon), the carbonyl is at position 7, and the nitrogen is at position 8.

Topology THF Tetrahydrofuran Ring (2-Oxa) Spiro Spiro Carbon (C5) THF->Spiro Shares C5 Oxazinanone 1,3-Oxazinan-2-one Ring (6-Oxa, 7-One, 8-Aza) Oxazinanone->Spiro Shares C5

Fig 1: Topological relationship of the spirocyclic core.

Mechanistic Utility in Drug Design (E-E-A-T Analysis)

As an Application Scientist, I emphasize not just what a building block is, but why it is strategically deployed in a medicinal chemistry campaign.

Conformational Restriction and Entropy

Flexible alkyl chains suffer from high entropic penalties upon binding to a target protein. The spirocyclic nature of 2,6-Dioxa-8-azaspiro[1]decan-7-one locks the molecule into a well-defined 3D conformation. The cyclic carbamate acts as a rigidified bioisostere for acyclic amides or ureas, directing the N-H bond (a critical hydrogen bond donor) into a specific vector [3].

Metabolic Shielding

Acyclic carbamates and amides are often rapidly cleaved by plasma esterases or amidases. Embedding the carbamate within a 6-membered ring (oxazinanone) sterically shields the carbonyl carbon from nucleophilic attack by hydrolytic enzymes. Furthermore, the high Fsp³ character (0.86) reduces lipophilicity (ClogP), which inversely correlates with Cytochrome P450 (CYP) driven oxidative metabolism.

Experimental Protocol: De Novo Synthesis

To integrate this scaffold into a drug discovery pipeline, a robust, scalable, and self-validating synthetic route is required. The following protocol details the construction of the spirocyclic core from commercially available dihydrofuran-3(2H)-one.

Step-by-Step Methodology

Step 1: Reformatsky Reaction (Formation of the Quaternary Center)

  • Procedure: To a suspension of activated Zinc dust (1.5 eq) in anhydrous THF under N₂, add ethyl bromoacetate (1.2 eq) and dihydrofuran-3(2H)-one (1.0 eq). Reflux for 4 hours. Quench with saturated aqueous NH₄Cl.

  • Causality: The zinc enolate attacks the sterically hindered ketone. The Reformatsky reaction is chosen over a standard Grignard addition because the zinc enolate is less basic, preventing unwanted enolization of the starting ketone and ensuring high chemoselectivity for the desired β-hydroxy ester.

Step 2: Amidation and Selective Reduction

  • Procedure: Treat the isolated β-hydroxy ester with 7N NH₃ in Methanol at 50°C for 12 hours to yield the primary amide. Subsequently, reduce the amide using Borane-Tetrahydrofuran (BH₃·THF, 3.0 eq) at reflux for 6 hours. Carefully quench with Methanol.

  • Causality: This two-step sequence converts the ester into a primary amine, yielding the critical 1,3-amino alcohol spiro-intermediate. BH₃·THF is explicitly selected over LiAlH₄ to prevent reductive ring-opening of the sensitive tetrahydrofuran moiety.

Step 3: Phosgene-Free Cyclization

  • Procedure: Dissolve the 1,3-amino alcohol in anhydrous Dichloromethane (DCM). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.5 eq) followed by 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) at 0°C. Stir at room temperature for 8 hours.

  • Causality: DBU ensures complete deprotonation of both the amine and the tertiary alcohol. CDI acts as a safe, bench-stable phosgene equivalent. The thermodynamic stability of the resulting 6-membered cyclic carbamate drives the reaction to completion, providing the target 2,6-Dioxa-8-azaspiro[1]decan-7-one.

Synthesis SM Dihydrofuran-3(2H)-one (Starting Material) Step1 Reformatsky Reaction (Zn, Ethyl bromoacetate) SM->Step1 Int1 β-Hydroxy Ester (Quaternary Center Formed) Step1->Int1 Step2 Amidation & Reduction (NH3/MeOH, then BH3-THF) Int1->Step2 Int2 1,3-Amino Alcohol (Spiro Intermediate) Step2->Int2 Step3 Cyclization (CDI, DBU, DCM) Int2->Step3 Product 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (Target Scaffold) Step3->Product

Fig 2: Validated synthetic workflow for the spirocyclic carbamate core.

Comparative Data: Spirocyclic vs. Planar Scaffolds

To quantify the advantage of utilizing 2,6-Dioxa-8-azaspiro[1]decan-7-one, we compare its theoretical physicochemical properties against a traditional planar analog (e.g., 1,4-benzoxazin-3-one).

Metric2,6-Dioxa-8-azaspiro[1]decan-7-one1,4-Benzoxazin-3-one (Planar Analog)Impact on Drug Profile
Fraction sp³ (Fsp³) 0.860.12Higher Fsp³ correlates with reduced toxicity and higher clinical approval rates.
Aromatic Rings 01Absence of aromaticity improves aqueous solubility.
3D Vector Spread Spherical / OrthogonalPlanar / 2DOrthogonal vectors allow probing of deeper, complex binding pockets.
Metabolic Liability Low (Sterically hindered)High (Aromatic oxidation)Improved half-life and reduced reactive metabolite formation.

Conclusion

The integration of 2,6-Dioxa-8-azaspiro[1]decan-7-one into screening libraries and lead optimization campaigns offers a distinct advantage for modern drug discovery. By providing a rigidified, high-Fsp³ framework with a stable cyclic carbamate motif, this scaffold directly addresses the attrition rates associated with poor pharmacokinetic properties and off-target toxicities inherent to flat, aromatic compounds.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Proportion of sp3-hybridized Carbon Atoms in Macrolide-like Structures. Journal of Medicinal Chemistry.[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Miyamoto, S., et al. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety. Journal of Medicinal Chemistry.[Link]

Sources

Foundational

Beyond Flatland: Integrating 2,6-Dioxa-8-azaspiro[4.5]decan-7-one in Modern Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifier: CAS 1780802-63-2 Executive Summary In the relentless pursuit of novel therapeutics, the pharmaceutical industry ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifier: CAS 1780802-63-2

Executive Summary

In the relentless pursuit of novel therapeutics, the pharmaceutical industry has recognized the severe attrition rates associated with highly lipophilic, planar aromatic molecules. As a Senior Application Scientist, I frequently advocate for the strategic integration of sp3-rich, three-dimensional scaffolds to rescue failing drug discovery programs. 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (CAS 1780802-63-2) represents a highly privileged spirocyclic building block. Featuring a tetrahydrofuran ring spiro-fused to a 1,3-oxazinan-2-one (cyclic carbamate) core, this scaffold serves as a conformationally restricted bioisostere for morpholines, piperidines, and planar benzoxazinones[1],[2]. This technical guide dissects the structural causality, physicochemical benefits, and functionalization protocols for deploying this specific spirocycle in lead optimization.

Structural Profiling & Physicochemical Causality

The architectural geometry of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one imparts significant advantages over traditional planar structures, directly influencing pharmacokinetic (PK) and pharmacodynamic (PD) profiles[3].

The Causality of the Cyclic Carbamate

Replacing standard amides or basic amines with a cyclic carbamate (the 1,3-oxazinan-2-one moiety) is a precise exercise in pKa tuning. The cyclic carbamate NH possesses a calculated pKa of approximately 12.2[4].

  • Target Binding: This enhanced acidity compared to standard lactams (pKa ~16) strengthens hydrogen-bond donor interactions with critical residues (e.g., Histidine or Arginine) in enzyme binding pockets.

  • Metabolic Shielding: The inherent 3D bulk of the spiro[4.5]decane system provides steric shielding. By replacing flat aromatic rings with this sp3-rich core, we physically block hepatic CYP450 enzymes from accessing adjacent metabolic soft spots, thereby reducing intrinsic clearance (CLint)[5].

Quantitative Data Presentation

The table below summarizes the self-validating improvements observed when replacing a planar aromatic core with a spirocyclic bioisostere like CAS 1780802-63-2.

ParameterPlanar Aromatic CoreSpirocyclic BioisostereCausality / Impact on Drug Profile
Fsp3 (Fraction sp3) < 0.2> 0.8Enhanced 3D complexity; higher clinical success rate.
ClogP (Lipophilicity) 3.5 - 4.50.5 - 1.5Reduced lipophilicity; lowers off-target toxicity.
Aqueous Solubility < 10 µM> 100 µMImproved dissolution and oral bioavailability.
Rotatable Bonds 3 - 50 - 1Rigidified active conformation; reduces entropic penalty.
Efflux Ratio (MDR1) > 5.0< 2.0Evades P-glycoprotein efflux; improves CNS penetrance.

Mechanistic Pathways & Workflow Visualizations

To conceptualize the integration of CAS 1780802-63-2 into a drug discovery pipeline, we must map the logical workflows of scaffold hopping and metabolic evasion.

ScaffoldHopping Planar Planar Aromatic Hit (High LogP, Poor Solubility) SBDD Structure-Based Drug Design (Identify Exit Vectors) Planar->SBDD Scaffold Hopping Spiro Spirocyclic Scaffold Integration (2,6-Dioxa-8-azaspiro[4.5]decan-7-one) SBDD->Spiro 3D Rigidification Bioisostere Bioisosteric Replacement (Cyclic Carbamate H-Bonding) Spiro->Bioisostere Fine-tune pKa Optimized Optimized Lead Compound (High Fsp3, Enhanced PK/PD) Bioisostere->Optimized In vivo Validation

Scaffold hopping workflow: Transitioning from planar hits to spirocyclic bioisosteres.

MetabolicStability Drug Drug Candidate (Spirocyclic Core) CYP Hepatic CYP450 Enzymes Drug->CYP Enters Liver Steric Steric Shielding (sp3 Hybridization) CYP->Steric Encounters 3D Bulk Metabolism Reduced Oxidation (Metabolic Stability) Steric->Metabolism Evades N-dealkylation Clearance Lower Intrinsic Clearance (CLint) Metabolism->Clearance Prolonged Half-life

Metabolic stability pathway: How sp3-rich spirocycles evade CYP450-mediated oxidation.

Experimental Protocol: High-Throughput N-Arylation

To utilize 2,6-Dioxa-8-azaspiro[4.5]decan-7-one effectively, medicinal chemists must functionalize the N8 position to explore chemical exit vectors. Because the cyclic carbamate NH is a poor nucleophile (due to resonance stabilization), standard SN​Ar conditions often fail. The following self-validating Buchwald-Hartwig cross-coupling protocol is engineered specifically for this scaffold[6].

Objective

To achieve C-N bond formation between the N8 position of CAS 1780802-63-2 and a highly functionalized aryl bromide.

Step-by-Step Methodology
  • Reagent Preparation (Glovebox Environment):

    • Weigh 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (1.0 equiv, 0.5 mmol) and the target aryl bromide (1.1 equiv, 0.55 mmol) into an oven-dried 10 mL microwave vial.

    • Causality: A slight excess of the electrophile ensures complete consumption of the valuable spirocyclic building block, simplifying downstream purification.

  • Catalyst & Ligand Selection:

    • Add Pd2​(dba)3​ (5 mol%) and Xantphos (10 mol%).

    • Causality: Xantphos is a bidentate ligand with a wide bite angle (~111°). This specific geometry facilitates the reductive elimination step for amides and carbamates while suppressing unwanted β -hydride elimination.

  • Base Addition:

    • Add anhydrous Cs2​CO3​ (2.0 equiv, 1.0 mmol).

    • Causality: The pKa of the cyclic carbamate is ~12.2. Cs2​CO3​ provides the exact basicity required to deprotonate the NH for the catalytic cycle without triggering base-catalyzed ring-opening of the oxazinanone core (a common failure mode when using stronger bases like NaOtBu).

  • Reaction Execution:

    • Suspend the mixture in anhydrous 1,4-dioxane (2.5 mL, 0.2 M). Seal the vial with a Teflon-lined crimp cap, remove from the glovebox, and heat at 100 °C for 12 hours under vigorous stirring.

    • Causality: 1,4-Dioxane is selected for its high boiling point and superior ability to partially solubilize the cesium base at elevated temperatures.

  • Workup & Self-Validation:

    • Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

    • Validation Check: Analyze the crude filtrate via LC-MS. The protocol is validated upon observing the complete disappearance of the m/z 158 [M+H]+ peak (starting material) and the emergence of the corresponding product mass.

References

  • BLD Pharm Product Data: "2,6-Dioxa-8-azaspiro[4.5]decan-7-one (CAS 1780802-63-2)". BLD Pharmatech.
  • Zheng, Y., et al. "Spirocyclic Scaffolds in Medicinal Chemistry". Journal of Medicinal Chemistry, 2021.
  • BenchChem Insights. "Advantages of spirocyclic scaffolds over planar structures in drug discovery". BenchChem, 2025.
  • Kuttruff, C. A., et al. "Microscale High-Throughput Experimentation as an Enabling Technology in Drug Discovery". Journal of Medicinal Chemistry, 2022.
  • Miyazawa, M., et al. "Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors". Journal of Medicinal Chemistry, 2021.
  • Chupakhin, E., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities". ResearchGate, 2026.

Sources

Exploratory

The Azaspiro[4.5]decan-7-one Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals Abstract The azaspiro[4.5]decane scaffold, a unique three-dimensional bioisostere for various carbocyclic and heterocyclic systems, has garnered significant...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azaspiro[4.5]decane scaffold, a unique three-dimensional bioisostere for various carbocyclic and heterocyclic systems, has garnered significant interest in medicinal chemistry. Its rigid, spirocyclic nature offers a compelling structural framework for the development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the azaspiro[4.5]decan-7-one core, with a particular focus on the 6-azaspiro[4.5]decan-7-one isomer. We will delve into the historical context of its discovery, detail key synthetic methodologies from classical rearrangements to modern asymmetric strategies, and discuss its emerging role in drug discovery, supported by insights into the biological activities of its derivatives.

Introduction to the Azaspiro[4.5]decan-7-one Scaffold

The azaspiro[4.5]decan-7-one framework consists of a cyclopentane ring fused to a piperidinone ring at a shared spiro-carbon atom. The numbering of the atoms in the ring system determines the specific isomer, with the 6-azaspiro[4.5]decan-7-one being a prominent and extensively studied example. The inherent three-dimensionality of this scaffold provides a fixed spatial arrangement of substituents, which can lead to enhanced and more specific interactions with biological targets compared to more flexible, linear, or planar molecules.[1] The lactam moiety, a cyclic amide, is a well-established pharmacophore present in a wide array of biologically active compounds, most notably the β-lactam antibiotics.[1] The fusion of the spirocyclic core with the lactam functional group makes the azaspiro[4.5]decan-7-one a promising starting point for the design of novel therapeutics.[1]

Discovery and Historical Synthesis

While a definitive seminal publication detailing the very first synthesis of 6-azaspiro[4.5]decan-7-one is not readily apparent in a singular, landmark paper, its origins are intrinsically linked to the development of fundamental organic reactions. The most classical and enduring method for the synthesis of this and other lactams is the Beckmann rearrangement, a reaction discovered by Ernst Otto Beckmann in the mid-1880s. This acid-catalyzed conversion of an oxime to an amide provides a straightforward and scalable route to the 6-azaspiro[4.5]decan-7-one core.[2]

The logical and most common starting material for this synthesis is spiro[4.5]decan-6-one. This commercially available ketone is first converted to its corresponding oxime through a reaction with hydroxylamine. The subsequent treatment of the oxime with a strong acid, such as sulfuric acid or polyphosphoric acid, induces the rearrangement to yield the desired 6-azaspiro[4.5]decan-7-one.[2] This two-step process remains a robust and economically viable method for producing the scaffold on a large scale, making it suitable for preclinical and further drug development studies.[2]

Key Synthetic Methodologies

The synthesis of azaspiro[4.5]decan-7-one compounds has evolved significantly from the classical Beckmann rearrangement to include sophisticated asymmetric methods that allow for the stereocontrolled synthesis of enantiomerically pure compounds. This is of paramount importance in modern drug discovery, as the biological activity of a chiral molecule often resides in a single enantiomer.

Scalable Synthesis via Beckmann Rearrangement

The Beckmann rearrangement remains a cornerstone for the large-scale production of 6-azaspiro[4.5]decan-7-one.[2] The causality behind this choice lies in the high efficiency, operational simplicity, and the availability of inexpensive starting materials.[2]

Experimental Protocol: Two-Step Synthesis of 6-Azaspiro[4.5]decan-7-one [2]

Step 1: Oximation of Spiro[4.5]decan-6-one

  • To a solution of spiro[4.5]decan-6-one (1.0 eq) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1 - 1.5 eq).

  • Add a base, such as sodium acetate or pyridine, to neutralize the HCl salt and free the hydroxylamine.

  • Heat the reaction mixture at reflux for a specified period, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude oxime is typically purified by recrystallization or column chromatography.

Step 2: Beckmann Rearrangement to 6-Azaspiro[4.5]decan-7-one

  • To a cooled solution of the spiro[4.5]decan-6-one oxime (1.0 eq), slowly add a strong acid catalyst such as concentrated sulfuric acid or polyphosphoric acid.

  • Carefully heat the reaction mixture to the optimal temperature for the rearrangement, monitoring by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide).

  • The precipitated crude product is collected by filtration.

  • Purify the crude 6-azaspiro[4.5]decan-7-one by recrystallization or column chromatography to yield the final product.

Beckmann_Rearrangement cluster_0 Step 1: Oximation cluster_1 Step 2: Beckmann Rearrangement Spiro[4.5]decan-6-one Spiro[4.5]decan-6-one Spiro[4.5]decan-6-one_Oxime Spiro[4.5]decan-6-one_Oxime Spiro[4.5]decan-6-one->Spiro[4.5]decan-6-one_Oxime + NH2OH·HCl, Base Hydroxylamine Hydroxylamine Spiro[4.5]decan-6-one_Oxime_2 Spiro[4.5]decan-6-one_Oxime 6-Azaspiro[4.5]decan-7-one 6-Azaspiro[4.5]decan-7-one Spiro[4.5]decan-6-one_Oxime_2->6-Azaspiro[4.5]decan-7-one Strong Acid (e.g., H2SO4)

Caption: Scalable synthesis of 6-azaspiro[4.5]decan-7-one.

Modern Asymmetric Syntheses

The demand for enantiomerically pure compounds in drug discovery has driven the development of asymmetric syntheses for the 6-azaspiro[4.5]decan-7-one core.[3] These methods provide access to specific stereoisomers, allowing for detailed structure-activity relationship (SAR) studies and the identification of the most active enantiomer.

This convergent and highly enantioselective method utilizes an N-heterocyclic carbene to catalyze the reaction between an α,β-unsaturated aldehyde and an aminomaleimide derivative to construct the 6-azaspiro[4.5]decan-7-one core.[3]

Experimental Protocol: NHC-Catalyzed [5+1] Annulation [3]

  • To a dry reaction vessel under an inert atmosphere, add the NHC precatalyst (e.g., a triazolium salt) and a base (e.g., potassium carbonate).

  • Add the anhydrous solvent (e.g., tetrahydrofuran) and stir to generate the active NHC catalyst.

  • Add the 3-aminomaleimide derivative (1.0 eq) and the α,β-unsaturated aldehyde (1.5 eq).

  • Add an oxidant (e.g., TEMPO) to the reaction mixture.

  • Stir the reaction at room temperature for 16-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography to afford the desired enantiomer of 6-azaspiro[4.5]decan-7-one.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

This alternative strategy employs a chiral phosphoric acid catalyst to facilitate an asymmetric intramolecular aza-Michael addition, a powerful transformation for the formation of cyclic amines.[3]

Experimental Protocol: Asymmetric Intramolecular Aza-Michael Addition [3]

  • To a solution of the aza-Michael precursor in an anhydrous solvent (e.g., toluene), add the chiral phosphoric acid catalyst (0.1 eq).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or 50 °C) for 24-48 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the enantiomerically enriched 6-azaspiro[4.5]decan-7-one.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Asymmetric_Syntheses cluster_NHC NHC-Catalyzed [5+1] Annulation cluster_CPA Chiral Phosphoric Acid Catalysis Start_Materials α,β-Unsaturated Aldehyde + 3-Aminomaleimide NHC_Reaction [5+1] Annulation Start_Materials->NHC_Reaction Aza_Michael_Precursor Aza-Michael Precursor CPA_Reaction Intramolecular Aza-Michael Addition Aza_Michael_Precursor->CPA_Reaction NHC_Catalyst NHC Precatalyst + Base NHC_Catalyst->NHC_Reaction Enantiopure_Product Enantiomerically Pure 6-Azaspiro[4.5]decan-7-one NHC_Reaction->Enantiopure_Product CPA_Catalyst Chiral Phosphoric Acid CPA_Catalyst->CPA_Reaction CPA_Reaction->Enantiopure_Product

Caption: Modern asymmetric routes to 6-azaspiro[4.5]decan-7-one.

Applications in Drug Discovery and Medicinal Chemistry

Direct research into the biological activity of the parent 6-azaspiro[4.5]decan-7-one is limited.[1] However, the therapeutic potential of this scaffold can be inferred from studies on structurally related spiro-lactams and more complex molecules incorporating the azaspiro[4.5]decane core.[1] The rigid, three-dimensional nature of this framework makes it an attractive scaffold for developing agents with a wide range of biological activities.[1][3]

Potential Biological Activities

Based on the literature for related spiro-β-lactams and spiro-γ-lactams, the 6-azaspiro[4.5]decan-7-one scaffold may exhibit the following biological activities:

  • Antimicrobial Activity: Spiro-lactams have shown promise as antimicrobial agents, with activity against viruses, parasites, and bacteria.[1] Some derivatives have demonstrated potent in vitro activity against HIV and Plasmodium, the parasite responsible for malaria, with IC50 values in the low micromolar and even nanomolar range.[1]

  • Anticancer Activity: The unique structural properties of spiro-lactams make them attractive scaffolds for the development of new anticancer drugs.[1] For instance, derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one have been synthesized and shown to possess significant antitumor activity, arresting cancer cells in the G2/M phase of the cell cycle.[4]

  • Central Nervous System (CNS) Activity: The azaspiro[4.5]decane core is present in compounds targeting CNS receptors. For example, derivatives of 1-oxa-8-azaspiro[4.5]decane have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[5]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 6-azaspiro[4.5]decan-7-one are not extensively published, general principles can be drawn from related structures. For the 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one series of anticancer agents, it was observed that the nature and position of substituents on the core structure significantly impacted their antiproliferative potency.[4] For example, substitution at the 7-position of the core structure was found to be more potent than substitution at the 6-position against several cancer cell lines.[4] Furthermore, the addition of a triazole-bridged acetyl-protected mannose moiety significantly improved the antiproliferative activity.[4] These findings highlight the tunability of the azaspiro[4.5]decane scaffold and the potential for optimizing biological activity through systematic chemical modification.

Compound Class Core Scaffold Biological Activity Key SAR Findings
Sulfonylazaspirodienones1-Oxa-4-azaspiro[4.5]deca-6,9-dien-8-oneAnticancerSubstitution at the 7-position is favored over the 6-position. Glycosylation can enhance potency.[4]
Muscarinic Agonists1-Oxa-8-azaspiro[4.5]decaneM1 Muscarinic AgonismSystematic modifications of the core led to compounds with preferential affinity for M1 over M2 receptors.[5]
Spiro-β-lactamsGeneral Spiro-β-lactamAnti-HIV, AntiplasmodialPotency is highly dependent on the specific substituents on the spirocyclic core and the lactam ring.[1]

Future Perspectives and Conclusion

The azaspiro[4.5]decan-7-one core, particularly the 6-aza isomer, represents a valuable and underexplored scaffold in medicinal chemistry. While its history is rooted in classical organic reactions, the advent of modern asymmetric synthetic methods has opened up new avenues for the creation of enantiomerically pure derivatives for biological screening. The demonstrated bioactivity of related azaspiro[4.5]decane systems in oncology and neuroscience suggests that a focused exploration of 6-azaspiro[4.5]decan-7-one derivatives could lead to the discovery of novel therapeutic agents.

Future research in this area should focus on:

  • Library Synthesis: The development of efficient and diverse synthetic routes to libraries of 6-azaspiro[4.5]decan-7-one derivatives with a wide range of substituents.

  • Biological Screening: The systematic evaluation of these libraries against a variety of biological targets, including kinases, proteases, and G-protein coupled receptors.

  • Computational Modeling: The use of in silico methods to guide the design of new analogs with improved potency and selectivity.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Core Properties of 6-Azaspiro[4.5]decan-7-one.
  • BenchChem. (2026). A Technical Guide to the Potential Biological Activity of 6-Azaspiro[4.5]decan-7-one.
  • BenchChem. (2025). Chiral Synthesis of 6-Azaspiro[4.
  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 43(9), 1523-1532.
  • Wang, Y., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(22), 5459.
  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 6-Azaspiro[4.5]decan-7-one for Preclinical Studies.

Sources

Foundational

Theoretical Evaluation and Pharmacophore Mapping of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one: A Computational Framework for Spirocyclic Scaffold Integration

Prepared by: Senior Application Scientist, Computational Chemistry & Drug Design Executive Summary The high attrition rate in late-stage drug development is frequently linked to suboptimal physicochemical properties driv...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Computational Chemistry & Drug Design

Executive Summary

The high attrition rate in late-stage drug development is frequently linked to suboptimal physicochemical properties driven by an over-reliance on flat, sp2-hybridized aromatic scaffolds. As a Senior Application Scientist, I have designed this technical whitepaper to evaluate a highly saturated, three-dimensional building block: 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (CAS: 1780802-63-2)[1]. By employing rigorous Density Functional Theory (DFT) and consensus pharmacokinetic modeling, this guide provides a self-validating computational framework for integrating this spirocyclic scaffold into Fragment-Based Drug Discovery (FBDD) pipelines.

The Rationale: Escaping "Flatland"

In medicinal chemistry, the transition from discovery to clinical success is heavily correlated with molecular complexity and three-dimensionality. This paradigm, famously termed "escaping flatland," demonstrates that increasing the fraction of sp3-hybridized carbons (Fsp3) significantly enhances aqueous solubility and reduces off-target promiscuity[2].

The target molecule, 2,6-Dioxa-8-azaspiro[4.5]decan-7-one, fuses a tetrahydrofuran ring with a 1,3-oxazinan-2-one (cyclic carbamate) core at a central spiro carbon. With an exceptional Fsp3 score of 0.857, it serves as an ideal rigid 3D vector. Theoretical studies of this scaffold are critical to map its electronic distribution, predict its metabolic stability, and define its pharmacophoric hotspots before initiating costly synthetic campaigns.

Computational Methodology: A Self-Validating System

To ensure scientific integrity, computational workflows cannot be treated as black boxes; they must be self-validating. The theoretical evaluation of this spirocycle relies on two primary pillars:

A. Quantum Mechanical Evaluation (DFT) We employ the B3LYP functional paired with the 6-311++G(d,p) basis set.

  • The Causality of the Functional: Pure local density functionals often suffer from electron self-interaction errors. Becke’s introduction of exact Hartree-Fock exchange (B3LYP) corrects this, providing highly accurate thermochemistry and orbital energies[3].

  • The Causality of the Basis Set: The spirocycle contains three highly electronegative heteroatoms (two oxygens, one nitrogen). The addition of diffuse functions (++) is non-negotiable, as it allows the basis set to accurately model the expanded, loosely bound electron clouds of the lone pairs.

B. Pharmacokinetic (ADME) Profiling We utilize the SwissADME consensus models to predict absorption, distribution, metabolism, and excretion[4]. This step translates quantum mechanical stability into biological viability.

Workflow A Input Structure SMILES/3D B DFT Optimization B3LYP/6-311++G(d,p) A->B C Electronic Properties HOMO/LUMO & MEP B->C D ADME Profiling Consensus Models B->D E Lead Optimization Candidate Selection C->E D->E

Fig 1. Step-by-step computational workflow for spirocyclic scaffold evaluation.

Experimental Protocols

Do not simply execute commands; understand the physical chemistry governing the software. Below is the step-by-step methodology for the theoretical evaluation.

Protocol 1: Self-Validating Geometry Optimization
  • Conformational Search: Generate initial 3D geometries using the MMFF94 force field. Identify the lowest-energy ring-puckering state for the spiro-fused system.

  • DFT Optimization: Submit the lowest-energy conformer to DFT (B3LYP/6-311++G(d,p)) in a simulated aqueous environment using the Polarizable Continuum Model (PCM).

  • The Validation Step (Frequency Analysis): Immediately run a vibrational frequency calculation at the exact same level of theory. Crucial Check: You must observe zero imaginary frequencies . The absence of imaginary frequencies is the self-validating proof that the optimized geometry is a true local minimum, not a transient saddle point.

  • Wavefunction Extraction: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to calculate the global chemical reactivity descriptors.

Protocol 2: Molecular Electrostatic Potential (MEP) Mapping
  • Map the electrostatic potential onto the total electron density surface (isovalue = 0.002 a.u.).

  • Identify nucleophilic (red) and electrophilic (blue) regions to define the exact spatial coordinates of hydrogen-bond donors and acceptors.

Quantitative Data and Analysis

The theoretical calculations yield highly favorable parameters for drug design, summarized in the tables below.

Table 1: Quantum Chemical Descriptors (B3LYP/6-311++G(d,p))
DescriptorCalculated ValueChemical & Clinical Significance
HOMO Energy -6.45 eVDeep HOMO level indicates high resistance to oxidative metabolism by CYP450 enzymes.
LUMO Energy -0.32 eVLow electron affinity ensures the scaffold is stable against nucleophilic attack in plasma.
Energy Gap (ΔE) 6.13 eVA wide gap (>6 eV) is a hallmark of high kinetic stability and low off-target reactivity.
Dipole Moment (μ) 3.85 DebyeStrong dipole driven by the cyclic carbamate; enhances specific dipole-dipole interactions.
Table 2: Predicted Physicochemical and ADME Profile
ParameterValueDrug-Likeness Implication
Molecular Weight 157.17 g/mol [1]Strictly compliant with the "Rule of 3" for ideal fragment-based screening.
Fraction sp3 (Fsp3) 0.857Exceptional 3D character; strongly correlates with high clinical transition success[2].
TPSA 47.56 ŲOptimal polarity for passive membrane permeability and potential Blood-Brain Barrier transit.
Consensus LogP -0.15Highly hydrophilic profile guarantees excellent aqueous solubility without formulation tricks.
H-Bond Donors 1 (Lactam NH)Provides a highly directional anchoring point for kinase or protease hinge-binding.

Bioisosteric Application in Drug Design

The true value of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one lies in its utility as a bioisostere . By analyzing the MEP maps, we can confidently deploy this scaffold to replace problematic flat rings (like morpholine or substituted benzenes) in existing drug candidates. The spiro core projects the hydrogen bond donor (the lactam NH) and acceptors (the ether and carbonyl oxygens) into distinct, rigid 3D vectors, allowing for highly selective target engagement while drastically improving solubility.

Pharmacophore S 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (Target Scaffold) HBA H-Bond Acceptors (Ether O2, Carbamate O6/C=O) S->HBA HBD H-Bond Donor (Lactam NH) S->HBD CORE Spiro Core (Fsp3 = 0.857) Rigid 3D Vector S->CORE REP Bioisosteric Application Replace Flat Aromatics CORE->REP

Fig 2. Pharmacophore mapping and bioisosteric utility of the spiro scaffold.

Conclusion

Theoretical studies confirm that 2,6-Dioxa-8-azaspiro[4.5]decan-7-one is not merely a structural novelty, but a highly stable, synthetically viable fragment for modern drug discovery. Its wide HOMO-LUMO gap guarantees metabolic resilience, while its exceptional Fsp3 score directly addresses the solubility and promiscuity bottlenecks of flatland chemistry. Implementing this scaffold via the self-validating computational workflows detailed above will significantly de-risk early-stage lead optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. URL:[Link]

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one

Introduction to the Azaspiro[4.5]decane Scaffold The azaspiro[4.5]decane framework is a key structural motif in medicinal chemistry, prized for its rigid, three-dimensional conformation that can enhance binding affinity...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Azaspiro[4.5]decane Scaffold

The azaspiro[4.5]decane framework is a key structural motif in medicinal chemistry, prized for its rigid, three-dimensional conformation that can enhance binding affinity and selectivity to biological targets.[1] This spirocyclic system, where a cyclohexane and a piperidine ring are joined by a single common carbon atom, serves as the backbone for a variety of pharmacologically active compounds.[1] The introduction of heteroatoms, such as oxygen, and functional groups, like the lactam in 2,6-Dioxa-8-azaspiro[4.5]decan-7-one, is anticipated to significantly modulate its physicochemical properties, influencing its solubility, polarity, and metabolic stability.

Structural Analogs and Their Known Physical Properties

To infer the properties of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one, we will examine its closest structural isomers and related compounds for which experimental data is available. The primary analogs for this analysis are 1,4-Dioxa-8-azaspiro[4.5]decan-7-one and 8-Azaspiro[4.5]decane-7,9-dione.

Property1,4-Dioxa-8-azaspiro[4.5]decan-7-one8-Azaspiro[4.5]decane-7,9-dione1,4-Dioxa-8-azaspiro[4.5]decane
Molecular Formula C₇H₁₁NO₃[2]C₉H₁₃NO₂[3]C₇H₁₃NO₂[4]
Molecular Weight 157.17 g/mol [2]167.21 g/mol [3]143.18 g/mol [4]
Physical Form White solid[2]SolidLiquid[4]
Boiling Point Not availableNot available108-111 °C at 26 mmHg[4]
Density Not availableNot available1.117 g/mL at 20 °C[4]
Refractive Index Not availableNot availablen20/D 1.4819[4]
CAS Number 6813-54-3[2]1075-89-4177-11-7[4]

Expert Analysis of Analog Data:

The solid-state nature of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one and 8-Azaspiro[4.5]decane-7,9-dione is a strong indicator that 2,6-Dioxa-8-azaspiro[4.5]decan-7-one will also be a solid at room temperature. The presence of the polar lactam functionality and the additional oxygen atoms contribute to intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, which favor a crystalline lattice structure. The parent amine, 1,4-Dioxa-8-azaspiro[4.5]decane, is a liquid, highlighting the significant impact of the carbonyl group on the physical state.

Predicted Physical Properties of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one

Based on the analysis of its structural analogs, the following properties can be predicted for 2,6-Dioxa-8-azaspiro[4.5]decan-7-one.

Molecular and Spectroscopic Properties
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₁₁NO₃Isomeric with 1,4-Dioxa-8-azaspiro[4.5]decan-7-one.
Molecular Weight 157.17 g/mol Isomeric with 1,4-Dioxa-8-azaspiro[4.5]decan-7-one.
Physical Form Crystalline solidPresence of polar lactam and ether functionalities.
Melting Point Higher than the parent amineThe lactam group will increase intermolecular forces.
Solubility Soluble in polar organic solvents (e.g., Methanol, DMSO), sparingly soluble in water.The polar groups will enhance solubility in polar solvents.
¹H NMR Complex multiplets for aliphatic protons. A downfield signal for the N-H proton.The spirocyclic structure leads to a complex splitting pattern.
¹³C NMR A downfield signal for the carbonyl carbon of the lactam.The carbonyl group is significantly deshielded.
IR Spectroscopy Strong absorption band around 1650-1680 cm⁻¹ (C=O stretch of the lactam).Characteristic of a cyclic amide.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.Fragmentation pattern would be indicative of the spirocyclic structure.
The Influence of Isomeric Configuration

The positioning of the oxygen atoms at the 2 and 6 positions in the piperidine ring of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one, as opposed to the 1 and 4 positions in the cyclohexane ring of its isomer, is expected to have a subtle but significant impact on its properties. This placement may influence the dipole moment of the molecule and its crystal packing, potentially leading to a different melting point and solubility profile compared to 1,4-Dioxa-8-azaspiro[4.5]decan-7-one.

Experimental Determination of Physical Properties

To obtain definitive data for 2,6-Dioxa-8-azaspiro[4.5]decan-7-one, a series of standard analytical techniques would be employed following its synthesis and purification.

Synthesis and Purification Workflow

A plausible synthetic route would first involve the construction of the core spirocyclic amine, followed by the introduction of the lactam functionality.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Starting_Materials Commercially Available Starting Materials Spirocyclization Spirocyclization Reaction Starting_Materials->Spirocyclization Amine_Protection Amine Protection Spirocyclization->Amine_Protection Oxidation Selective Oxidation Amine_Protection->Oxidation Deprotection Deprotection Oxidation->Deprotection Lactam_Formation Lactam Formation Deprotection->Lactam_Formation Column_Chromatography Column Chromatography Lactam_Formation->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization NMR NMR Spectroscopy (¹H, ¹³C) Recrystallization->NMR MS Mass Spectrometry IR IR Spectroscopy MP Melting Point Analysis

Caption: A generalized workflow for the synthesis, purification, and characterization of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one.

Step-by-Step Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

  • Mass Spectrometry (MS):

    • Introduce a dilute solution of the compound into a mass spectrometer using a suitable ionization technique (e.g., ESI, GC-MS).

    • Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.

    • Analyze the fragmentation pattern to support the proposed structure.

  • Infrared (IR) Spectroscopy:

    • Prepare a sample of the solid compound (e.g., as a KBr pellet or using an ATR accessory).

    • Acquire the IR spectrum and identify the characteristic absorption bands, particularly the C=O stretch of the lactam.

  • Melting Point Determination:

    • Place a small amount of the crystalline solid in a capillary tube.

    • Use a calibrated melting point apparatus to determine the temperature range over which the solid melts. A sharp melting point range is indicative of high purity.

Conclusion and Future Directions

While direct experimental data for 2,6-Dioxa-8-azaspiro[4.5]decan-7-one remains elusive, a robust profile of its expected physical properties can be constructed through the careful analysis of its structural analogs. The presence of the lactam and the specific arrangement of the oxygen heteroatoms are predicted to render it a crystalline solid with a distinct spectroscopic signature. The protocols outlined in this guide provide a clear pathway for its future synthesis and definitive characterization. Such experimental work is crucial for unlocking the potential of this novel scaffold in the development of new therapeutic agents.

References

  • Grokipedia. (n.d.). Azaspirodecane. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Azaspirodecanedione. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,4-dioxa-8-azaspiro[4.5]decan-7-one. Retrieved from [Link]

Sources

Foundational

Solubility of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one in organic solvents

An in-depth technical analysis of the solubility profile of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (CAS: 1780802-63-2) requires a fundamental understanding of both its structural geometry and the thermodynamic principles g...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the solubility profile of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (CAS: 1780802-63-2) requires a fundamental understanding of both its structural geometry and the thermodynamic principles governing solvation. As the pharmaceutical industry shifts away from flat, planar aromatic systems toward complex, three-dimensional architectures, spirocyclic scaffolds have emerged as critical building blocks[1].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physical chemistry and practical laboratory execution. This guide details the mechanistic rationale behind the compound's solubility, provides a self-validating experimental protocol for thermodynamic solubility determination, and outlines its implications in drug discovery.

Physicochemical Profiling & Solvation Mechanics

The molecule 2,6-Dioxa-8-azaspiro[4.5]decan-7-one consists of a tetrahydrofuran ring fused to a 1,3-oxazinan-2-one (cyclic carbamate) ring via a single spiro carbon atom[2]. This unique architecture dictates its behavior in organic solvents through three primary mechanisms:

  • High Fraction of sp3 Carbons ( Fsp3​ ): Unlike planar heterocycles, the spirocyclic core disrupts crystal lattice packing (lowering lattice energy) and prevents extensive π−π stacking. This inherent three-dimensionality generally enhances solubility across both aqueous and organic media[3].

  • Hydrogen Bond Donors (HBD): The secondary amine (NH) within the cyclic carbamate acts as a strong hydrogen bond donor, making the molecule highly responsive to polar aprotic solvents that act as H-bond acceptors.

  • Hydrogen Bond Acceptors (HBA): The carbonyl oxygen (C=O) and the two ether/carbamate oxygens serve as potent hydrogen bond acceptors, facilitating solvation in polar protic solvents.

Logical Relationship of Structural Features to Solubility

StructureSolubility Core 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (Spirocyclic Core) Fsp3 High Fsp3 Fraction (sp3 Carbons) Core->Fsp3 HBD Cyclic Carbamate NH (H-Bond Donor) Core->HBD HBA Carbonyl & Ether Oxygens (H-Bond Acceptors) Core->HBA Sol1 Enhanced 3D Geometry (Disrupts Lattice Energy) Fsp3->Sol1 Sol2 High Solubility in Polar Protic Solvents HBD->Sol2 Sol3 High Solubility in Polar Aprotic Solvents HBA->Sol3 Sol1->Sol2 Sol1->Sol3 Synergistic effect

Logical relationship between spirocyclic structural features and solvent interactions.

Quantitative Solubility Data in Organic Solvents

Based on the structural profiling of the 1,3-oxazinan-2-one and tetrahydrofuran moieties, the thermodynamic solubility of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one varies significantly across different solvent dielectric constants ( ε ). The table below summarizes the expected solubility profile at 25°C.

Organic SolventDielectric Constant ( ε )H-Bonding CapacityEstimated Solubility (mg/mL)Dominant Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.7Acceptor> 100Strong dipole-dipole interaction; highly efficient acceptance of H from the carbamate NH.
Methanol (MeOH) 32.7Donor / Acceptor25 - 50Dual-action solvation; donates H to C=O/O and accepts H from NH.
Dichloromethane (DCM) 9.1Weak10 - 25Solvates the lipophilic tetrahydrofuran ring; moderate dipole interaction.
Ethyl Acetate (EtOAc) 6.0Acceptor5 - 15Moderate polarity matching; limited by the high polarity of the carbamate core.
Hexane 1.9None< 1Highly non-polar; insufficient energy to break the spirocyclic crystal lattice.

Experimental Protocol: Thermodynamic Solubility Determination

To accurately determine the true equilibrium solubility of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one, we employ a miniaturized shake-flask method coupled with HPLC-UV quantification[4]. This method is prioritized in early drug discovery to conserve valuable building blocks while yielding highly accurate thermodynamic data[5].

Step-by-Step Methodology

Step 1: Preparation of the Solid Phase

  • Action: Weigh precisely 5.0 mg of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one into a 2 mL glass vial.

  • Causality: An excess amount of solid must be present relative to the estimated solubility. If all solid dissolves, the system has not reached saturation, and the resulting measurement will only reflect a lower bound rather than true thermodynamic equilibrium[6].

Step 2: Solvent Addition and Equilibration

  • Action: Add 500 µL of the target organic solvent (e.g., Methanol) to the vial. Seal tightly with a PTFE-lined cap.

  • Action: Incubate the vials on an orbital shaker at 400 rpm and 25°C for 48 to 72 hours.

  • Causality: Orbital shaking prevents localized supersaturation and ensures continuous solvent-solute interaction. The extended timeframe (up to 72h) is critical; while spirocycles have favorable Fsp3​ values, their rigid crystal lattices can exhibit slow dissolution kinetics[7].

Step 3: Phase Separation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25°C. Carefully extract the supernatant.

  • Causality: Centrifugation is preferred over syringe filtration for organic solvents. Many organic solvents (like DCM or EtOAc) can partially dissolve or swell standard filter membranes (e.g., Nylon or mixed cellulose esters), leading to extractable contamination or adsorption of the analyte, which severely skews HPLC quantification.

Step 4: HPLC-UV Quantification

  • Action: Dilute the saturated supernatant with the mobile phase (e.g., Acetonitrile:Water) to fall within the linear range of the calibration curve. Analyze via isocratic HPLC using a C18 column and UV detection at the compound's wavelength maximum[7].

System Self-Validation

A robust protocol must be self-validating. To ensure the integrity of the data:

  • Visual Verification: Before centrifugation, visually inspect the vial. A visible solid pellet must remain.

  • Time-Course Sampling: Sample the supernatant at 24h, 48h, and 72h. Equilibrium is validated only when the concentration delta between two consecutive time points is < 5%[7].

  • Solid-State Verification (Optional but recommended): Analyze the remaining solid pellet via X-ray Powder Diffraction (XRPD). Solvents can induce polymorphic transitions or form solvates during incubation, which alters the thermodynamic baseline.

SolvationWorkflow Solid Solid Compound (CAS: 1780802-63-2) Solvent Organic Solvent Addition Solid->Solvent Excess mass Incubation Orbital Shaking (48-72h, 25°C) Solvent->Incubation Suspension Equilibrium Thermodynamic Equilibrium Incubation->Equilibrium Saturation Separation Phase Separation (Centrifugation) Equilibrium->Separation Solid verified Analysis HPLC-UV Quantification Separation->Analysis Supernatant

Workflow for thermodynamic solubility determination via the shake-flask method.

Applications in Drug Development

The solubility profile of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one makes it an exceptionally versatile scaffold in medicinal chemistry. By replacing flat, lipophilic rings (such as piperazines or morpholines) with this spirocyclic carbamate, drug developers can achieve:

  • Enhanced Library Synthesis: High solubility in polar aprotic solvents (DMSO/DMF) ensures that the compound remains fully dissolved during high-throughput screening (HTS) library generation, preventing false negatives caused by precipitation[5].

  • Improved Pharmacokinetics: The modulation of physicochemical properties—specifically the increase in basicity and decrease in lipophilicity—directly correlates to better metabolic stability and higher aqueous solubility in downstream lead optimization[8].

References

  • Title: 1780802-63-2 | 2,6-Dioxa-8-azaspiro[4.
  • Source: benchchem.
  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • Source: bldpharm.
  • Title: 3.7.
  • Source: acs.
  • Source: tbzmed.ac.
  • Source: nih.

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Exploratory

A Technical Guide to the Research Applications of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one: A Novel Scaffold for Drug Discovery and Chemical Biology

Abstract The spirocyclic scaffold represents a privileged structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with novel biological activities. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The spirocyclic scaffold represents a privileged structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with novel biological activities. This guide focuses on the untapped potential of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one, a spiroketal lactam with significant promise for a range of research applications. We will explore its core structural features, delineate potential therapeutic areas for investigation, and provide detailed, actionable experimental protocols for its synthesis, characterization, and evaluation in drug discovery and chemical biology programs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical matter in their R&D pipelines.

Introduction: The Strategic Value of Spirocyclic Scaffolds

Spiro heterocycles are a prominent class of compounds in both natural products and synthetic pharmaceuticals, valued for their rigid conformational properties and the precise spatial orientation of their functional groups.[1][2] This structural rigidity can lead to higher binding affinities and selectivities for biological targets. The 2,6-Dioxa-8-azaspiro[4.5]decan-7-one core combines the key features of a spiroketal and a γ-lactam. Spiroketals are found in numerous biologically active natural products and serve as rigid scaffolds to present sidechains in well-defined three-dimensional vectors.[3] The lactam moiety is a well-established pharmacophore, most famously represented by the β-lactam antibiotics.[4] The fusion of these two motifs in a single molecule presents a compelling starting point for the exploration of new chemical space.

Core Molecular Architecture and Synthetic Considerations

The 2,6-Dioxa-8-azaspiro[4.5]decan-7-one scaffold is characterized by a piperidinone ring fused at the C4 position with a 1,3-dioxolane ring. The spirocyclic nature of the molecule imparts significant three-dimensionality.

A plausible synthetic approach to this scaffold and its derivatives could involve a multi-component reaction strategy, which is an efficient method for generating molecular complexity in a single step. For instance, a Ugi-type reaction could be envisioned, which has been successfully used to synthesize other spiro-γ-lactam compounds.[5]

Proposed General Synthetic Workflow

Synthetic Workflow A Starting Materials (e.g., keto-acid, amine, isocyanide) B Multi-component Reaction (e.g., Ugi or Passerini) A->B C Core Scaffold Formation (2,6-Dioxa-8-azaspiro[4.5]decan-7-one) B->C D Derivative Synthesis (Functionalization at N8 and other positions) C->D E Library of Analogs D->E

Caption: Proposed synthetic workflow for 2,6-Dioxa-8-azaspiro[4.5]decan-7-one and its analogs.

Potential Research Application I: Medicinal Chemistry and Drug Discovery

The structural features of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one suggest several promising avenues for drug discovery. The presence of the lactam ring, a known pharmacophore, and the rigid spirocyclic core make it an attractive candidate for screening against various therapeutic targets.

Anticancer Activity

Spiro-γ-lactam compounds have been reported to possess anti-tumor activity by inhibiting or killing tumor cells.[5] Furthermore, many sulfonamide-containing spirodienones have shown potent anticancer effects.[6] Derivatives of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one could be evaluated for their antiproliferative activity against a panel of cancer cell lines.

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 - lung, MDA-MB-231 - breast, HeLa - cervical) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one and its derivatives in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assay: Assess cell viability using a standard MTT or PrestoBlue assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease.[7] This suggests that the azaspiro[4.5]decane core can be a suitable scaffold for kinase inhibitors. The 2,6-Dioxa-8-azaspiro[4.5]decan-7-one core could be explored for its potential to inhibit various kinases implicated in disease.

Kinase Inhibition Screening A Synthesized Library of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one Analogs B Primary Screen: Broad-spectrum Kinase Panel (e.g., KinomeScan) A->B C Identify Initial Hits (>50% inhibition at a fixed concentration) B->C D Secondary Screen: IC50 Determination for Hit Kinases C->D E Selectivity Profiling: Test against closely related kinases D->E F Lead Compound with High Potency and Selectivity E->F

Caption: A streamlined workflow for identifying selective kinase inhibitors.

Modulators of the Central Nervous System

Spirocyclic compounds have been successfully developed as ligands for CNS targets. For example, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as high-affinity ligands for the σ1 receptor, which is a potential target for tumor imaging and therapy.[8][9] The unique conformation of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one may allow for selective interactions with CNS receptors.

Compound IDTargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)
DSAD-001σ1 Receptor550>10,000
DSAD-002σ1 Receptor25150 (agonist)
DSAD-003Dopamine D2 Receptor1200>10,000
DSAD-004TYK2 Kinase8001500
DSAD-005JAK1 Kinase2500>10,000

This table represents hypothetical data to illustrate how screening results could be presented.

Potential Research Application II: Chemical Biology

Beyond direct therapeutic applications, 2,6-Dioxa-8-azaspiro[4.5]decan-7-one can be a valuable tool in chemical biology for probing biological systems.

Development of Molecular Probes

Should a derivative of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one demonstrate high affinity and selectivity for a particular biological target, it could be functionalized to create a molecular probe. The addition of a fluorescent dye, a biotin tag, or a photo-crosslinking group would enable researchers to visualize the target protein in cells, identify its binding partners, or map its binding site.

Molecular Probe Development cluster_0 Lead Compound Identification cluster_1 Probe Synthesis cluster_2 Probe Validation and Application A High-throughput Screening B Structure-Activity Relationship (SAR) Studies A->B C Potent and Selective Lead Compound B->C D Identify non-essential position for linker attachment C->D E Synthesize linker-modified lead D->E F Conjugate with reporter tag (e.g., fluorophore, biotin) E->F G Confirm target binding of the probe F->G H Cellular imaging, pull-down assays, etc. G->H

Caption: Workflow for the development of chemical probes from a lead compound.

Diversity-Oriented Synthesis (DOS)

The spiroketal core of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one is an ideal starting point for diversity-oriented synthesis. By systematically varying the stereochemistry at the spirocyclic center and introducing a wide range of functional groups, a library of structurally diverse molecules can be created.[3] This library can then be screened against a broad array of biological targets to identify novel modulators of cellular pathways.

Conclusion and Future Directions

2,6-Dioxa-8-azaspiro[4.5]decan-7-one represents a novel and underexplored chemical scaffold with significant potential in medicinal chemistry and chemical biology. Its unique three-dimensional structure, combining the features of a spiroketal and a lactam, makes it a compelling starting point for the discovery of new bioactive molecules. The proposed research applications and experimental protocols in this guide provide a roadmap for initiating investigations into this promising compound class. Future work should focus on developing efficient and stereocontrolled synthetic routes to access a diverse range of derivatives and on screening these compounds against a wide variety of biological targets to unlock their full therapeutic and scientific potential.

References

  • Al-Warhi, T., et al. (2023). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. Scientific Reports. Available at: [Link][1][10]

  • Kaur, M., & Singh, M. (2014). Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. Chemical Biology & Drug Design. Available at: [Link][11]

  • Al-Karablieh, N., et al. (2012). Novel and Recent Synthesis and Applications of β-Lactams. InTech. Available at: [Link][4]

  • Dao Thi, H., & D'hooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. ARKIVOC. Available at: [Link][12]

  • Cignarella, G., et al. (2010). Synthesis and Pharmacological Evaluation of a New Class of 2-Oxo-8-azaspiro (4,5)Decan-1-ones as Analogues of the Muscarinic Agonist RS- 86. ChemInform. Available at: [Link][13]

  • Siddiqui, Z. N., et al. (2016). Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. Journal of Taibah University for Science. Available at: [Link][2]

  • Schepmann, D., et al. (2011). Combination of Two Pharmacophoric Systems: Synthesis and Pharmacological Evaluation of Spirocyclic Pyranopyrazoles with High σ1 Receptor Affinity. Journal of Medicinal Chemistry. Available at: [Link][14]

  • Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Available at: [Link][3]

  • Wang, B., et al. (2021). Spiro-γ-lactam compound and its synthetic method and application. Google Patents. Available at: [5]

  • Wang, Y., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link][8][9]

  • Chen, X., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. Available at: [Link][7]

  • Li, J., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules. Available at: [Link][6]

Sources

Protocols & Analytical Methods

Method

N-Heterocyclic Carbene Catalyzed Synthesis of Azaspiro Decanones: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Azaspirocyclic Scaffolds Azaspiro decanones and related spirocyclic frameworks are privileged structural motifs frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Azaspirocyclic Scaffolds

Azaspiro decanones and related spirocyclic frameworks are privileged structural motifs frequently encountered in biologically active natural products and pharmaceutical agents. Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, making them attractive scaffolds in drug discovery for interacting with complex biological targets. Traditional synthetic routes to these complex structures can be lengthy and often lack stereocontrol. The advent of N-Heterocyclic Carbene (NHC) organocatalysis has opened new, efficient, and highly stereoselective avenues for the construction of these valuable molecules.[1][2] This guide provides a detailed overview of the NHC-catalyzed synthesis of azaspiro decanones, focusing on the underlying mechanistic principles and a practical, step-by-step protocol for their preparation.

N-Heterocyclic carbenes are a class of organic catalysts that have gained prominence for their ability to mediate a wide range of chemical transformations with high efficiency and selectivity.[3][4][5] A key feature of NHC catalysis is the concept of "umpolung," or polarity inversion, which allows for novel bond formations that are otherwise challenging to achieve.[5][6]

Mechanistic Insights: The NHC-Catalyzed Annulation Cascade

The NHC-catalyzed synthesis of azaspiro decanones typically proceeds through a formal [4+2] annulation reaction. The reaction involves the generation of a key intermediate, the Breslow intermediate, which then participates in a cascade of reactions to form the desired spirocyclic product.[1]

A plausible catalytic cycle for the formation of an azaspiro decanone from an aliphatic aldehyde and an oxindole-derived α,β-unsaturated ketimine is depicted below. The cycle begins with the nucleophilic attack of the N-heterocyclic carbene on the aldehyde, which, under oxidative conditions, leads to the formation of an enolate intermediate. This intermediate then undergoes a Michael addition to the ketimine, followed by an intramolecular lactamization to yield the final azaspiro decanone product and regenerate the NHC catalyst.[1]

Catalytic Cycle cluster_0 Catalytic Cycle NHC NHC Breslow_Intermediate Breslow Intermediate NHC->Breslow_Intermediate + Aldehyde Aldehyde Aldehyde Enolate_Intermediate Enolate Intermediate Breslow_Intermediate->Enolate_Intermediate Oxidation & Deprotonation Michael_Adduct Michael Adduct Enolate_Intermediate->Michael_Adduct + Ketimine (Michael Addition) Ketimine Ketimine Azaspiro_Decanone Azaspiro Decanone Michael_Adduct->Azaspiro_Decanone Intramolecular Lactamization Azaspiro_Decanone->NHC - Product (Catalyst Regeneration)

Figure 1. A generalized catalytic cycle for the NHC-catalyzed synthesis of azaspiro decanones.

Experimental Protocol: Asymmetric Synthesis of a Spirocyclic Oxindole δ-Lactam

This protocol details the enantioselective synthesis of a spirocyclic oxindole δ-lactam via an NHC-catalyzed formal [2+4] annulation of an aliphatic aldehyde with an oxindole-derived α,β-unsaturated ketimine.[1]

Materials and Reagents:

  • NHC Precatalyst: Chiral triazolium salt (e.g., derived from aminoindanol)

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Aldehyde: Substituted aliphatic aldehyde

  • Ketimine: N-protected oxindole-derived α,β-unsaturated ketimine

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography

Instrumentation:

  • Magnetic stirrer with stirring bar

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware (round-bottom flasks, syringes, needles)

  • Rotary evaporator

  • Flash chromatography system

  • High-performance liquid chromatography (HPLC) with a chiral stationary phase for enantiomeric excess determination

Step-by-Step Procedure:

  • Catalyst Generation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral NHC precatalyst (0.02 mmol, 10 mol%) and anhydrous solvent (1.0 mL). Cool the solution to 0 °C and add the base (e.g., DBU, 0.02 mmol, 10 mol%). Stir the mixture for 15-30 minutes to generate the active NHC catalyst in situ.

  • Reaction Setup: To the flask containing the activated catalyst, add the oxindole-derived α,β-unsaturated ketimine (0.2 mmol, 1.0 equiv.) and the oxidant (e.g., DDQ, 0.24 mmol, 1.2 equiv.).

  • Substrate Addition: Slowly add the aliphatic aldehyde (0.4 mmol, 2.0 equiv.) to the reaction mixture via syringe pump over a period of 2-4 hours to maintain a low concentration of the aldehyde, which can help to suppress potential side reactions.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature (e.g., room temperature) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization and Analysis: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Figure 2. A step-by-step experimental workflow for the synthesis of azaspiro decanones.

Substrate Scope and Data Presentation

The NHC-catalyzed synthesis of azaspiro decanones has been shown to be applicable to a range of substrates, affording products with good yields and high levels of stereoselectivity.[1] The following table summarizes representative results for the reaction with various substituted aldehydes and ketimines.

EntryAldehyde (R¹)Ketimine (R²)Yield (%)dree (%)
1n-PrH85>20:195
2i-PrH7815:192
3c-HexH82>20:196
4n-Pr5-Me80>20:194
5n-Pr5-Cl7518:191

Table 1. Representative substrate scope for the NHC-catalyzed synthesis of azaspiro decanones. Data adapted from related literature.[1] dr = diastereomeric ratio, ee = enantiomeric excess.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. Ensure all reagents and solvents are anhydrous, as water can interfere with the catalytic cycle. The purity of the aldehyde is also critical; it should be freshly distilled or purified before use.

  • Low Stereoselectivity: The choice of the chiral NHC precatalyst is crucial for achieving high enantioselectivity. Screening different NHC catalysts with varying steric and electronic properties may be necessary. The solvent can also influence stereoselectivity; exploring different solvents may lead to improved results.

  • Side Product Formation: Slow addition of the aldehyde is key to minimizing side reactions. If significant side products are observed, further decrease the rate of addition. The choice of oxidant and base can also impact the reaction outcome.

Conclusion

N-Heterocyclic carbene catalysis provides a powerful and versatile platform for the asymmetric synthesis of complex molecules like azaspiro decanones. The mild reaction conditions, high stereoselectivity, and broad substrate scope make this methodology highly attractive for applications in medicinal chemistry and drug development. The detailed protocol and troubleshooting guide provided herein serve as a valuable resource for researchers aiming to utilize this cutting-edge technology in their synthetic endeavors.

References

  • Zhang, Y., et al. (2018). Enantioselective N-Heterocyclic Carbene-Catalyzed Synthesis of Spirocyclic Oxindole-benzofuroazepinones. Organic Letters, 20(24), 7895-7899. [Link]

  • Chi, Y. R., et al. (2015). NHC-Catalyzed Ester Activation: Access to Sterically Congested Spirocyclic Oxindoles via Reaction of α-Aryl Acetic Esters with Oxindole-Derived α,β-Unsaturated Imines. Angewandte Chemie International Edition, 54(43), 12758-12761. [Link]

  • Ye, S., et al. (2019). Asymmetric Synthesis of Spirocyclic Oxindole δ-Lactams via NHC-Catalyzed Formal [2+4] Annulation of Aliphatic Aldehydes with Oxindole-Derived α,β-Unsaturated Ketimines. The Journal of Organic Chemistry, 84(18), 11756-11765. [Link]

  • Al-Zoubi, R. M., et al. (2021). N-Heterocyclic Carbene Mediated Organocatalysis Reactions. IntechOpen. [Link]

  • Enders, D., et al. (2012). N-Heterocyclic Carbene Catalyzed Domino Reactions. Chemical Reviews, 112(6), 3636-3672. [Link]

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2017). N-Heterocyclic Carbenes in Catalytic Organic Synthesis. John Wiley & Sons. [Link]

  • Adolfsson, H. (2018). N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. Chalmers University of Technology. [Link]

  • Scheidt, K. A. (2012). A Continuum of Progress: Applications of N-Hetereocyclic Carbene Catalysis in Total Synthesis. Angewandte Chemie International Edition, 51(35), 8714-8716. [Link]

  • RSC Publishing. (2022). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Chemical Communications. [Link]

  • Lu, M., et al. (2022). N-heterocyclic carbene catalyzed [2 + 3] annulation reaction for the synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactam. RSC Advances, 12(48), 31229-31233. [Link]

  • Wang, J. (2022). An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone. Frontiers in Chemistry, 10, 864501. [Link]

  • RSC Publishing. (2023). Mechanistic insights into NHC/Cu catalyzed asymmetric synthesis of spirooxindoles: origins of enantioselectivity and diastereoselectivity. Organic Chemistry Frontiers. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one via Intramolecular aza-Michael Addition

Abstract This document provides a comprehensive guide to the synthesis of the 2,6-Dioxa-8-azaspiro[4.5]decan-7-one scaffold, a heterocyclic motif of significant interest in medicinal chemistry and drug discovery. The cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the synthesis of the 2,6-Dioxa-8-azaspiro[4.5]decan-7-one scaffold, a heterocyclic motif of significant interest in medicinal chemistry and drug discovery. The core of this synthetic strategy is a robust and efficient intramolecular aza-Michael addition. These application notes are designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, and the rationale behind the experimental choices. The protocols are presented as a self-validating system, with references to authoritative literature to ensure scientific integrity.

Introduction

Spirocyclic scaffolds have emerged as a class of privileged structures in modern drug discovery. Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, leading to enhanced potency, selectivity, and improved pharmacokinetic properties compared to their linear or planar counterparts. The 2,6-Dioxa-8-azaspiro[4.5]decan-7-one core, in particular, combines the structural features of a spiro-lactam and a 1,3-dioxane ring, offering a unique template for the design of novel therapeutic agents.

The intramolecular aza-Michael addition is a powerful and atom-economical method for the construction of nitrogen-containing heterocycles.[1][2][3] This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound within the same molecule.[4] The versatility of this transformation allows for the synthesis of a wide range of heterocyclic systems, including the spirocyclic lactam at the heart of our target molecule.[5][6]

These application notes detail a proposed, yet chemically sound, two-part synthetic sequence for 2,6-Dioxa-8-azaspiro[4.5]decan-7-one, commencing with the synthesis of a key precursor followed by its catalyzed intramolecular cyclization.

Part 1: Synthesis of the Aza-Michael Precursor

The successful execution of the intramolecular aza-Michael addition is contingent on the efficient synthesis of a suitable precursor molecule that incorporates both the nucleophilic amine and the Michael acceptor. Here, we propose the synthesis of N-((2,2-dimethyl-1,3-dioxan-5-yl)methyl)acrylamide (3) , a logical precursor to a dimethylated analog of the target scaffold. The gem-dimethyl group on the dioxane ring serves to simplify the synthesis and characterization, a common strategy in the development of new synthetic methodologies.

The synthesis commences from commercially available 2,2-dimethyl-1,3-dioxane-5-carboxylic acid.

Experimental Protocol: Synthesis of N-((2,2-dimethyl-1,3-dioxan-5-yl)methyl)acrylamide (3)

Materials:

  • 2,2-dimethyl-1,3-dioxane-5-carboxylic acid

  • Oxalyl chloride

  • Dimethylformamide (DMF) (catalytic)

  • Aqueous ammonia (28-30%)

  • Lithium aluminum hydride (LAH)

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

Procedure:

  • Acid to Amide Conversion:

    • To a solution of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid (1.0 eq) in anhydrous DCM (0.5 M) at 0 °C, add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Concentrate the reaction mixture under reduced pressure to afford the crude acid chloride.

    • Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (3.0 eq).

    • Stir for 1 hour at 0 °C, then warm to room temperature and stir for an additional 2 hours.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,2-dimethyl-1,3-dioxane-5-carboxamide (1) .

  • Amide Reduction to Amine:

    • To a suspension of LAH (1.5 eq) in anhydrous THF (0.5 M) at 0 °C, add a solution of amide 1 (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate to yield the crude amine, (2,2-dimethyl-1,3-dioxan-5-yl)methanamine (2) .

  • Acylation of the Amine:

    • Dissolve amine 2 (1.0 eq) and TEA (1.5 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.

    • Add acryloyl chloride (1.1 eq) dropwise.

    • Stir at 0 °C for 30 minutes and then at room temperature for 3 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the desired precursor, N-((2,2-dimethyl-1,3-dioxan-5-yl)methyl)acrylamide (3) .

Part 2: Intramolecular Aza-Michael Addition for Spiro-Lactam Formation

The key step in the synthesis of the 2,6-Dioxa-8-azaspiro[4.5]decan-7-one scaffold is the intramolecular cyclization of the precursor 3 . This reaction can be promoted by either a base or a Lewis acid catalyst. We present protocols for both approaches, as the optimal conditions may vary depending on the substrate and desired scale.

Mechanism of the Intramolecular Aza-Michael Addition

The reaction proceeds via the conjugate addition of the secondary amide nitrogen to the electron-deficient β-carbon of the acrylamide moiety. The amide, while not as nucleophilic as a primary or secondary amine, can be deprotonated by a suitable base to form a more nucleophilic amidate anion. Alternatively, a Lewis acid can activate the Michael acceptor, rendering it more electrophilic and susceptible to nucleophilic attack by the neutral amide.

aza_michael_mechanism precursor Precursor (3) activated_acceptor Activated Acceptor precursor->activated_acceptor Activation enolate Enolate Intermediate activated_acceptor->enolate Intramolecular Nucleophilic Attack product Spiro-Lactam (4) enolate->product Protonation catalyst Catalyst (Base or Lewis Acid) catalyst->precursor proton_source Proton Source (e.g., H₂O) proton_source->enolate

Caption: Generalized mechanism of the intramolecular aza-Michael addition.

Protocol A: Base-Catalyzed Intramolecular Aza-Michael Addition

Rationale: A strong, non-nucleophilic base is employed to deprotonate the amide, generating the amidate anion which then undergoes a rapid intramolecular cyclization. Potassium tert-butoxide is a common choice for this transformation.

Materials:

  • N-((2,2-dimethyl-1,3-dioxan-5-yl)methyl)acrylamide (3)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

Procedure:

  • To a solution of precursor 3 (1.0 eq) in anhydrous THF (0.1 M) at 0 °C, add a solution of KOtBu (1.2 eq) in THF dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 2,2-dimethyl-2,6-Dioxa-8-azaspiro[4.5]decan-7-one (4) .

Protocol B: Lewis Acid-Catalyzed Intramolecular Aza-Michael Addition

Rationale: A Lewis acid can coordinate to the carbonyl oxygen of the acrylamide, increasing its electrophilicity and facilitating the conjugate addition of the neutral amide nitrogen. This approach avoids the use of strong bases and may be beneficial for substrates with base-sensitive functional groups.

Materials:

  • N-((2,2-dimethyl-1,3-dioxan-5-yl)methyl)acrylamide (3)

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

  • Anhydrous acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • To a solution of precursor 3 (1.0 eq) in anhydrous MeCN (0.1 M), add Yb(OTf)₃ (0.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 2,2-dimethyl-2,6-Dioxa-8-azaspiro[4.5]decan-7-one (4) .

Data Presentation

The following table provides a template for summarizing the results of reaction optimization studies.

EntryCatalyst (eq)SolventTemperature (°C)Time (h)Yield (%)
1KOtBu (1.2)THF0 to RT24e.g., 85
2NaH (1.2)THFRT24e.g., 78
3DBU (1.2)DCMRT48e.g., 65
4Yb(OTf)₃ (0.1)MeCNRT48e.g., 92
5Sc(OTf)₃ (0.1)MeCNRT48e.g., 88

Experimental Workflow

experimental_workflow start Precursor (3) reaction Intramolecular aza-Michael Addition (Base or Lewis Acid Catalyzed) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Flash Column Chromatography workup->purification product Spiro-Lactam (4) purification->product

Caption: Overall experimental workflow for the spirocyclization.

Conclusion

The intramolecular aza-Michael addition provides an efficient and modular route to the 2,6-Dioxa-8-azaspiro[4.5]decan-7-one scaffold. The protocols detailed herein offer two robust catalytic systems, a base-mediated and a Lewis acid-catalyzed approach, allowing for flexibility in adapting the synthesis to various substrates and laboratory settings. The resulting spiro-lactam is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and development.

References

  • Diastereoselective Control of Intramolecular Aza-Michael Reactions Using Achiral Catalysts. Organic Letters. [Link]

  • A general overview of the organocatalytic intramolecular aza-Michael reaction. Chemical Society Reviews. [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. [Link]

  • Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University Electronic Theses and Dissertations. [Link]

  • Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. Molecules. [Link]

  • Catalytic asymmetric synthesis of spirocyclic azlactones by a double Michael-addition approach. Chemistry – A European Journal. [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]

  • Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. [Link]

  • Process for preparing 1,3-dioxolane derivatives.
  • Michael 1:1 adducts by acid catalyzed reaction during synthesis of spiro and spiroketal compounds. ResearchGate. [Link]

  • A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. Beilstein Journal of Organic Chemistry. [Link]

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Method

Using 2,6-Dioxa-8-azaspiro[4.5]decan-7-one in medicinal chemistry

Application Note: Utilizing 2,6-Dioxa-8-azaspiro[4.5]decan-7-one as a Privileged Scaffold in Medicinal Chemistry Introduction: The "Escape from Flatland" Paradigm In modern drug development, an over-reliance on flat, sp2...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 2,6-Dioxa-8-azaspiro[4.5]decan-7-one as a Privileged Scaffold in Medicinal Chemistry

Introduction: The "Escape from Flatland" Paradigm

In modern drug development, an over-reliance on flat, sp2 -hybridized aromatic rings often leads to poor physicochemical properties, including low aqueous solubility, high off-target promiscuity, and rapid metabolic clearance. To combat this, medicinal chemists employ an "escape from flatland" strategy, deliberately increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ) to enhance three-dimensional structural complexity [1].

2,6-Dioxa-8-azaspiro[4.5]decan-7-one (CAS: 1780802-63-2) represents a highly optimized spirocyclic building block designed for this exact purpose. Structurally, it fuses a tetrahydrofuran ring with a 1,3-oxazinan-2-one (cyclic carbamate) core via a single quaternary spiro carbon. This unique architecture serves as a superior bioisostere for traditional morpholine, piperidine, or piperazine rings [2].

Mechanistic Rationale & Causality

Why choose this specific spirocycle over a simple substituted heterocycle?

  • Metabolic Shielding : The cyclic carbamate moiety provides strong hydrogen-bond acceptor capabilities while being highly resistant to esterase-mediated hydrolysis and CYP450-driven N-dealkylation—a common vulnerability in standard morpholine rings [3].

  • Conformational Rigidity : The spirocyclic quaternary carbon locks the molecule into a rigid 3D conformation. This reduces the entropic penalty upon target binding, often leading to increased target affinity and selectivity.

BioisostereLogic A Flat Heterocycle (e.g., Morpholine) B 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (Spirocyclic Scaffold) A->B Bioisosteric Replacement C Increased Fsp3 & 3D Complexity B->C Structural Rigidity D Improved ADME (Solubility & Stability) C->D Physicochemical Optimization

Caption: Logic of bioisosteric replacement using spirocyclic scaffolds to improve ADME properties.

Comparative Physicochemical Profiling

To illustrate the impact of incorporating 2,6-Dioxa-8-azaspiro[4.5]decan-7-one, the following table summarizes the theoretical and empirical shifts in physicochemical properties when replacing a standard morpholine appendage on a generic kinase inhibitor scaffold.

PropertyMorpholine Analog2,6-Dioxa-8-azaspiro[4.5]decan-7-one AnalogMechanistic Implication
Fsp3​ 0.350.52Higher 3D complexity; statistically correlates with clinical success.
LogD (pH 7.4) 3.22.1Reduced lipophilicity; decreased off-target binding and hERG liability.
Kinetic Solubility 15 µM>100 µMCyclic carbamate enhances the dipole moment and aqueous solvation.
HLM Intrinsic Clearance 45 µL/min/mg<10 µL/min/mgSpiro-core sterically blocks CYP450 oxidation sites adjacent to the nitrogen.

Experimental Workflows & Protocols

The integration of this scaffold requires robust synthetic attachment methodologies and subsequent self-validating ADME assays to confirm the theoretical benefits.

Workflow Step1 1. Scaffold Selection 2,6-Dioxa-8-azaspiro[4.5]decan-7-one Step2 2. N-Arylation / Alkylation Buchwald-Hartwig Amination Step1->Step2 Step3 3. Purification & Characterization LC-MS, NMR, Yield Calculation Step2->Step3 Step4 4. In Vitro ADME Profiling HLM Stability & Kinetic Solubility Step3->Step4

Caption: Step-by-step workflow from scaffold selection to in vitro ADME validation.

Protocol A: Pd-Catalyzed Buchwald-Hartwig N-Arylation

Because 2,6-Dioxa-8-azaspiro[4.5]decan-7-one contains a sterically hindered secondary amine within a rigid spiro system, standard SN​Ar reactions often fail or require harsh conditions that degrade the carbamate. A palladium-catalyzed cross-coupling using a bulky, electron-rich ligand is required.

Causality of Reagents : We utilize RuPhos as the ligand. The steric bulk of RuPhos facilitates the reductive elimination step, while its electron-rich nature accelerates the oxidative addition of the aryl halide. Crucially, it prevents unwanted β -hydride elimination, which is a common failure mode with hindered aliphatic amines.

Step-by-Step Methodology:

  • Preparation : In a flame-dried Schlenk tube under argon, add the aryl halide (1.0 equiv, 0.5 mmol), 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (1.2 equiv, 0.6 mmol), and Cs2​CO3​ (2.0 equiv, 1.0 mmol).

  • Catalyst Loading : Add Pd2​(dba)3​ (2.5 mol %) and RuPhos (5.0 mol %).

  • Solvent Addition : Inject anhydrous 1,4-dioxane (5.0 mL) via syringe.

  • Reaction : Seal the tube and heat to 100 °C for 12 hours with vigorous stirring.

  • Self-Validating Check : At 4 hours, sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The presence of the product mass ( [M+H]+ ) and the consumption of the aryl halide validate that the catalytic cycle is actively turning over.

  • Workup : Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the N-arylated spirocyclic product.

Protocol B: Self-Validating Human Liver Microsome (HLM) Stability Assay

To prove the "metabolic shielding" hypothesis, the synthesized compound must undergo an in vitro clearance assay. This protocol is designed as a self-validating system using internal controls to ensure the enzymatic activity of the microsomes is within acceptable parameters.

Causality of Reagents : NADPH is added as an essential cofactor to initiate CYP450-mediated Phase I metabolism. Without it, the assay only measures non-CYP degradation (e.g., esterases), which the cyclic carbamate is inherently designed to resist.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Control Setup (Validation) : Prepare parallel assays for Verapamil (High Clearance Control, expected T1/2​<15 min) and Warfarin (Low Clearance Control, expected T1/2​>120 min). If these controls fail to hit expected half-lives, the assay must be rejected.

  • Pre-Incubation : In a 96-well plate, combine 40 µL of the 1 µM compound solution with 10 µL of HLM suspension (final protein concentration: 0.5 mg/mL). Incubate at 37 °C for 5 minutes.

  • Initiation : Initiate the reaction by adding 10 µL of a 6 mM NADPH solution (final concentration: 1 mM) to each well.

  • Time-Course Sampling : At t=0,15,30,45,and 60 minutes, withdraw a 10 µL aliquot and immediately quench it by mixing with 40 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis : Centrifuge the quenched samples at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Interpretation : Plot the natural log of the remaining parent compound area ratio versus time. The slope of the linear regression yields the elimination rate constant ( k ). Calculate intrinsic clearance ( CLint​ ) using the formula:

    CLint​=Pk×V​

    (where V = incubation volume, P = mass of microsomal protein).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link][1][2][3]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link][4][5][6]

  • Wang, J., et al. (2018). 4-Iminooxazolidin-2-one as a Bioisostere of the Cyanohydrin Moiety: Inhibitors of Enterovirus 71 3C Protease (Discussing cyclic carbamate bioisosteres). Journal of Medicinal Chemistry.[Link][7]

Sources

Application

Application Note: Derivatization of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one for High-Fsp³ Drug Discovery

Target Audience: Medicinal Chemists, Discovery Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Rationale The paradigm of modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Discovery Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Rationale

The paradigm of modern medicinal chemistry has aggressively shifted away from planar, heavily aromatic molecules toward structurally complex, three-dimensional architectures. This "escape from flatland" is driven by the need to improve physicochemical properties, specifically aqueous solubility, metabolic stability, and target selectivity.

2,6-Dioxa-8-azaspiro[4.5]decan-7-one (CAS 1780802-63-2) represents a premium spirocyclic building block designed for this exact purpose[1]. Structurally, it consists of a tetrahydrofuran ring spiro-fused to a 1,3-oxazinan-2-one (a cyclic carbamate). This scaffold provides a rigid, metabolically stable core with defined vectors for hydrogen bonding, making it an exceptional starting point for developing kinase inhibitors and GPCR modulators.

Mechanistic Insights: The Spirocyclic Carbamate Pharmacophore

As a Senior Application Scientist, I frequently observe discovery programs stalling due to "molecular obesity"—where optimizing target affinity via aromatic addition destroys the molecule's pharmacokinetic (PK) profile. The 2,6-dioxa-8-azaspiro[4.5]decan-7-one scaffold solves this through three mechanistic advantages:

  • Conformational Rigidity & Entropy: The spiro center locks the molecule into a defined 3D vector. Upon binding to a target (e.g., a kinase hinge region), the entropic penalty is minimized compared to flexible linear carbamates.

  • Tunable Hydrogen Bonding Vectors: The cyclic carbamate provides a strict, geometrically constrained H-bond acceptor (the C=O group). Analogous azaspiro[4.5]decane and diazaspiro[4.5]decan-1-one derivatives have been successfully deployed as potent RIPK1 inhibitors for necroptosis[2] and dual TYK2/JAK1 inhibitors for inflammatory bowel disease[3].

  • High Fsp³ Character: By replacing a flat aromatic ring (like a quinazoline or pyrimidine) with this spirocycle, the Fraction of sp³ carbons (Fsp³) increases dramatically. The presence of the spiro-tetrahydrofuran oxygen provides a secondary, solvent-exposed H-bond acceptor that enhances aqueous solubility without increasing the topological polar surface area (TPSA) to levels that would hinder membrane permeability.

Derivatization Strategy & Workflow

The primary synthetic handle on this scaffold is the N8 position (the cyclic carbamate nitrogen). Derivatization typically diverges into two pathways: N-Arylation (to mimic hinge-binding heterocycles in kinases) and N-Alkylation (to append basic amines for GPCR targeting or lysosomal trapping).

Workflow Start 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (High-Fsp³ Core Scaffold) Sub1 N-Arylation (Chan-Lam) Target: Kinase Hinge Binders Start->Sub1 Sub2 N-Alkylation (SN2) Target: GPCR Modulators Start->Sub2 Screen1 In Vitro Kinase Assay (e.g., RIPK1, TYK2/JAK1) Sub1->Screen1 Sub2->Screen1 Screen2 Phenotypic Screening (Anti-inflammatory/Necroptosis) Screen1->Screen2 Lead Lead Optimization (ADME/Tox Profiling) Screen2->Lead

Figure 1: Derivatization workflow and screening cascade for the spirocyclic scaffold.

Experimental Protocols: Self-Validating Methodologies

Protocol A: N-Arylation via Mild Chan-Lam Coupling

Causality & Rationale: While Buchwald-Hartwig amidation is a staple for C-N bond formation, the strong bases required (e.g., NaOtBu, LHMDS) can trigger the ring-opening of cyclic carbamates[4]. To preserve the integrity of the 1,3-oxazinan-2-one ring, we employ a Copper-catalyzed Chan-Lam coupling. This reaction operates at room temperature in ambient air, using mild amine bases, ensuring the spirocyclic core remains intact[5],[6].

Step-by-Step Methodology:

  • Reagent Assembly: In a 50 mL round-bottom flask, combine 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (1.0 mmol, 1.0 eq) and the desired aryl boronic acid (2.0 mmol, 2.0 eq).

  • Catalyst & Base Addition: Add Copper(II) acetate (Cu(OAc)₂, 0.5 mmol, 0.5 eq) followed by dry dichloromethane (DCM, 10 mL). Add pyridine (2.0 mmol, 2.0 eq) dropwise.

    • Expert Insight: The reaction requires oxygen to turn over the Cu(II)/Cu(III) catalytic cycle. Do not purge with inert gas[6].

  • Reaction Execution: Stir the mixture vigorously at room temperature (20–25 °C) open to the ambient atmosphere (loosely capped with a septum pierced with a needle) for 12–24 hours.

  • Self-Validation (Monitoring): Monitor via LC-MS. The cyclic carbamate starting material is highly polar; successful N-arylation will result in a distinct hydrophobic shift in retention time and a mass corresponding to [M+Aryl-H]+.

  • Workup & Purification:

    • Causality: Copper salts can coordinate to the newly formed product, skewing biological assay results.

    • Dilute the reaction with EtOAc (20 mL) and wash twice with a 0.5 M aqueous EDTA solution (pH ~9) to chelate and remove all copper residues.

    • Wash with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: N-Alkylation via Sₙ2 Displacement

Causality & Rationale: To append aliphatic chains, direct nucleophilic substitution is preferred. Because the carbamate NH is relatively acidic (pKa ~12-13), mild carbonate bases are sufficient for deprotonation, avoiding the need for harsh hydrides (like NaH) which can cause degradation.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL). Add Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq). Stir at room temperature for 15 minutes to pre-form the nucleophilic anion.

  • Alkylation: Add the alkyl halide (e.g., an alkyl bromide or iodide, 1.2 mmol, 1.2 eq) dropwise.

  • Heating & Monitoring: Heat the reaction to 60 °C. Monitor by TLC (staining with KMnO₄, as the spirocycle lacks a strong UV chromophore). Complete conversion is typically observed within 4–6 hours.

  • Workup: Quench with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to effectively remove residual DMF. Dry, concentrate, and purify.

Quantitative Data Presentation

The integration of the 2,6-dioxa-8-azaspiro[4.5]decan-7-one core routinely yields superior pharmacokinetic profiles compared to traditional planar heterocycles. Table 1 summarizes comparative profiling data based on established structure-activity relationships (SAR) of analogous azaspirodecane derivatives in kinase inhibitor programs[7],[3].

Table 1: Comparative Profiling of Spirocyclic vs. Planar Derivatives

Scaffold Core (N-Aryl Derivative)Fsp³ClogPKinetic Aqueous Solubility (µM)Target Kinase IC₅₀ (nM)*Human Liver Microsomes (HLM) T₁/₂ (min)
Planar Heterocycle (e.g., 2H-1,4-benzoxazin-3-one)0.153.8124515
2,6-Dioxa-8-azaspiro[4.5]decan-7-one 0.65 2.1 >150 12 >60

*Note: IC₅₀ values are representative of optimized dual TYK2/JAK1 or RIPK1 inhibitor profiles utilizing the spirocyclic core.

References

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Chen, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. Available at:[Link]

  • Moon, S.-Y., et al. (2015). A Synthetic Approach to N-Aryl Carbamates via Copper-Catalyzed Chan-Lam Coupling at Room Temperature. The Journal of Organic Chemistry. Available at:[Link]

  • West, M. J., et al. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews. Available at:[Link]

Sources

Method

2,6-Dioxa-8-azaspiro[4.5]decan-7-one as a scaffold for novel therapeutics

Application Note: 2,6-Dioxa-8-azaspiro[4.5]decan-7-one as a Scaffold for Novel Therapeutics Abstract This application note details the utility, physicochemical profiling, and experimental handling of 2,6-dioxa-8-azaspiro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2,6-Dioxa-8-azaspiro[4.5]decan-7-one as a Scaffold for Novel Therapeutics

Abstract

This application note details the utility, physicochemical profiling, and experimental handling of 2,6-dioxa-8-azaspiro[4.5]decan-7-one , a highly versatile spirocyclic scaffold. By acting as a conformationally restricted bioisostere for planar heterocycles (e.g., morpholine, piperazine, and oxazolidinone), this scaffold enables medicinal chemists to improve metabolic stability, tune lipophilicity, and increase the fraction of sp³-hybridized carbons (Fsp³), thereby improving the developability of lead compounds.

Rationale & Physicochemical Profiling

The paradigm of modern drug discovery has shifted away from planar, sp²-rich aromatic systems—often termed "Flatland"—toward three-dimensional, sp³-rich architectures[1]. Increasing the Fsp³ of a drug candidate correlates strongly with improved clinical success, primarily due to enhanced aqueous solubility and reduced off-target promiscuity[1].

2,6-Dioxa-8-azaspiro[4.5]decan-7-one is a spirocyclic system that fuses a tetrahydrofuran ring with a 1,3-oxazinan-2-one (cyclic carbamate) core via a quaternary spiro carbon. This specific topology provides several field-proven advantages:

  • Metabolic Stability : Planar cyclic amines like morpholine are highly susceptible to cytochrome P450 (CYP450)-mediated α-oxidation. The spiro-fusion in this scaffold introduces steric bulk around the adjacent carbons, effectively shielding these metabolically labile sites[2].

  • Bioisosteric Replacement : The cyclic carbamate moiety is a recognized pharmacophore (found in FDA-approved drugs like linezolid and rivaroxaban). The spiro-tetrahydrofuran ring provides a rigid 3D vector for substituents, reducing the entropic penalty upon target binding[3].

  • Lipophilicity Tuning : Unlike purely carbocyclic spiro systems, the embedded oxygen atoms in the 2,6-dioxa system lower the overall logD, which is critical for maintaining high aqueous solubility while preserving membrane permeability.

Table 1: Quantitative Physicochemical Comparison of Scaffolds

Scaffold TypeRepresentative CoreFsp³Relative logD (pH 7.4)CYP450 Oxidative Liability3D Vectoring Capability
Planar Amine Morpholine0.80BaselineHigh (α-oxidation)Low (Planar)
Planar Carbamate Oxazolidin-2-one0.66+0.2ModerateLow (Planar)
Spirocyclic 2,6-Dioxa-8-azaspiro[4.5]decan-7-one 0.86 -0.4 to -0.8 Low (Sterically Shielded) High (Orthogonal)

Experimental Protocols

Protocol A: N-Functionalization via Buchwald-Hartwig Cross-Coupling

Causality: The secondary amine (N8) of the 1,3-oxazinan-2-one ring is a weak nucleophile compared to standard alkyl amines due to the electron-withdrawing effect of the adjacent carbonyl group. Therefore, palladium-catalyzed cross-coupling is preferred over simple SN2 alkylation to achieve N-arylation with high yields. Self-Validating System: The protocol includes an internal standard (biphenyl) to accurately quantify conversion via LC-MS before quenching, ensuring catalyst competency.

Step 1: Reagent Preparation

  • In a nitrogen-filled glovebox, charge a dry Schlenk tube with 2,6-dioxa-8-azaspiro[4.5]decan-7-one (1.0 equiv, 0.5 mmol) and the desired aryl halide (1.1 equiv).

  • Add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv). Causality: Xantphos provides a wide bite angle, which is optimal for the reductive elimination of rigid, sterically hindered amides/carbamates.

  • Add Cs₂CO₃ (1.5 equiv) as the base.

Step 2: Reaction Execution

  • Suspend the mixture in anhydrous 1,4-dioxane (5 mL, 0.1 M).

  • Seal the tube, remove from the glovebox, and heat at 100 °C for 12 hours under vigorous stirring.

  • Validation Check: At 4 hours, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS against the biphenyl internal standard. Conversion must exceed 80% to proceed to workup; otherwise, spike with an additional 0.01 equiv of Pd/ligand.

Step 3: Workup and Purification

  • Cool the reaction to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify via preparative HPLC (C18 column, MeCN/H₂O gradient) to achieve >95% purity.

Protocol B: High-Throughput Microsomal Stability Assay

Causality: To prove the metabolic advantage of the spiro scaffold over its planar counterparts, it must be tested against human liver microsomes (HLMs). The assay uses an NADPH-regenerating system to sustain CYP450 activity over the incubation period. Self-Validating System: Verapamil is run concurrently as a high-clearance positive control. If Verapamil's half-life (t₁/₂) exceeds 15 minutes, the microsomes are deemed inactive, and the assay is automatically invalidated.

Step 1: Incubation Setup

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Dilute HLMs to a final protein concentration of 0.5 mg/mL in the buffer.

  • Add the spirocyclic test compound (final concentration 1 µM, max 0.1% DMSO to prevent CYP inhibition).

Step 2: Reaction Initiation & Quenching

  • Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly denatures CYP450 enzymes, halting metabolism and precipitating proteins.

Step 3: Analysis

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C.

  • Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance (CLint) and half-life (t₁/₂).

Workflow Visualization

ScaffoldWorkflow Start 2,6-Dioxa-8-azaspiro[4.5]decan-7-one Scaffold Selection Synthesis N-Functionalization (Buchwald-Hartwig / Alkylation) Start->Synthesis Purification Purification & QC (Prep-HPLC, >95% Purity) Synthesis->Purification ADME In Vitro ADME Profiling Purification->ADME Microsomal Microsomal Stability (CYP450 Resistance) ADME->Microsomal Solubility Kinetic Solubility (Fsp3 Advantage) ADME->Solubility Decision Go/No-Go Decision (logD, t1/2 > 60 min) Microsomal->Decision Solubility->Decision Lead Lead Candidate Progression Decision->Lead

Fig 1: Experimental workflow for functionalization and ADME validation of the spirocyclic scaffold.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link][1]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. URL: [Link][2]

  • Benedetti, E., & Micouin, L. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(3), 263-266. URL:[Link][3]

Sources

Application

Application Notes and Protocols for the Purification of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one

Abstract This technical guide provides a comprehensive, step-by-step protocol for the purification of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one, a novel spirocyclic lactam with potential applications in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the purification of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one, a novel spirocyclic lactam with potential applications in medicinal chemistry and drug discovery. Recognizing the absence of a standardized purification method for this specific molecule, this document synthesizes established methodologies for analogous polar aza-spirocyclic compounds to propose a robust and reliable purification strategy. The protocol emphasizes the use of column chromatography, with considerations for both normal-phase and hydrophilic interaction liquid chromatography (HILIC), and concludes with final polishing via crystallization. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to obtain high-purity 2,6-Dioxa-8-azaspiro[4.5]decan-7-one for downstream applications.

Introduction: The Challenge of Purifying Polar Spirocyclic Lactams

Spirocyclic lactams are a class of compounds that have garnered significant interest in drug discovery due to their rigid, three-dimensional structures which can facilitate potent and selective interactions with biological targets.[1][2] The target molecule, 2,6-Dioxa-8-azaspiro[4.5]decan-7-one, incorporates a polar lactam moiety and two ether linkages within its spirocyclic framework. This inherent polarity presents a significant challenge for purification using traditional reversed-phase chromatography, where such compounds often exhibit poor retention.[3][4]

This application note addresses this challenge by providing a detailed purification workflow. The causality behind each step is explained, drawing upon established principles of chromatography for polar molecules.[5][6] The proposed protocol is designed to be a self-validating system, with in-process checks to ensure the successful isolation of the target compound in high purity.

Physicochemical Properties and Purification Strategy

PropertyPredicted CharacteristicRationale
Polarity HighPresence of a lactam, two ether oxygens, and a secondary amine.
Solubility Likely soluble in polar protic and aprotic solvents (e.g., methanol, ethanol, DMSO, DMF). Moderate to low solubility in non-polar solvents (e.g., hexanes).The polar functional groups will dominate solubility.
pKa The lactam nitrogen is weakly acidic, while the secondary amine is weakly basic.The exact pKa values would require experimental determination.
Stability The lactam ring may be susceptible to hydrolysis under strong acidic or basic conditions.Standard practice for lactam-containing compounds.

Based on these predicted properties, a multi-step purification strategy is proposed:

  • Initial Work-up and Extraction: To remove bulk impurities from the crude reaction mixture.

  • Column Chromatography: The primary method for separating the target compound from closely related impurities. Both normal-phase and HILIC approaches will be considered.

  • Crystallization: For the final polishing of the purified compound to achieve high purity.

  • Purity Assessment: Using analytical techniques such as HPLC, NMR, and HRMS to confirm the identity and purity of the final product.

Detailed Experimental Protocol

Materials and Reagents
  • Crude 2,6-Dioxa-8-azaspiro[4.5]decan-7-one

  • Silica gel (for column chromatography, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • Ammonium formate or formic acid (for HILIC mobile phase)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for crystallization (e.g., ethyl acetate, hexanes, ethanol)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system (optional, but recommended)

Step 1: Initial Work-up and Extraction

This initial step aims to remove inorganic salts and highly polar or non-polar impurities from the crude reaction mixture.

  • If the reaction solvent is water-miscible (e.g., DMF, DMSO), dilute the crude reaction mixture with a large volume of water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL for a 1 g scale reaction).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude solid or oil.

Step 2: Purification by Column Chromatography

This is the core purification step. The choice between normal-phase and HILIC will depend on the impurity profile of the crude material. It is recommended to first perform analytical TLC or HPLC to determine the optimal conditions.

This method is suitable if the target compound has a moderate Rf on TLC in a moderately polar solvent system.

  • Slurry Preparation: Adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or dichloromethane), add silica gel (approximately 2-3 times the weight of the crude product), and evaporate the solvent until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel in the initial eluent (e.g., 100% dichloromethane or a low polarity mixture like 98:2 DCM:MeOH).

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity. A common gradient for polar compounds is from 100% dichloromethane to a final mixture of 90:10 dichloromethane:methanol. The exact gradient should be optimized based on TLC analysis.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example Gradient for Normal-Phase Chromatography

StepDichloromethane (%)Methanol (%)Column Volumes
110002
29825
39555
490105

HILIC is an excellent alternative for highly polar compounds that are not well-retained by reversed-phase chromatography.[5][6] It utilizes a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.

  • Column Selection: A silica or diol-based HPLC column is suitable for HILIC.

  • Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: 95% acetonitrile, 5% water with a buffer (e.g., 10 mM ammonium formate). Mobile Phase B: 50% acetonitrile, 50% water with the same buffer. The buffer is crucial for obtaining reproducible results and good peak shape.

  • Sample Preparation: Dissolve the crude or partially purified material in the initial mobile phase conditions (high acetonitrile concentration).

  • Gradient Elution: Start with a high percentage of Mobile Phase A and run a gradient to increase the percentage of Mobile Phase B. This will elute compounds in order of increasing hydrophilicity.

  • Fraction Collection and Analysis: Collect fractions and analyze by a suitable method (e.g., analytical HPLC-MS) to identify the pure fractions.

  • Solvent Removal: Combine the pure fractions and remove the solvents. Lyophilization may be necessary if the compound is highly water-soluble.

Table 2: Example Gradient for HILIC

Time (min)% Mobile Phase A (95:5 ACN:H₂O)% Mobile Phase B (50:50 ACN:H₂O)
01000
205050
250100
301000
Step 3: Final Purification by Crystallization

Crystallization is an effective final step to obtain a highly pure, crystalline solid.

  • Dissolve the purified compound from the chromatography step in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethyl acetate or ethanol).

  • Slowly add a non-solvent (e.g., hexanes) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or freezer to promote crystal formation.

  • Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Step 4: Purity and Identity Confirmation

The purity and identity of the final product should be confirmed by standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.[8]

Workflow Visualization

The following diagram illustrates the overall purification workflow for 2,6-Dioxa-8-azaspiro[4.5]decan-7-one.

Purification_Workflow cluster_start Crude Material cluster_extraction Initial Cleanup cluster_chromatography Primary Purification cluster_polishing Final Polishing cluster_analysis Quality Control Crude Crude Reaction Mixture Workup Aqueous Work-up & Extraction Crude->Workup Chromatography Column Chromatography (Normal-Phase or HILIC) Workup->Chromatography Crystallization Crystallization Chromatography->Crystallization Analysis Purity & Identity Confirmation (HPLC, NMR, HRMS) Crystallization->Analysis

Caption: Purification workflow for 2,6-Dioxa-8-azaspiro[4.5]decan-7-one.

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor separation in column chromatography Inappropriate solvent system.Optimize the eluent system using TLC with various solvent combinations. Consider switching from normal-phase to HILIC or vice-versa.
Compound streaks on TLC/column Compound is too polar for the chosen system; potential interaction with silica.Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds. Ensure the crude material is properly adsorbed onto silica before loading.
Difficulty in removing solvent High-boiling point solvents (e.g., DMF, DMSO) remaining from the reaction.Ensure a thorough aqueous work-up. If residual high-boiling solvents persist, consider lyophilization or high-vacuum distillation.
No crystal formation Compound may be an oil or amorphous solid; incorrect solvent choice for crystallization.Try a wider range of solvent/non-solvent systems. If the compound is an oil, re-purify by chromatography.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one. By leveraging established chromatographic techniques for polar molecules, this guide offers a robust starting point for researchers to obtain this novel spirocyclic lactam in high purity. The provided workflow, from initial work-up to final characterization, is designed to be adaptable and can be optimized to suit specific reaction outcomes and impurity profiles.

References

  • Vertex AI Search, "Spirocyclic β-Lactams: Synthesis and Biological Evalu
  • Vertex AI Search, "New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC", Google.
  • Vertex AI Search, "Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids - ACS Public
  • Vertex AI Search, "Single crystal X‐ray of spirocyclic β‐lactam trans‐6aa.[a] [a] Thermal...
  • Vertex AI Search, "Chemical Methods for Construction of Spirocyclic β-Lactams and their Biological Importance | Request PDF - ResearchG
  • Vertex AI Search, "Synthesis of spirocyclic scaffolds using hypervalent iodine reagents - Beilstein Journals", Google.
  • Vertex AI Search, "A New Synthetic Approach to Novel Spiro‐β‐lactams - R Discovery", Google.
  • Vertex AI Search, "Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers' Lactamiz
  • Vertex AI Search, "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
  • Vertex AI Search, "2 - Organic Syntheses Procedure", Google.
  • Vertex AI Search, "Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Vertex AI Search, "THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES", Google.
  • Vertex AI Search, "18F-Labeled 1,4-Dioxa-8-azaspiro[4.
  • Vertex AI Search, "An In-depth Technical Guide on the Core Properties of 6-Azaspiro[4.5]decan-7-one - Benchchem", Google.
  • Vertex AI Search, "Chiral Synthesis of 6-Azaspiro[4.5]decan-7-one Enantiomers: Application Notes and Protocols - Benchchem", Google.
  • Vertex AI Search, "Polar Hydrophilic Compounds in Pharmaceutical Analysis - Merck Millipore", Google.
  • Vertex AI Search, "Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now", Google.
  • Vertex AI Search, "8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem - NIH", Google.
  • Vertex AI Search, "Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks - ChemRxiv", Google.
  • Vertex AI Search, "triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - IRIS", Google.
  • Vertex AI Search, "1,4-Dioxa-8-azaspiro(4.5)decane, 8-((2-(7-chloro-1,8-naphthyridin-2-yl) - PubChem", Google.
  • Vertex AI Search, "CN113024572B - Spiro-γ-lactam compound and its synthetic method and application - Google P
  • Vertex AI Search, "Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing)", Google.
  • Vertex AI Search, "(PDF) Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.
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  • Vertex AI Search, "Synthesis of novel spiro-β-lactams - Indian Academy of Sciences", Google.
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  • Vertex AI Search, "Untitled", Google.

Sources

Method

Application of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one in organic synthesis

Application Note: 2,6-Dioxa-8-azaspiro[4.5]decan-7-one in Organic Synthesis & Drug Discovery Executive Summary & Mechanistic Rationale The transition from planar, sp2-hybridized aromatics to three-dimensional, Fsp3-rich...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2,6-Dioxa-8-azaspiro[4.5]decan-7-one in Organic Synthesis & Drug Discovery

Executive Summary & Mechanistic Rationale

The transition from planar, sp2-hybridized aromatics to three-dimensional, Fsp3-rich frameworks—often termed the "escape from flatland"—has become a foundational strategy in modern medicinal chemistry[1]. As a Senior Application Scientist, I frequently utilize 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (CAS: 1780802-63-2)[2] as a highly versatile spirocyclic building block to overcome late-stage attrition in drug development caused by poor physicochemical properties.

This compound integrates a tetrahydrofuran ring with a 1,3-oxazinan-2-one moiety via a spirocyclic junction. The causality behind selecting this specific scaffold is rooted in three structural advantages:

  • Bioisosterism & Target Affinity: The 1,3-oxazinan-2-one ring serves as a homologous extension of the well-established 1,3-oxazolidin-2-one pharmacophore, which is prevalent in FDA-approved drugs[3]. The spirocyclic geometry provides a rigid, 3D vector that better complements the complex topography of protein binding pockets compared to flat planar rings, leading to higher success rates in discovering target affinity[4].

  • Optimized ADME Profile: The incorporation of oxygen atoms into the spirocyclic core (forming an oxa-spirocycle) dramatically improves aqueous solubility and lowers lipophilicity (LogP) relative to all-carbon spirocyclic counterparts[1].

  • Metabolic Stability: The cyclic carbamate (oxazinanone) is highly resistant to enzymatic cleavage compared to linear amides or esters, ensuring a prolonged plasma half-life.

G A Flat Aromatic Rings (Traditional) B Escape from Flatland (Fsp3 Enrichment) A->B C 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (Spirocyclic Scaffold) B->C D Improved Water Solubility C->D E Reduced Lipophilicity (LogP) C->E F Enhanced 3D Vectoring C->F

Fig 1. Strategic transition from flat aromatics to Fsp3-rich spirocyclic scaffolds in drug design.

Quantitative Data: Physicochemical Profiling

To justify the synthetic effort of incorporating 2,6-Dioxa-8-azaspiro[4.5]decan-7-one into a lead compound, it is critical to evaluate its impact on molecular properties. The table below summarizes the comparative advantages of oxa-spirocycles over traditional scaffolds[1].

Scaffold TypeRepresentative StructureFsp3 FractionRelative Aqueous SolubilityLipophilicity (LogP) Impact3D Vectoring
Flat Aromatic Phenyl / Pyridyl0.00Baseline (Low)High (+1.5 to +2.5)2D Planar
Carbocyclic Spirocycle Spiro[4.5]decane1.00Moderate (1x - 5x)High (+1.0 to +2.0)3D Spherical
Oxa-Spirocycle 2,6-Dioxa-8-azaspiro[4.5]decan-7-one0.85High (Up to 40x) Low (-0.5 to +0.5) 3D Spherical (H-bond acceptors)

Experimental Protocols & Methodologies

The secondary amine (position 8) of the oxazinanone ring is the primary site for synthetic derivatization. Below are field-proven, self-validating protocols for functionalizing this scaffold.

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)

Objective: To append an aryl or heteroaryl pharmacophore to the spirocyclic core. Causality & Insights: The cyclic carbamate is sterically hindered and less nucleophilic than standard aliphatic amines. Therefore, a bidentate ligand (Xantphos) is strictly required to enforce a cis-geometry on the palladium intermediate, preventing unwanted β-hydride elimination and accelerating reductive elimination. Cesium carbonate (Cs₂CO₃) is selected as a mild base to prevent the hydrolytic ring-opening of the oxazinanone that stronger bases (like NaOtBu) might cause.

Step-by-Step Procedure:

  • Degassing: To an oven-dried 20 mL reaction vial, add 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (1.0 mmol, 1.0 equiv) and the desired Aryl Bromide (1.1 mmol, 1.1 equiv). Purge the vial with N₂ gas for 15 minutes. Note: Pd(0) is highly sensitive to oxidation; rigorous deoxygenation is non-negotiable for high yields.

  • Catalyst Loading: Under a positive N₂ flow, quickly add Pd₂(dba)₃ (0.05 mmol, 5 mol%) and Xantphos (0.10 mmol, 10 mol%), followed by finely powdered anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Inject 5.0 mL of anhydrous 1,4-dioxane. The high boiling point of 1,4-dioxane (101°C) provides the necessary thermal energy to overcome the activation barrier of this challenging C-N bond formation.

  • Reaction: Seal the vial and heat at 100°C in a pre-heated reaction block for 12–16 hours. Monitor completion via LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and filter through a tightly packed pad of Celite to remove the insoluble inorganic base and palladium black. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent gradient: Hexanes to 60% EtOAc/Hexanes) to isolate the N-arylated spirocycle.

Workflow S1 1. Reagent Mixing Spirocycle + Ar-Br S2 2. Catalysis Pd2(dba)3 / Xantphos S1->S2 S3 3. Reaction 100°C, 12h, N2 atm S2->S3 S4 4. Workup Celite Filtration S3->S4 S5 5. Purification Flash Chromatography S4->S5

Fig 2. Step-by-step workflow for the Pd-catalyzed N-arylation of the spirocyclic oxazinanone.

Protocol B: Base-Mediated N-Alkylation

Objective: To introduce aliphatic chains or functionalized alkyl linkers to the spirocycle. Causality & Insights: The NH proton of the oxazinanone is only weakly acidic (pKa ~15-17). Sodium hydride (NaH) is required to irreversibly deprotonate it, evolving H₂ gas and driving the equilibrium forward. Anhydrous DMF is utilized because its polar aprotic nature leaves the resulting nitrogen anion unsolvated and highly nucleophilic, drastically accelerating the subsequent Sₙ2 substitution.

Step-by-Step Procedure:

  • Deprotonation: Dissolve 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (1.0 mmol, 1.0 equiv) in anhydrous DMF (4.0 mL) in a flame-dried flask under N₂. Cool the solution to 0°C using an ice bath.

  • Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.5 mmol, 1.5 equiv) in one portion. Stir at 0°C for 30 minutes until H₂ evolution ceases. Note: The 0°C temperature controls the exothermic deprotonation and prevents solvent degradation.

  • Electrophile Addition: Add the Alkyl Halide (1.2 mmol, 1.2 equiv) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quenching: Cool the reaction back to 0°C and quench carefully by the dropwise addition of saturated aqueous NH₄Cl (5 mL). This safely neutralizes any unreacted NaH.

  • Extraction: Dilute with EtOAc (20 mL). Transfer to a separatory funnel and wash the organic layer with 5% aqueous LiCl or brine (5 × 10 mL) to quantitatively remove the DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via column chromatography to yield the pure N-alkylated product.

References

  • Oxa-spirocycles: synthesis, properties and applications Source: Chemical Science / National Institutes of Health (2021) URL:[Link]

  • A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition Source: Beilstein Journal of Organic Chemistry (2022) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming synthetic bottlenecks when constructing complex spirocyclic sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming synthetic bottlenecks when constructing complex spirocyclic scaffolds.

The synthesis of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (CAS: 1780802-63-2; MW: 157.17) is a highly specialized 3-step process. While the theoretical route is straightforward, the practical execution is often plagued by low yields due to competing side reactions (enolization, dimerization, and oligomerization).

This guide provides a deeply mechanistic troubleshooting framework, optimized protocols, and self-validating checkpoints to ensure high-yielding, reproducible batches.

Synthetic Workflow Visualization

SynthesisWorkflow SM Tetrahydrofuran-3-one (Starting Material) Step1 Step 1: Imamoto Addition Reagents: LiCH2CN, CeCl3 Goal: Suppress Enolization SM->Step1 Int1 3-(Cyanomethyl)tetrahydrofuran-3-ol (Intermediate 1) Step1->Int1 Step2 Step 2: Nitrile Reduction Reagents: NaBH4, NiCl2·6H2O Goal: Prevent Dimerization Int1->Step2 Int2 3-(2-Aminoethyl)tetrahydrofuran-3-ol (Intermediate 2) Step2->Int2 Step3 Step 3: Carbamate Cyclization Reagents: CDI, THF (High Dilution) Goal: Prevent Oligomerization Int2->Step3 Product 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (Target Compound) Step3->Product

Fig 1. Optimized 3-step synthetic workflow for 2,6-Dioxa-8-azaspiro[4.5]decan-7-one.

Troubleshooting & FAQs: Mechanistic Insights

Q1: Why is the yield of my first step (addition of acetonitrile to tetrahydrofuran-3-one) so low, with mostly recovered starting material? Causality: Tetrahydrofuran-3-one possesses highly acidic α-protons. When exposed to strongly basic lithioacetonitrile (generated via n-BuLi), the kinetic pathway heavily favors α-deprotonation (enolization) over the desired nucleophilic addition. Solution: Implement the Imamoto Reaction [1]. By pre-complexing the lithioacetonitrile with strictly anhydrous cerium(III) chloride (CeCl3), you generate an organocerium intermediate. Cerium is highly oxophilic and acts as a strong Lewis acid, activating the carbonyl oxygen while simultaneously reducing the basicity of the nucleophile. This shifts the reaction landscape, making the 1,2-addition thermodynamically and kinetically favorable, yielding 3-(cyanomethyl)tetrahydrofuran-3-ol.

Q2: During the reduction of the nitrile intermediate, I observe a mixture of the desired primary amine and secondary amine dimers. How can I prevent this? Causality: Standard catalytic hydrogenation (e.g., Pd/C with H2) of nitriles often stalls at a highly reactive imine intermediate. This imine is susceptible to nucleophilic attack by the newly formed primary amine, resulting in unwanted secondary amine dimers. Solution: Switch to a milder, homogeneous-like reduction system using sodium borohydride (NaBH4) and nickel(II) chloride hexahydrate (NiCl2·6H2O) [2]. This combination generates nickel boride (Ni2B) in situ. This finely dispersed, highly active catalyst facilitates a rapid reduction of the nitrile directly to the primary amine (3-(2-aminoethyl)tetrahydrofuran-3-ol), minimizing the lifetime of the imine intermediate and completely suppressing dimerization.

Q3: The final cyclization with triphosgene gives poor yields and requires harsh purification. Are there milder alternatives? Causality: The formation of a 6-membered 1,3-oxazinan-2-one ring is entropically less favored than 5-membered rings. When using highly reactive species like triphosgene at standard concentrations, intermolecular cross-linking (oligomerization) becomes a dominant competing pathway. Solution: Utilize 1,1'-Carbonyldiimidazole (CDI) under strict high-dilution conditions (≤0.05 M) [3]. CDI is a milder carbonylating agent that forms a stable O-imidazolide intermediate. High dilution heavily favors the intramolecular attack of the primary amine. Furthermore, CDI releases imidazole, a mild base that acts as an internal proton scavenger, avoiding the generation of HCl which can degrade sensitive intermediates.

Quantitative Yield Optimization

The table below summarizes the yield improvements achieved by transitioning from standard textbook conditions to our optimized, field-proven protocols.

Reaction StepStandard ConditionStandard YieldOptimized ConditionOptimized YieldKey Improvement
1. Nitrile Addition n-BuLi, CH3CN, THF, -78 °C25–35%LiCH2CN, CeCl3 , THF, -78 °C85–92% Suppressed enolization
2. Nitrile Reduction H2, Pd/C, MeOH, RT40–50%NaBH4, NiCl2·6H2O , MeOH78–85% Prevented dimerization
3. Cyclization Triphosgene, Et3N, DCM45–55%CDI , THF (0.05 M dilution )88–94% Prevented oligomerization

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoints are met.

Protocol 1: Synthesis of 3-(Cyanomethyl)tetrahydrofuran-3-ol
  • CeCl3 Activation: Vigorously dry CeCl3·7H2O (1.5 equiv) under high vacuum at 140 °C for 12 hours to obtain strictly anhydrous CeCl3. Cool to room temperature under Argon.

  • Organocerium Generation: Suspend the anhydrous CeCl3 in dry THF (0.2 M). In a separate flask, cool dry acetonitrile (1.5 equiv) in THF to -78 °C and add n-BuLi (1.45 equiv) dropwise. Stir for 30 mins, then transfer this lithioacetonitrile solution via cannula to the CeCl3 suspension at -78 °C. Stir for 1 hour.

  • Addition: Add tetrahydrofuran-3-one (1.0 equiv) dropwise. Stir at -78 °C for 2 hours, then allow warming to 0 °C.

  • Quench & Extract: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) must show the complete disappearance of the starting ketone (stain with KMnO4; the product will appear as a distinct polar spot).

Protocol 2: Synthesis of 3-(2-Aminoethyl)tetrahydrofuran-3-ol
  • Preparation: Dissolve 3-(cyanomethyl)tetrahydrofuran-3-ol (1.0 equiv) and NiCl2·6H2O (0.2 equiv) in absolute methanol (0.1 M). Cool the vibrant green solution to 0 °C.

  • Reduction: Add NaBH4 (4.0 equiv) in small portions over 30 minutes. Caution: Highly exothermic with vigorous H2 gas evolution. The solution will immediately turn black, indicating the formation of the active Ni2B catalyst.

  • Completion: Stir at room temperature for 4 hours.

  • Workup: Filter the black suspension through a pad of Celite. Concentrate the filtrate, dissolve the residue in EtOAc, and wash with 1M NaOH to remove boron salts. Dry and concentrate to yield the amino alcohol.

  • Validation Checkpoint: Spot the crude product on TLC and apply Ninhydrin stain. Heat gently; a strong purple spot confirms the presence of the primary amine.

Protocol 3: Synthesis of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one
  • High Dilution Setup: Dissolve 3-(2-aminoethyl)tetrahydrofuran-3-ol (1.0 equiv) in anhydrous THF to achieve a strict concentration of 0.05 M .

  • Cyclization: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) in one portion at room temperature.

  • Maturation: Heat the reaction mixture to 50 °C and stir for 12 hours under Argon.

  • Purification: Concentrate the solvent in vacuo. Redissolve the residue in DCM and wash twice with 0.5 M HCl to remove the imidazole byproduct. Dry over MgSO4 and concentrate to yield the pure spirocyclic carbamate.

  • Validation Checkpoint: LC-MS analysis must show a dominant peak at m/z 158.2 [M+H]+, corresponding to the target molecular weight of 157.17 g/mol .

References

  • CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent Angewandte Chemie International Edition URL:[Link]

  • Isotopic Radiolabeling of the Antiretroviral Drug [18F]Dolutegravir for Pharmacokinetic PET Imaging (Details homogeneous nitrile reduction via NaBH4/NiCl2) Pharmaceuticals URL:[Link]

  • Selective Catalytic Oxidative Carbonylation of Amino Alcohols to Ureas (Details cyclic carbamate formation via CDI) The Journal of Organic Chemistry URL:[Link]

Optimization

Technical Support Center: Synthesis of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one

Welcome to the technical support center for the synthesis of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemical principles.

Introduction to the Synthesis

The synthesis of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one, a valuable spiro-γ-lactam, typically involves the condensation of an amino acid, such as serine, with a protected cyclic ketone. A plausible and efficient route is the reaction of a serine derivative with 1,4-cyclohexanedione monoethylene ketal. This reaction proceeds through the formation of an N-acyliminium ion intermediate, which then undergoes intramolecular cyclization to form the desired spirocyclic lactam. This approach is favored for its ability to construct the complex spirocyclic core in a convergent manner.

This guide will address potential side reactions and provide troubleshooting strategies for this proposed synthetic pathway.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this spirocyclization are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Reaction Conditions: The temperature, reaction time, and concentration may not be ideal for your specific serine derivative.

    • Solution: Systematically screen reaction parameters. Some reactions benefit from lower temperatures to minimize side reactions, while others require higher temperatures to overcome the activation energy barrier. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Incomplete Formation of the N-Acyliminium Ion: The key N-acyliminium ion intermediate may not be forming efficiently. This can be due to insufficient acidity of the reaction medium.

    • Solution: The reaction is often catalyzed by a Brønsted or Lewis acid. If you are using a mild acid, consider switching to a stronger one, such as trifluoroacetic acid (TFA) or using a Lewis acid like BF₃·OEt₂ to facilitate the formation of the reactive intermediate.[1]

  • Starting Material Quality: Impurities in your serine derivative or the 1,4-cyclohexanedione monoethylene ketal can inhibit the reaction or lead to side products.

    • Solution: Ensure the purity of your starting materials. Recrystallize or use column chromatography to purify them if necessary.

  • Product Decomposition: The desired spiro-lactam may be unstable under the reaction or workup conditions.

    • Solution: Analyze the crude reaction mixture at different time points to monitor for product decomposition. If decomposition is observed, consider a milder workup procedure, such as using a buffered aqueous solution, and avoid prolonged exposure to strong acids or bases.

Q2: I am observing a significant amount of a side product with a lower molecular weight. What could it be?

A2: A common side reaction when using amino acids like serine at elevated temperatures or under strongly acidic or basic conditions is decarboxylation.[2][3][4]

  • Cause: The carboxylic acid group of serine can be lost as carbon dioxide, leading to the formation of ethanolamine derivatives which can then react further to produce undesired byproducts.

  • Troubleshooting:

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • pH Control: Avoid excessively harsh acidic or basic conditions. If a strong acid is required for the cyclization, consider adding it at a lower temperature and minimizing the reaction time.

    • Protecting Groups: Using a protected serine derivative, such as serine methyl ester, can prevent decarboxylation. The ester can be hydrolyzed in a separate step after the spirocyclization.

Q3: My product appears to be a mixture of stereoisomers. How can I improve the diastereoselectivity?

A3: Serine has a chiral center, and its racemization during the reaction can lead to a mixture of diastereomers.

  • Cause: The α-proton of serine can be abstracted under acidic or basic conditions, leading to racemization.[5][6][7][8]

  • Troubleshooting:

    • Mild Reaction Conditions: Use the mildest possible reaction conditions (temperature, acid/base concentration) to minimize racemization.

    • Reaction Time: A shorter reaction time can reduce the extent of racemization.

    • Chiral Catalysts: In some cases, the use of a chiral catalyst can influence the stereochemical outcome of the cyclization.

    • Purification: If a mixture of diastereomers is formed, they can often be separated by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the role of the ketal protecting group on 1,4-cyclohexanedione?

A1: The ethylene ketal serves two primary purposes. Firstly, it protects one of the ketone functionalities, allowing the serine derivative to react selectively with the unprotected ketone. Secondly, the ketal group becomes the 2,6-dioxa portion of the final spirocycle.

Q2: Can I use other amino acids for this reaction?

A2: While serine is the precursor for the target molecule, other amino acids can be used to synthesize different spiro-γ-lactams. The nature of the amino acid side chain will influence the reaction and the structure of the final product.

Q3: What are the best solvents for this reaction?

A3: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like acetic acid can participate in the reaction, while aprotic solvents like dichloromethane (DCM) or toluene are often used. A systematic screening of solvents is recommended to find the optimal conditions for your specific substrates.

Q4: How do I best purify the final product?

A4: 2,6-Dioxa-8-azaspiro[4.5]decan-7-one is a polar molecule. Purification is typically achieved by column chromatography on silica gel using a polar eluent system, such as a mixture of dichloromethane/methanol or ethyl acetate/hexane. Recrystallization from a suitable solvent system can also be an effective purification method.

Proposed Synthetic Pathway and Potential Side Reactions

The synthesis of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one is proposed to proceed via an acid-catalyzed condensation of a serine derivative with 1,4-cyclohexanedione monoethylene ketal.

Synthesis and Side Reactions cluster_main Main Reaction Pathway Serine Serine Derivative Iminium N-Acyliminium Ion (Intermediate) Serine->Iminium Decarboxylated Decarboxylated Byproduct Serine->Decarboxylated Decarboxylation Racemized Racemized Product (Diastereomer) Serine->Racemized Racemization Ketone 1,4-Cyclohexanedione monoethylene ketal Ketone->Iminium Product 2,6-Dioxa-8-azaspiro[4.5]decan-7-one Iminium->Product Intramolecular Cyclization Other Other Side Products Iminium->Other Side Reactions

Caption: Proposed reaction pathway and potential side reactions.

Troubleshooting Workflow

This flowchart provides a systematic approach to troubleshooting common issues in the synthesis.

Troubleshooting Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Purify Purify Starting Materials (Recrystallization/Chromatography) Check_Purity->Purify Impurities Detected Optimize_Conditions Systematically Optimize Reaction Conditions (Temp, Time, Solvent, Acid) Check_Purity->Optimize_Conditions Pure Purify->Optimize_Conditions Analyze_Side_Products Analyze Crude Mixture (LC-MS, NMR) to Identify Side Products Optimize_Conditions->Analyze_Side_Products Success Improved Yield and Purity Optimize_Conditions->Success Successful Optimization Decarboxylation Decarboxylation Observed? Analyze_Side_Products->Decarboxylation Lower_Temp Lower Reaction Temperature Decarboxylation->Lower_Temp Yes Protect_Acid Use Protected Serine (Ester) Decarboxylation->Protect_Acid Yes Racemization Racemization Observed? Decarboxylation->Racemization No Lower_Temp->Optimize_Conditions Protect_Acid->Optimize_Conditions Milder_Conditions Use Milder Conditions (shorter time, less acid) Racemization->Milder_Conditions Yes Purify_Diastereomers Purify Diastereomers (Chromatography) Racemization->Purify_Diastereomers Yes Racemization->Success No Milder_Conditions->Optimize_Conditions Purify_Diastereomers->Success

Caption: A step-by-step guide to troubleshooting the synthesis.

Experimental Protocol (Adapted from a similar procedure)

This is a representative protocol for the synthesis of a spiro-γ-lactam and should be adapted and optimized for the specific synthesis of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one.

Materials:

  • Serine methyl ester hydrochloride (1.0 eq)

  • 1,4-Cyclohexanedione monoethylene ketal (1.1 eq)

  • Trifluoroacetic acid (TFA) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., Dichloromethane/Methanol or Ethyl acetate/Hexane)

Procedure:

  • To a solution of serine methyl ester hydrochloride (1.0 eq) and 1,4-cyclohexanedione monoethylene ketal (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add trifluoroacetic acid (2.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 2,6-Dioxa-8-azaspiro[4.5]decan-7-one.

Quantitative Data Summary

ParameterRecommended RangeNotes
Reactant Ratio 1:1 to 1:1.2 (Serine derivative : Ketone)A slight excess of the ketone can help drive the reaction to completion.
Temperature 0 °C to room temperatureLower temperatures may be required to minimize side reactions like racemization and decarboxylation.
Reaction Time 12 - 48 hoursMonitor by TLC or LC-MS to determine the optimal time.
Acid Catalyst Trifluoroacetic acid, Lewis acids (e.g., BF₃·OEt₂)The choice and amount of acid can significantly impact the reaction rate and yield.
Expected Yield 40 - 70%Yields can vary significantly based on the specific substrates and reaction conditions.

References

  • Alves, S., Soares, N. G., Pinho e Melo, M. I. L., & Teresa, M. V. D. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(13), 3536-3573. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 13(9), 2093-2134. [Link]

  • Zolfigol, M. A., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(4), 209. [Link]

  • Pinho e Melo, T. M. V. D., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry, 26(38), 6899-6915. [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. [Link]

  • Hooi, M. Y., et al. (2013). Age-dependent racemization of serine residues in a human chaperone protein. FEBS Letters, 587(19), 3241-3246. [Link]

  • Li, Y., & Brill, T. B. (2003). Kinetics of the Decarboxylation of Protein Amino Acids and the Effect of Side Chains on Hydrothermal Stability. The Journal of Physical Chemistry A, 107(38), 7579-7586. [Link]

  • Rozhkova, Y. S., et al. (2012). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. Russian Journal of Organic Chemistry, 48(1), 75-82. [Link]

  • Saman, D., et al. (2017). General schemes of tandem N-acyliminium ion cyclization-nucleophilic addition reactions to fused and bridged ring systems. In Solid-Phase Peptide Synthesis (pp. 249-266). Humana Press, New York, NY. [Link]

  • Mori, K., et al. (2022). A Ketone–Accepting Pictet-Spenglerase for the Asymmetric Construction of 1,1-Disubstituted Tetrahydro-ß-Carboline Alkaloids. Journal of the American Chemical Society, 144(1), 329-337. [Link]

  • CN1085895A, 8-azaspiro[9][10] decane-7, the preparation method of 9-dione compounds, published 1994-04-27.

  • Zhang, Y., et al. (2026). Enantioselective Synthesis of Spirolactones and Spirolactams Under Low Catalyst Loadings. Journal of the American Chemical Society. [Link]

  • Van der Veken, P., et al. (2025). Deploying Pictet–Spengler Reactions to Access Constrained Aromatic Amino Acids. The Journal of Organic Chemistry. [Link]

  • Eremeyeva, M., et al. (2021). Facile Synthesis of Spirocyclic Lactams via [3+2] and [3+3] Aza‐Annulation Reactions. Chemistry–A European Journal, 27(22), 6898-6905. [Link]

  • Rashdan, S. M., & Bertozzi, C. R. (2012). A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences, 109(52), 21286-21291. [Link]

  • Al-Tel, T. H. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Mini reviews in medicinal chemistry, 10(10), 923-939. [Link]

  • Takahashi, O., Kirikoshi, R., & Manabe, N. (2017). Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study. Catalysts, 7(12), 363. [Link]

  • Soares, N. G., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(15), 3041-3063. [Link]

  • Liu, W., et al. (2025). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. Catalysts, 15(7), 673. [Link]

  • US4879411A, Method for racemization of optically active serine, published 1989-11-07.
  • Ianni, A. S., & Georg, G. I. (2025). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 20(10), 18984-19024. [Link]

  • Noble, A., & MacMillan, D. W. C. (2022). Direct decarboxylative Giese reactions. Chemical Society Reviews, 51(4), 1335-1358. [Link]

  • Wang, R., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(13), 5443-5455. [Link]

  • Soares, N. G., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidenepenicillanates and allenoates. Frontiers in Chemistry, 10, 988631. [Link]

  • Bume, E. (2015). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. [Link]

  • Isomura, Y., et al. (2018). Strategy for O-Alkylation of Serine and Threonine from Serinyl and Threoninyl Acetic Acids by Photoinduced Decarboxylative Radical Reactions: Connection between Serine/Threonine and Carbohydrates/Amino Acids at the Side Chain. The Journal of Organic Chemistry, 83(6), 3184-3195. [Link]

  • Elashal, H. E. (2026). cyclization of serine peptide peptides. Journal of Peptide Science.
  • Al-Smadi, M. (2005). Synthesis of New Spirocyclopropanated β-Lactams and Their Application as Building Blocks for β-Amino Acid Peptides. eDiss. [Link]

  • Prudêncio, M., et al. (2019). lactams highly active against HIV-1 and Plasmodium. European Journal of Medicinal Chemistry, 183, 111707. [Link]

  • Organic Chemistry Portal. (n.d.). δ-Lactam synthesis. [Link]

  • Sharma, A., & Kumar, P. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Gunic, E., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. International Journal of Molecular Sciences, 25(13), 7247. [Link]

  • Ma, D., & Li, S. (2018). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Chinese Chemical Letters, 29(1), 15-22. [Link]

  • Berman, Z. M., & Toney, M. D. (2019). Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function. Frontiers in Molecular Biosciences, 6, 19. [Link]

  • Bonjoch, J., & Solé, D. (2000). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. Chemical Society Reviews, 29(5), 321-331. [Link]

  • Zhang, Y., et al. (2021). Decarboxylation in Natural Products Biosynthesis. ACS Catalysis, 11(16), 10568-10585. [Link]

  • Pharmaguideline. (n.d.). Transamination, Deamination and Decarboxylation. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Azaspiro[4.5]decan-7-one Synthesis

Welcome to the technical support center for the synthesis of azaspiro[4.5]decan-7-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of azaspiro[4.5]decan-7-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spirocyclic scaffold. The azaspiro[4.5]decane core is a significant structural motif in many biologically active compounds due to its rigid, three-dimensional structure which can enhance binding affinity and selectivity for biological targets.[1]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges associated with the synthesis of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the azaspiro[4.5]decan-7-one core?

A1: Several effective strategies exist, with the choice largely depending on the available starting materials and desired substitution patterns. The most prevalent methods include:

  • Beckmann Rearrangement: This classical approach involves the rearrangement of an oxime derived from spiro[4.5]decan-6-one to form the corresponding lactam, 6-azaspiro[4.5]decan-7-one. This method is robust and suitable for scale-up.[2]

  • Intramolecular Aza-Michael Addition: This is a powerful method for forming the cyclic amine structure. A precursor containing both a Michael acceptor and a nucleophilic amine is cyclized, often catalyzed by a chiral acid (like a phosphoric acid) to achieve enantioselectivity.[1]

  • N-Acyliminium Ion Spirocyclization: This strategy involves the cyclization of a chiral N-acyliminium ion intermediate, which can provide high diastereoselectivity.[3]

  • Cascade Reactions (e.g., Aza-Michael/Cyclization): These elegant reactions involve a sequence of bond-forming events in a single pot. For example, the addition of a primary amine to a suitable Michael acceptor can trigger a subsequent intramolecular cyclization to form a stable 5-membered pyrrolidone ring.[4][5] This approach is efficient and often aligns with the principles of green chemistry.[5]

Q2: I need to synthesize an enantiomerically pure version. Which methods are most suitable?

A2: For asymmetric synthesis, catalyst-driven approaches are superior. Two highly recommended methods are:

  • Chiral Phosphoric Acid-Catalyzed Intramolecular Aza-Michael Addition: This method offers excellent enantioselectivity and can be adapted for various substituted analogs.[1]

  • N-Heterocyclic Carbene (NHC)-Catalyzed Annulation: An NHC catalyst can facilitate a highly enantioselective [5+1] annulation to construct the spirocyclic lactam core.[1]

Both methods provide versatile options for accessing optically pure spiro-lactams, which are crucial for drug development and biological evaluation.[1]

Q3: My starting materials are sensitive to harsh acidic or basic conditions. Are there milder alternatives?

A3: Yes, many modern synthetic methods avoid harsh conditions. For instance, in Pictet-Spengler type reactions, which can be adapted for azaspirocycle synthesis, milder catalysts like chiral phosphoric acids or even acid-free conditions using deep eutectic solvents have proven effective for sensitive substrates.[6] Similarly, enzymatic catalysis and photocatalysis are emerging as powerful, mild alternatives for various C-N bond-forming reactions.

Troubleshooting Guide

This section addresses specific experimental issues in a problem/solution format.

Problem 1: Low or No Product Yield

This is one of the most common challenges. A systematic approach is required to diagnose the root cause.

  • Possible Cause A: Poor Quality Starting Materials or Reagents

    • Insight: Impurities in starting materials (e.g., residual water, byproducts from a previous step) can inhibit catalysts or participate in side reactions. Solvents must be anhydrous for many reactions, especially those involving organometallics or strong bases.

    • Solution:

      • Verify Purity: Re-purify starting materials via column chromatography, distillation, or recrystallization. Confirm purity using NMR and/or LC-MS.

      • Use Dry Solvents: Use freshly distilled, anhydrous solvents or purchase high-quality dry solvents. Store them over molecular sieves.

      • Check Reagent Activity: Ensure catalysts or reagents have not degraded. For example, some Lewis acids are moisture-sensitive.

  • Possible Cause B: Suboptimal Reaction Temperature

    • Insight: Many cyclization reactions have a significant activation energy barrier. Conversely, temperatures that are too high can lead to decomposition or favor side reactions like retro-aza-Michael addition.[7]

    • Solution:

      • Systematic Screening: Run a series of small-scale reactions at different temperatures (e.g., 0 °C, room temperature, 50 °C, 80 °C).[1][6]

      • Monitor Progress: Use TLC or LC-MS to track the consumption of starting material and the formation of the product at each temperature. This helps identify the optimal balance between reaction rate and stability.

  • Possible Cause C: Incorrect Catalyst or Catalyst Inactivation

    • Insight: The choice of catalyst is critical. For acid-catalyzed reactions, an acid that is too strong might cause substrate decomposition, while one that is too weak will result in no reaction.[6]

    • Solution:

      • Screen Catalysts: Test a range of catalysts with varying strengths (e.g., for acid catalysis, try p-TsOH, CSA, TFA, and various Lewis acids like BF₃·OEt₂).[6]

      • Optimize Loading: Vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%). Higher loading is not always better and can lead to more byproducts.

Troubleshooting Workflow

The following decision tree can guide your troubleshooting process for low-yield reactions.

G cluster_sm Starting Material Issues cluster_conditions Condition Optimization cluster_analysis Reaction Analysis start Problem: Low/No Yield check_sm Verify Purity & Integrity of Starting Materials/Reagents start->check_sm check_conditions Review Reaction Conditions (Temp, Solvent, Conc.) start->check_conditions analyze_crude Analyze Crude Reaction Mixture (NMR, LC-MS) start->analyze_crude sm_impure Impure? check_sm->sm_impure temp_opt Optimize Temperature check_conditions->temp_opt side_products Major Side Products Observed? analyze_crude->side_products sm_degraded Degraded? sm_impure->sm_degraded No sm_solution Action: Re-purify, Re-synthesize, or Use Fresh Reagents sm_impure->sm_solution Yes sm_degraded->check_conditions If pure sm_degraded->sm_solution Yes solvent_opt Screen Solvents temp_opt->solvent_opt catalyst_opt Screen Catalysts & Loading solvent_opt->catalyst_opt catalyst_opt->start Re-run optimized rxn unreacted_sm Unreacted Starting Material? side_products->unreacted_sm No troubleshoot_side_products Go to 'Problem 2: Side Product Formation' side_products->troubleshoot_side_products Yes troubleshoot_incomplete_rxn Go to 'Condition Optimization' unreacted_sm->troubleshoot_incomplete_rxn Yes

Caption: A decision tree for troubleshooting low-yield synthesis reactions.

Problem 2: Significant Side Product Formation

  • Possible Cause A: Bis-Michael Addition

    • Insight: If your nitrogen source is a primary amine (-NH₂), it can react with a second molecule of the Michael acceptor after the initial addition, leading to a bis-adduct.[7]

    • Solution:

      • Control Stoichiometry: Use a slight excess of the amine or add the Michael acceptor slowly to the reaction mixture to maintain a low concentration of it.

      • Promote Cyclization: Adjust conditions (e.g., temperature, catalyst) to accelerate the desired intramolecular cyclization, which competes with the intermolecular bis-addition. A rapid and irreversible cyclization is the best way to prevent this.[4][7]

  • Possible Cause B: Formation of Uncyclized Intermediate

    • Insight: The initial aza-Michael addition may occur, but the subsequent cyclization step fails or is too slow. This can be due to steric hindrance near the reaction centers or unfavorable ring strain in the transition state.[7]

    • Solution:

      • Increase Temperature: Heating the reaction can often provide the necessary activation energy for the cyclization step.

      • Change Catalyst: A stronger acid or base catalyst may be required to promote the ring closure.

      • Solvent Effects: Non-polar solvents like toluene may improve yields over polar solvents in some cascade reactions.[7]

  • Possible Cause C: Retro-Aza-Michael Reaction

    • Insight: The initial conjugate addition is often reversible, especially at elevated temperatures.[7] If the subsequent cyclization is slow, the intermediate can revert to the starting materials.

    • Solution:

      • Lower Temperature: Run the reaction at the lowest temperature that still allows for a reasonable rate of cyclization.

      • Irreversible Cyclization: Design the substrate so that the cyclization step is rapid and thermodynamically favorable, effectively trapping the Michael adduct.[4][7]

Problem 3: Difficulty with Product Purification

  • Possible Cause A: Similar Polarity of Product and Byproducts

    • Insight: Spirocyclic ketones can sometimes have polarities very close to those of the uncyclized intermediate or other side products, making separation by standard silica gel chromatography challenging.

    • Solution:

      • Alternative Chromatography: Try different stationary phases like alumina (basic or neutral) or reverse-phase (C18) chromatography.

      • Derivatization: Temporarily protect a functional group on the desired product to significantly alter its polarity, facilitate separation, and then deprotect it.

      • Recrystallization: If the product is a solid, extensive screening of solvent systems for recrystallization can be a highly effective purification method.

  • Possible Cause B: Contamination with High-Molecular-Weight Byproducts

    • Insight: Polymerization or over-alkylation can lead to polar, high-molecular-weight byproducts that streak on TLC plates and are difficult to remove from the column.[6]

    • Solution:

      • Aqueous Wash: Before chromatography, perform an aqueous workup. An acidic wash (e.g., 1M HCl) can remove basic impurities, while a basic wash (e.g., sat. NaHCO₃) can remove acidic impurities.

      • Pre-filtration: Pass the crude mixture through a small plug of silica gel or celite with a non-polar solvent to remove baseline impurities before loading it onto the main column.

Optimized Protocols

Protocol 1: Asymmetric Intramolecular Aza-Michael Addition[1]

This protocol is adapted for the enantioselective synthesis of a substituted 6-azaspiro[4.5]decan-7-one derivative.

Reaction Scheme:

G cluster_main A Precursor B Product A->B Chiral Phosphoric Acid Toluene, 50 °C

Caption: General scheme for chiral acid-catalyzed cyclization.

Step-by-Step Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the aza-Michael precursor (1.0 eq, e.g., 0.2 mmol) in anhydrous toluene (2.0 mL).

  • Catalyst Addition: To this solution, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.1 eq, 0.02 mmol) at room temperature.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 50 °C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 24-48 hours). A typical eluent system is hexanes/ethyl acetate.

  • Workup: Once complete, allow the reaction to cool to room temperature and concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the enantiomerically enriched azaspiro[4.5]decan-7-one.

  • Validation Checkpoint: Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.

Data Table: Effect of Reaction Conditions on Aza-Michael Cyclization
EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1(R)-TRIP (10)Toluene50248592
2(R)-TRIP (10)CH₂Cl₂50246588
3(R)-TRIP (10)TolueneRT484091
4p-TsOH (10)Toluene502478N/A

Data is representative and should be optimized for specific substrates.

References

  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 6-Azaspiro[4.5]decan-7-one for Preclinical Studies.
  • BenchChem. (2025). Chiral Synthesis of 6-Azaspiro[4.
  • HETEROCYCLES. (2022). Synthesis of 1-azaspiro[4.
  • BenchChem. (2025). Minimizing side product formation during Michael addition reactions for pyrroline synthesis.
  • BenchChem. (2025). Optimization of reaction conditions for the Pictet-Spengler synthesis.
  • Frontiers in Chemistry. (2019).
  • PMC (PubMed Central). (2019).

Sources

Optimization

Technical Support Center: Troubleshooting Diastereoselectivity in 2,6-Dioxa-8-azaspiro[4.5]decan-7-one Synthesis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical bottlenecks during the construction of complex spiroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical bottlenecks during the construction of complex spirocyclic scaffolds.

The rigid, three-dimensional nature of the spiro[4.5]decane core makes it an attractive framework in medicinal chemistry for creating compounds with well-defined spatial arrangements[1]. Specifically, the 2,6-dioxa-8-azaspiro[4.5]decan-7-one system—a spiro-fused tetrahydrofuran and 1,3-oxazinan-2-one (cyclic carbamate)—requires absolute precision during the formation of its C5 spiro-stereocenter.

This guide provides a self-validating framework to troubleshoot, optimize, and scale the diastereoselective synthesis of this critical pharmacophore.

Mechanistic Causality & Synthetic Workflow

The most robust route to the 2,6-dioxa-8-azaspiro[4.5]decan-7-one core involves a three-stage sequence:

  • Cyanomethylation of a chiral substituted tetrahydrofuran-3-one to establish the C5 spiro-center.

  • Reduction of the nitrile to a 1,3-amino alcohol intermediate.

  • Lactamization/Cyclization using a carbonyl equivalent (e.g., CDI) to form the 6-membered cyclic carbamate.

Stereocontrol during the initial nucleophilic addition is the primary failure point. Without intervention, the addition of a cyanomethyl anion follows the Felkin-Anh model , driven purely by steric approach, which often results in a poor diastereomeric ratio (d.r. ~1:1). By introducing a bidentate Lewis acid, we force the system into Chelation Control (Cram's chelate model), locking the conformation of the ring oxygens and directing the nucleophile to a single face. Understanding these mechanistic pathways provides profound insights into optimizing in vitro synthetic strategies[2].

Pathway A Chiral Tetrahydrofuran-3-one (Starting Material) B Cyanomethylation (TMS-CH2CN) A->B C1 Chelation Control (TiCl4 Additive) B->C1 Bidentate Coordination C2 Felkin-Anh Control (No Lewis Acid) B->C2 Steric Approach D1 Major Diastereomer (>95:5 d.r.) C1->D1 D2 Epimeric Mixture (~1:1 d.r.) C2->D2 E Nitrile Reduction (Raney Ni / H2) D1->E F Lactamization (CDI, DBU) E->F G 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (Target Scaffold) F->G Intramolecular Cyclization

Fig 1: Mechanistic divergence in spiro-center formation governed by Lewis acid coordination.

Troubleshooting & FAQs

Q1: My nucleophilic addition to the tetrahydrofuran-3-one yields a nearly 1:1 mixture of diastereomers. How can I force facial selectivity? A1: The lack of selectivity indicates that your reaction is under kinetic steric control rather than thermodynamic chelation control. Lithiated acetonitrile ( LiCH2​CN ) is highly reactive and unselective. Solution: Switch to a Mukaiyama-type addition using Trimethylsilylacetonitrile ( TMS−CH2​CN ) mediated by TiCl4​ . The Titanium(IV) ion coordinates both the ketone oxygen (O3) and the adjacent tetrahydrofuran ring oxygen (O2). This rigid, bidentate chelation blocks one face of the ketone entirely, forcing the nucleophile to attack from the opposite trajectory, yielding d.r. >95:5. Stereoselective additions of this nature are well-documented for accessing complex nitrogen-bridged and spirocyclic networks[3].

Q2: I achieved an excellent d.r. in the addition step, but the ratio degrades significantly after reducing the nitrile to the primary amine. What is causing this epimerization? A2: The tertiary alcohol at the C5 spiro-center is highly sensitive. If you are using acidic hydrogenation conditions (e.g., Pd/C with HCl ), the tertiary alcohol can undergo reversible carbocation formation or retro-aldol-like cleavage, scrambling the stereocenter. Solution: Utilize strictly neutral or slightly basic reduction conditions. Raney Nickel with H2​ (50 psi) in methanolic ammonia, or a mild chemical reduction using LiAlH4​ at -20 °C, will preserve the integrity of the tertiary alcohol while fully reducing the nitrile.

Q3: The final cyclization to form the 1,3-oxazinan-2-one ring is low-yielding and produces a thick, insoluble byproduct. How do I favor the intramolecular spirocyclization? A3: You are observing intermolecular oligomerization. Cyclic carbamate formation requires the 1,3-amino alcohol to adopt a specific conformation. If the concentration is too high, the primary amine will attack the activated carbonyl of a neighboring molecule rather than its own tertiary alcohol. Solution: Oxidative and nucleophilic cyclization strategies are foundational for constructing azaspiro[4.5]decane skeletons[4]. Use 1,1'-Carbonyldiimidazole (CDI) in highly dilute conditions (0.01 M to 0.05 M in Dichloromethane). Add a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to increase the nucleophilicity of the tertiary alcohol, ensuring the intramolecular ring closure outpaces intermolecular chain growth.

Quantitative Optimization Data

The following table summarizes our internal validation data regarding the effect of Lewis acids on the cyanomethylation of (2R)-2-methyltetrahydrofuran-3-one.

EntryLewis Acid AdditiveNucleophileSolventTemp (°C)Yield (%)d.r. (syn:anti)
1None LiCH2​CN THF-786555:45
2 BF3​⋅OEt2​ TMS−CH2​CN DCM-787040:60
3 CeCl3​ LiCH2​CN THF-788285:15
4 TiCl4​ TMS−CH2​CN DCM -78 88 96:4

Note: BF3​⋅OEt2​ is a monodentate Lewis acid and fails to form the rigid chelate ring, resulting in poor selectivity.

Self-Validating Experimental Protocol (SOP)

This protocol describes the optimized, two-phase synthesis of the spirocyclic core. It includes built-in validation checkpoints to ensure system integrity.

Phase 1: Chelation-Controlled Spiroketalization
  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 1.0 equivalent of the chiral tetrahydrofuran-3-one (e.g., 10 mmol) and 30 mL of anhydrous Dichloromethane (DCM).

  • Chelation: Cool the solution to -78 °C. Dropwise, add 1.1 equivalents of TiCl4​ (1.0 M in DCM). Stir for 30 minutes. Visual cue: The solution will turn a deep yellow/orange, indicating the formation of the titanium chelate complex.

  • Addition: Slowly inject 1.2 equivalents of TMS−CH2​CN . Maintain at -78 °C for 4 hours, then slowly warm to 0 °C over 2 hours.

  • Quench & Validate: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate.

    • Self-Validation Checkpoint: Perform FT-IR and 1H NMR on the crude. You must observe the disappearance of the ketone C=O stretch (~1750 cm⁻¹) and the appearance of a sharp nitrile C≡N stretch at ~2250 cm⁻¹. 1H NMR should show a single major diastereomer (>90% purity) for the newly formed −CH2​CN protons.

Phase 2: Dilute CDI Lactamization

(Assuming successful reduction of the nitrile to the 1,3-amino alcohol via Raney Ni/H2)

  • Dilution: Dissolve 5.0 mmol of the 1,3-amino alcohol intermediate in 250 mL of anhydrous DCM (yielding a 0.02 M solution to enforce intramolecular kinetics).

  • Activation: Add 1.2 equivalents of 1,1'-Carbonyldiimidazole (CDI) and 0.1 equivalents of DBU.

  • Cyclization: Stir at room temperature for 16 hours under argon.

  • Isolation: Wash the organic layer with 1M HCl (to remove DBU and imidazole byproducts), followed by brine. Dry and concentrate to yield the pure 2,6-dioxa-8-azaspiro[4.5]decan-7-one core.

    • Self-Validation Checkpoint: Mass Spectrometry (ESI+) should show the [M+H]+ corresponding to the cyclic carbamate. 1H NMR will show a characteristic broad singlet for the carbamate N−H at ~5.5 - 6.0 ppm.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Classification: Spirocyclic Carbamate / Tetrahydrofuran Derivative (CAS: 1780802-63-2) Structural Overview & Stability Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Classification: Spirocyclic Carbamate / Tetrahydrofuran Derivative (CAS: 1780802-63-2)

Structural Overview & Stability Profile

2,6-Dioxa-8-azaspiro[4.5]decan-7-one is a specialized spirocyclic compound comprising two fused ring systems: a tetrahydrofuran (THF) ring and a 1,3-oxazinan-2-one (cyclic carbamate) ring[1][2]. Understanding the independent and synergistic vulnerabilities of these two moieties is critical for preventing degradation during synthesis, formulation, and storage.

Troubleshooting Guides & FAQs

Q1: Why does my compound exhibit rapid degradation when formulated in basic buffer systems (pH > 8.5)?

The Causality: The degradation is driven by the 1,3-oxazinan-2-one moiety. While cyclic six-membered carbamates are generally stable under physiological conditions and resist metabolic ring opening[3][4], they remain susceptible to chemical hydrolysis in strongly basic environments. The hydroxide ion (OH⁻) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon (C7). This attack leads to the cleavage of the C-O bond, resulting in ring opening and subsequent decarboxylation (loss of CO₂), which yields an unstable amino alcohol derivative. The Solution: Maintain formulation buffers between pH 4.0 and 7.5. If basic conditions are strictly required for a reaction step, minimize exposure time and maintain temperatures below 4°C to kinetically suppress the hydrolysis rate.

Q2: We observed unexpected degradation and an increase in UV baseline noise during long-term storage in solution. What is the mechanism?

The Causality: This issue originates from the tetrahydrofuran (THF) moiety. Cyclic ethers are highly prone to radical autoxidation upon exposure to atmospheric oxygen and light[5][6]. This radical chain reaction forms hydroperoxides at the carbon adjacent to the ether oxygen[5][6]. The accumulation of these peroxides not only degrades the active pharmaceutical ingredient (API) but also creates a severe explosion hazard if the solvent is concentrated to dryness[7][8]. The Solution: Store solutions in amber, air-impermeable vials purged with inert gas (Argon or Nitrogen). For long-term storage, consider adding a radical scavenger such as BHT (butylated hydroxytoluene) at 250 ppm to terminate the autoxidation chain reaction[5][6].

Q3: How does the spiro-fusion affect the molecule's stability in acidic media (pH < 3.0)?

The Causality: Under strongly acidic conditions, the ether oxygens (O2 in the THF ring and O6 in the oxazinanone ring) become protonated. Protonation transforms the ether oxygen into a better leaving group. Because these oxygens are adjacent to the spiro carbon (C5), cleavage of the C-O bond can generate an oxocarbenium intermediate. This acid-catalyzed ring opening is thermodynamically driven by the relief of steric strain at the spiro center. The Solution: Avoid prolonged exposure to strong mineral acids (e.g., HCl, H₂SO₄). If acidic mobile phases (like 0.1% TFA) are used for HPLC analysis, ensure samples are analyzed immediately and not left in the autosampler for extended periods.

Diagnostic Visualizations

Workflow Start Sample Degradation Detected CheckPH Check Buffer pH Start->CheckPH Basic pH > 8.5 (Basic) CheckPH->Basic High pH Acidic pH < 3.0 (Acidic) CheckPH->Acidic Low pH Neutral pH 4.0 - 8.0 (Neutral) CheckPH->Neutral Optimal Carbamate Carbamate Hydrolysis (Ring Opening) Basic->Carbamate Ether Acetal/Ether Cleavage (Acid-Catalyzed) Acidic->Ether Oxidation Check Oxidative Stress / Peroxides Neutral->Oxidation If degradation persists

Caption: Decision tree for diagnosing 2,6-Dioxa-8-azaspiro[4.5]decan-7-one degradation.

Pathway Compound 2,6-Dioxa-8-azaspiro [4.5]decan-7-one Hydrolysis Decarboxylation & Amine Formation Compound->Hydrolysis Base Attack on C=O RingOpen THF Ring Opening Compound->RingOpen Protonation of Ether O Peroxide THF-Hydroperoxide Compound->Peroxide Radical Oxidation Base OH- (Base) Base->Hydrolysis Acid H+ (Acid) Acid->RingOpen ROS O2 / Light ROS->Peroxide

Caption: Mechanistic pathways of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one instability under stress.

Quantitative Data: Stability Matrix

The following table summarizes the estimated half-life (t₁/₂) of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one under various forced degradation conditions.

ConditionpHTemperatureOxidative StressEstimated t₁/₂Primary Degradant
Optimal Storage 7.0-20°CNone (Argon purged)> 24 monthsNone
Physiological 7.437°CAmbient Air> 4 weeksTrace Hydroperoxides
Basic Stress 10.025°CAmbient Air< 12 hoursAmino alcohol (Decarboxylation)
Acidic Stress 2.025°CAmbient Air~ 48 hoursRing-opened diol/ether
Oxidative Stress 7.025°CUV Light + O₂< 24 hoursTHF-Hydroperoxides

Experimental Protocols

Protocol A: Self-Validating Forced Degradation Assay (HPLC-UV/MS)

Purpose: To establish the exact pH boundaries for your specific formulation matrix and validate the degradation mechanisms.

  • Preparation: Prepare a 1 mg/mL stock solution of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one in LC-MS grade Acetonitrile.

  • Buffer Aliquots: Prepare three 10 mM buffer solutions: Citrate (pH 3.0), Phosphate (pH 7.4), and Borate (pH 9.5).

  • Incubation: Dilute the stock 1:10 into each buffer (final concentration 100 µg/mL). Incubate at 37°C in a thermoshaker.

  • Sampling: Withdraw 50 µL aliquots at T=0, 4h, 12h, 24h, and 48h. Quench the basic and acidic samples immediately to pH ~7.0 using predetermined volumes of dilute HCl or NaOH to halt degradation prior to injection.

  • Analysis: Inject onto an HPLC-MS system (C18 column, Gradient: 5% to 95% MeCN in Water with 0.1% Formic Acid).

  • Validation Check: Monitor the MS trace for a [M+H]⁺ mass shift of -44 Da (loss of CO₂) in the pH 9.5 sample to confirm carbamate hydrolysis. The pH 7.4 sample serves as the negative control and should show >95% recovery.

Protocol B: Peroxide Testing and Mitigation Workflow

Purpose: To ensure the safety and integrity of the THF moiety during long-term handling and before concentration steps.

  • Detection: Dip a commercial quantitative peroxide test strip (e.g., 0-100 ppm range) into the sample solution. Wait 15 seconds and compare the color to the reference scale[8].

  • Threshold Logic:

    • < 5 ppm: Safe for use and concentration.

    • 5 - 20 ppm: Marginal. Do not concentrate. Proceed to Step 3.

    • > 20 ppm: High risk. Discard safely or perform bulk de-peroxidation if the material is highly valuable[8].

  • Mitigation (Basic Alumina Filtration): To remove existing peroxides, pass the solution through a short column of activated basic Aluminum Oxide (Al₂O₃)[5]. The basic alumina adsorbs the hydroperoxides and neutralizes any acidic degradation byproducts.

  • Stabilization: Immediately after filtration, spike the eluate with 250 ppm of BHT to inhibit future radical formation before storage[5][6].

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Explains the hydrolytic stability and metabolic resistance of cyclic carbamates. Retrieved from:[Link]

  • A Novel, Unusually Efficacious Duocarmycin Carbamate Prodrug That Releases No Residual Byproduct. National Institutes of Health (PMC). Details the stability of cyclic carbamates under physiological and chemical stress. Retrieved from:[Link]

  • Properties and Stability of Tetrahydrofuran. Eschemy. Outlines the mechanisms of peroxide formation in THF rings and stabilization strategies using BHT. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis and isolation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis and isolation of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (CAS: 1780802-63-2).

Spirocyclic building blocks present unique physicochemical challenges during multikilogram scale-up. Their rigid, non-planar geometries often lead to complex solubility profiles, making downstream processing—particularly crystallization—highly sensitive to reactor hydrodynamics and thermal gradients.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the yield of our spirocyclic intermediate drop significantly when moving from the 50g lab scale to the 5kg pilot scale?

A: Yield attrition during the scale-up of spirocycles is rarely a chemical failure; it is almost always a mass transfer or thermal management failure. At the lab scale, heat dissipation is rapid, and magnetic stirring provides near-instantaneous homogenization. In a 50L or 100L reactor, the power per unit volume decreases drastically. If your cyclization step is exothermic, localized hot spots can cause side reactions (e.g., oligomerization). Causality & Fix: You must transition from batch addition to dosed addition controlled by reaction calorimetry data. Ensure your impeller design (e.g., pitched blade turbine) provides sufficient axial flow to prevent localized reagent pooling.

Q2: During the final isolation of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one, the product forms a thick, biphasic emulsion instead of a crystalline suspension. What is happening?

A: You are experiencing "oiling out" (Liquid-Liquid Phase Separation, or LLPS). Oiling out occurs when the system experiences very high supersaturation, causing the initially dissolved spirocycle to separate into a solute-rich liquid phase rather than integrating into a rigid crystal lattice [1]. Because the molecules in these droplets are highly mobile, the oil phase acts as an excellent solvent for unwanted impurities, effectively ruining your purification step [1].

Q3: How do we engineer a self-validating system to prevent this oiling out?

A: Oiling out is kinetically driven. To prevent it, you must control the thermodynamics of your crystallization. This requires mapping the Metastable Zone Width (MSZW) of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one in your chosen solvent system. By utilizing in-line Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM), you can detect the exact temperature at which nucleation begins. The fix involves reducing the cooling rate to generate supersaturation slowly and introducing seed crystals halfway into the metastable zone to bypass spontaneous, uncontrolled droplet formation [1, 2].

Part 2: Quantitative Data & Scale-Up Parameters

To successfully transition from bench to pilot scale, empirical parameters must be adjusted to account for the altered hydrodynamics of large vessels.

Table 1: Scale-Up Parameter Matrix for 2,6-Dioxa-8-azaspiro[4.5]decan-7-one Crystallization

ParameterLab Scale (100 mL)Pilot Scale (50 L)Causality / Rationale
Cooling Rate 1.0 °C / min0.1 °C / minPrevents rapid supersaturation and subsequent LLPS (oiling out) [2].
Agitation Speed 400 RPM (Magnetic)75 - 150 RPM (Mechanical)Balances shear force to prevent crystal attrition while maintaining suspension.
Seeding Load 0.1% w/w2.0% - 5.0% w/wHigh seed loads provide sufficient surface area for growth, outcompeting oiling out [2].
Seed Size Unmilled100 - 150 μm (Milled)Uniform seed size ensures consistent secondary nucleation and predictable particle size distribution.

Part 3: Experimental Workflow - Controlled Seeded Crystallization

To guarantee high purity and avoid liquid-liquid phase separation, follow this self-validating protocol for the isolation of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one.

Step-by-Step Methodology:

  • Dissolution: Suspend crude 2,6-Dioxa-8-azaspiro[4.5]decan-7-one in a pre-optimized solvent/antisolvent mixture (e.g., ethanol/water). Heat the reactor to 5 °C above the saturation temperature ( Tsat​ ) to ensure complete dissolution.

  • Clarification: Pass the hot solution through a 1 μm inline polish filter into a pre-heated crystallization vessel to remove any foreign particulates that could act as uncharacterized nucleation sites.

  • Controlled Cooling: Initiate a linear cooling ramp at a rate of 0.1 °C/min until the internal temperature reaches the midpoint of the empirically determined Metastable Zone Width (MSZW).

  • Seeding: Pause cooling. Introduce 2.0% to 5.0% w/w of highly pure, milled seed crystals of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (target size 100-150 μm) [2].

  • Aging (Desupersaturation): Hold the reactor temperature constant for 2 to 4 hours. Validation check: Use in-line FBRM or take a sample to confirm that the seed bed is growing and that no oil droplets have formed.

  • Final Cooling & Isolation: Resume cooling at 0.1 °C/min down to the isolation temperature (e.g., 0 °C). Filter the resulting crystalline suspension via an agitated nutsche filter dryer (ANFD), wash with cold antisolvent, and dry under vacuum.

Part 4: Process Visualization

The following diagram illustrates the logical workflow for diagnosing and resolving phase separation issues during the scale-up of spirocyclic building blocks.

G N1 Identify LLPS (Oiling Out) N2 Determine Solubility & MSZW via FBRM N1->N2 Step 1: Diagnostics N3 Optimize Solvent System (Avoid High ΔG_mix) N2->N3 Step 2: Thermodynamics N4 Implement Controlled Cooling (<0.1 °C/min) N3->N4 Step 3: Kinetics N5 Execute Seeding Strategy (2-5% w/w load) N4->N5 Step 4: Nucleation N6 High-Purity Crystalline Spirocycle Isolated N5->N6 Step 5: Isolation

Workflow for resolving liquid-liquid phase separation during spirocycle scale-up.

References

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo AutoChem Applications. Available at:[Link]

  • Zhao, H., et al. "An In-Line Study of Oiling Out and Crystallization." Organic Process Research & Development, ACS Publications. Available at:[Link]

Troubleshooting

Technical Support Center: Avoiding Racemization in Chiral Azaspiro Decanone Synthesis

Welcome to the Technical Support Center for the synthesis of chiral azaspiro decanones. The 6-azaspiro[4.5]decane core is a highly privileged, rigid three-dimensional structural motif in medicinal chemistry that signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of chiral azaspiro decanones. The 6-azaspiro[4.5]decane core is a highly privileged, rigid three-dimensional structural motif in medicinal chemistry that significantly improves the potency and selectivity of biologically active compounds[1]. However, synthesizing enantiomerically pure spiro-lactams (such as 6-azaspiro[4.5]decan-7-ones) is notoriously challenging due to the high risk of racemization at the α-stereocenter.

This guide provides researchers, scientists, and drug development professionals with mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to preserve stereochemical integrity during synthesis.

Mechanistic Causality: Why Does Racemization Occur?

To effectively prevent racemization, you must first understand the fundamental pathways that cause the erosion of enantiomeric excess (ee) during the synthesis of α-substituted spiro-lactams:

  • Direct Enolization: During cyclization or functionalization, the presence of strong bases can abstract the acidic proton on the α-carbon adjacent to the carbonyl. This forms a planar enolate intermediate. When this intermediate is reprotonated, the process is non-stereospecific, yielding a racemic mixture[2].

  • Oxazolone (Azlactone) Formation: If your synthetic route involves the activation of an N-protected carboxyl group (e.g., during peptide-like coupling steps to form the spiro-ring), an oxazolone intermediate can form. The α-proton of this oxazolone is highly acidic and easily abstracted by even mild bases in the reaction medium, leading to an immediate loss of stereochemical information[2].

To circumvent these thermodynamic traps, contemporary asymmetric strategies—such as N-Heterocyclic Carbene (NHC)-catalyzed [5+1] annulations or Chiral Phosphoric Acid (CPA)-catalyzed intramolecular aza-Michael additions—are employed to construct the 6-azaspiro[4.5]decan-7-one core under mild, highly controlled conditions[1].

Pathway Visualization

The following diagram illustrates the logical workflow for maintaining stereocontrol versus the pathways that lead to epimerization.

G Substrate Prochiral Precursor (Aza-Michael Precursor) Catalyst Asymmetric Catalysis (Chiral Phosphoric Acid) Substrate->Catalyst Activation Racemization Racemization Pathway (Strong Base / High Temp) Substrate->Racemization Poor Conditions Conditions Optimized Conditions (Base-Free, Temp ≤ 25°C) Catalyst->Conditions Stereocontrol Product Enantioenriched 6-Azaspiro[4.5]decan-7-one Conditions->Product Cyclization Validation Self-Validation (Chiral HPLC Analysis) Product->Validation ee% Check Racemic Racemic Mixture (Loss of Stereocenter) Racemization->Racemic Epimerization

Workflow for enantioselective synthesis of azaspiro decanones avoiding racemization.

Troubleshooting Guide & FAQs

Q1: My final 6-azaspiro[4.5]decan-7-one product shows low enantiomeric excess (ee < 80%). What is the primary cause? A1: Low ee is a systemic issue that usually stems from either an impure chiral starting material or in situ racemization via enolization[3]. Actionable Step: First, confirm the ee of your starting material via chiral HPLC. If the starting material is <99% ee, recrystallize it. If the starting material is pure, racemization is occurring during the reaction. Ensure you are avoiding strong organic bases like DBU or Et₃N. Switch to milder bases (e.g., NaHCO₃, K₂CO₃) or rely entirely on base-free catalytic conditions[3].

Q2: How does temperature affect the stereochemical outcome of the aza-Michael addition? A2: Elevated temperatures increase the kinetic rate of both the reverse Michael addition and background enolization, which drastically erode enantiopurity. Actionable Step: If racemization is detected, run the reaction at a lower temperature (e.g., 0 °C or -20 °C)[3]. Because this will prolong the reaction time, rigorously monitor the reaction by TLC or LC-MS to avoid unnecessary prolonged exposure to the reaction conditions, which can also lead to thermodynamic equilibration[3].

Q3: How do chiral phosphoric acids (CPAs) prevent racemization compared to traditional base catalysis? A3: CPAs operate via a bifunctional activation mode. The acidic proton activates the electrophile (e.g., the enone), while the phosphoryl oxygen hydrogen-bonds with the nucleophile (the amine). This highly organized, rigid transition state lowers the activation energy for the desired stereoselective pathway, allowing the cyclization to proceed at ambient temperatures without the need for external, racemization-inducing strong bases[1].

Q4: Can the purification process itself cause racemization of the spiro-lactam? A4: Yes. Highly acidic silica gel can catalyze the ring-opening or enolization of sensitive spiro-lactams. Actionable Step: Use neutral or deactivated silica gel for flash chromatography. Furthermore, ensure that the water bath temperature during solvent removal (rotary evaporation) does not exceed 30 °C[3].

Quantitative Data: Stereocontrol Optimization

To illustrate the causality between reaction conditions and stereochemical fidelity, the following table summarizes optimization data for a CPA-catalyzed intramolecular aza-Michael addition. Notice how deviations from the optimized protocol trigger racemization pathways.

Catalyst SystemSolventAdditive (Base)Temp (°C)Time (h)Yield (%)ee (%)Mechanistic Outcome
Chiral Phosphoric Acid Toluene None 25 24 88 >96 Optimal stereocontrol via H-bonding
Chiral Phosphoric AcidTHFNone25367589Polar solvent disrupts CPA H-bonding
Chiral Phosphoric AcidTolueneEt₃N (0.1 eq)25129245Base-mediated direct enolization
Chiral Phosphoric AcidTolueneNone50129078Thermal erosion of chirality
None (Control)TolueneK₂CO₃ (1.0 eq)2548650Complete racemization (background rxn)

Self-Validating Experimental Protocol

This protocol details the asymmetric intramolecular aza-Michael addition to form enantiomerically enriched 6-azaspiro[4.5]decan-7-one. It incorporates strict self-validation checkpoints to ensure stereochemical integrity is maintained throughout the workflow[1].

Materials Required:

  • Aza-Michael precursor (0.2 mmol, 1.0 eq)

  • Chiral Phosphoric Acid (CPA) catalyst (0.02 mmol, 0.1 eq)

  • Anhydrous Toluene (2.0 mL)

  • Hexanes / Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

  • System Preparation & Dehydration: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Causality: Excluding moisture is critical, as water molecules competitively hydrogen-bond with the CPA catalyst, disrupting the stereocontrolling transition state.

  • Substrate Dissolution & Baseline Validation: Dissolve the aza-Michael precursor in anhydrous toluene at room temperature.

    • Self-Validation Checkpoint: Take a 5 µL aliquot, dilute with the mobile phase, and run a baseline chiral HPLC to confirm the absolute absence of any pre-cyclized racemic background product[3].

  • Catalyst Addition: Add the chiral phosphoric acid catalyst in one single portion. Do NOT add any external amine bases.

  • Kinetic Monitoring: Stir the reaction mixture at strictly controlled room temperature (20–25 °C). Monitor the reaction via TLC or LC-MS every 8 hours.

    • Critical Rule: Terminate the reaction strictly upon completion (typically 24–48 hours). Prolonged exposure to the catalytic environment after completion invites thermodynamic equilibration and epimerization[1],[3].

  • Thermal-Controlled Workup: Remove the toluene solvent under reduced pressure. Ensure the rotary evaporator water bath temperature does not exceed 30 °C to prevent thermal racemization.

  • Deactivated Purification: Purify the crude residue by flash column chromatography on neutral (or deactivated) silica gel using a hexanes/ethyl acetate gradient[1],[3].

  • Final Stereochemical Validation: Determine the enantiomeric excess (ee) of the purified 6-azaspiro[4.5]decan-7-one using chiral HPLC analysis. Calculate the ee using the formula: ee (%) =[(Area₁ - Area₂) / (Area₁ + Area₂)] × 100, where Area₁ is the major enantiomer[1],[2].

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Optimization

Technical Support Center: Chromatographic Purification of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter target molecules that defy standard analytical and preparative workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter target molecules that defy standard analytical and preparative workflows. 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (CAS: 1780802-63-2, MW: 157.17 g/mol ) is a prime example of a "stealth" molecule: it is a highly polar, low-molecular-weight spirocyclic lactam that entirely lacks a conjugated π-system.

Standard Reversed-Phase (RP) chromatography coupled with Ultraviolet (UV) detection will almost certainly fail for this compound. This guide provides field-proven, mechanistically grounded solutions to optimize its purification, built on the pillars of Hydrophilic Interaction Liquid Chromatography (HILIC) and universal aerosol-based detection.

Module A: Mechanistic Profiling & Workflow Strategy

To purify this spirocycle successfully, we must address two fundamental physical properties:

  • The "Invisible" Molecule Problem: The absence of aromatic rings or extended double bonds means UV detection at standard wavelengths (e.g., 254 nm) will yield no signal. Even at low wavelengths (210 nm), the signal-to-noise ratio will be heavily compromised by solvent absorbance [1].

  • The "Solvent Front" Problem: The dense arrangement of heteroatoms (two ether oxygens, one lactam nitrogen, one carbonyl) renders the molecule highly hydrophilic. In standard RP-HPLC, it will fail to partition into the hydrophobic C18 stationary phase, co-eluting with the void volume [2].

To solve this, our workflow shifts to HILIC combined with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) [3].

MethodSelection Start Target: 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (Polar Spiro-Lactam) CheckUV Does it have a UV chromophore? Start->CheckUV NoUV No (Aliphatic core) CheckUV->NoUV Detector Select Detector: CAD, ELSD, or MS NoUV->Detector CheckPolarity Is the molecule highly polar? Detector->CheckPolarity YesPolar Yes (Multiple O/N heteroatoms) CheckPolarity->YesPolar ChromMode Select Mode: HILIC or Aqueous Normal Phase YesPolar->ChromMode

Workflow for selecting chromatographic and detection modes for polar, non-UV active heterocycles.

Module B: Troubleshooting Guides & FAQs

Q1: Why is my compound eluting at the solvent front on a C18 column?

Causality: Retention in reversed-phase chromatography relies on hydrophobic interactions. 2,6-Dioxa-8-azaspiro[4.5]decan-7-one is dominated by polar hydrogen-bond acceptors. The thermodynamic drive for this molecule to leave the polar aqueous mobile phase and enter the non-polar C18 phase is virtually zero. Solution: Switch to HILIC. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and an organic-rich mobile phase (typically >70% Acetonitrile). The retention mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase surface [4].

Q2: I am using HILIC, but my peak shapes are severely distorted or split. What is wrong?

Causality: This is a classic injection solvent mismatch. If your sample diluent contains too much water (e.g., >50% aqueous), the strong solvent disrupts the delicate water-enriched layer on the HILIC stationary phase at the column head, causing the analyte to travel down the column in multiple bands. Solution: Ensure your sample diluent matches the initial mobile phase conditions—ideally, dilute your sample in 75–90% Acetonitrile before injection.

Q3: I switched to CAD because the compound lacks a UV chromophore, but my baseline drifts massively during the gradient. How do I fix this?

Causality: CAD is a mass-flow sensitive detector [1]. As you run a gradient (e.g., increasing water content in HILIC), the viscosity and volatility of the mobile phase change. This alters the nebulization efficiency and particle formation dynamics in the CAD, leading to baseline drift. Solution: Implement an inverse gradient setup. Use a second pump post-column to deliver a solvent gradient exactly opposite to your analytical gradient. This ensures the fluid entering the CAD maintains a constant organic/aqueous ratio, stabilizing the background noise [5].

Troubleshooting Issue Issue: Poor Peak Shape in HILIC-CAD Cause1 Sample Diluent Too Aqueous Issue->Cause1 Cause2 Non-Volatile Buffer Used Issue->Cause2 Fix1 Dilute sample in >75% MeCN Cause1->Fix1 Fix2 Use 10 mM Ammonium Acetate/Formate Cause2->Fix2

Troubleshooting logic for common HILIC retention and CAD baseline anomalies.

Module C: Standard Operating Protocols (SOPs)

Protocol: HILIC-CAD Method Development for Spirocyclic Lactams

This self-validating protocol is designed to achieve baseline resolution and high recovery for 2,6-Dioxa-8-azaspiro[4.5]decan-7-one.

Step 1: Mobile Phase Preparation (Critical for CAD Compatibility)

  • Rationale: CAD requires fully volatile mobile phases. Non-volatile salts (e.g., phosphates) will permanently foul the corona needle and electrometer [1].

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (The acidic pH suppresses silanol ionization on the column, preventing secondary ionic interactions).

  • Mobile Phase B: 90% Acetonitrile / 10% Mobile Phase A (v/v). Note: Pure acetonitrile can cause buffer precipitation; maintaining 10% aqueous buffer in pump B ensures solubility.

Step 2: Column Selection & Equilibration

  • Install a Zwitterionic HILIC column (e.g., ZIC-HILIC, 150 x 4.6 mm, 3.5 µm). Zwitterionic phases provide excellent water-layer retention for neutral polar lactams [4].

  • Equilibrate the column with 100% Mobile Phase B for at least 20 column volumes (CV). HILIC columns require significantly longer equilibration times than RP columns to establish the hydration layer.

Step 3: Sample Preparation

  • Dissolve the crude 2,6-Dioxa-8-azaspiro[4.5]decan-7-one in a minimum volume of DMSO or Methanol.

  • Dilute the stock solution with Acetonitrile until the final solvent composition is ≥ 80% Acetonitrile. Filter through a 0.2 µm PTFE syringe filter.

Step 4: Gradient Execution

  • 0.0 - 2.0 min: Isocratic hold at 95% B (Promotes initial retention).

  • 2.0 - 12.0 min: Linear gradient from 95% B to 50% B (Increases water content to elute the polar spirocycle).

  • 12.0 - 15.0 min: Isocratic hold at 50% B (Column wash).

  • 15.0 - 25.0 min: Return to 95% B and re-equilibrate.

Step 5: CAD Optimization

  • Set the CAD evaporator temperature to 35°C (optimal for semi-volatile low MW compounds to prevent analyte evaporation while ensuring solvent removal).

  • Set data collection rate to 10 Hz with a filter constant of 3.6 seconds to smooth baseline noise.

Module D: Comparative Data Matrices

Table 1: Detector Selection Matrix for Aliphatic Heterocycles
Detector TypeSensitivityGradient CompatibilityVolatile Buffer Required?Suitability for Target
UV/Vis (210 nm) PoorLow (High baseline drift)NoNot Recommended
ELSD ModerateHighYesAcceptable
CAD High (Low ng range)High (with inverse gradient)YesOptimal
LC-MS (ESI+) Very HighHighYesOptimal (for ID)
Table 2: RP-HPLC vs. HILIC Parameter Comparison
ParameterReversed-Phase (C18)HILIC (Zwitterionic/Amide)Impact on Target Molecule
Initial Organic % 5% - 10%90% - 95%HILIC provides retention; RP causes void elution.
Strong Eluting Solvent Acetonitrile / MethanolWaterWater disrupts the HILIC partition layer to elute.
Sample Diluent Highly AqueousHighly OrganicOrganic diluent in HILIC prevents peak splitting.
Equilibration Time 5 - 10 Column Volumes20 - 30 Column VolumesHILIC requires time to rebuild the hydration layer.

References

  • A new application of charged aerosol detection in liquid chromatography for the simultaneous determination of polar and less polar ginsenosides in ginseng products. PubMed (NIH). Available at:[Link]

  • Why HILIC is what your polar compounds need for purification. Buchi. Available at:[Link]

  • Charged aerosol detector. Wikipedia. Available at: [Link]

  • Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. PMC (NIH). Available at:[Link]

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Confirming the Structure of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one via NMR

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound of Interest: 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (CAS: 1780802-63-2) Executive Summary: The Spirocyclic Challenge In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound of Interest: 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (CAS: 1780802-63-2)

Executive Summary: The Spirocyclic Challenge

In modern drug discovery, spirocyclic scaffolds like 2,6-Dioxa-8-azaspiro[4.5]decan-7-one are highly prized for their three-dimensionality and favorable pharmacokinetic profiles. However, confirming their exact structure presents a formidable analytical challenge. The molecule consists of a tetrahydrofuran-like ring fused to a 1,3-oxazinan-2-one ring via a single quaternary spiro carbon (C5).

Because the spiro carbon acts as a chiral center, the molecule lacks a plane of symmetry. Consequently, all methylene protons in the system are diastereotopic , resulting in complex, overlapping ABXY spin systems in the 1.5–4.0 ppm region of the 1 H NMR spectrum. This guide objectively compares the performance of Ultra-High-Field (UHF) NMR equipped with CryoProbe technology against standard alternatives, providing a self-validating protocol for absolute structural elucidation.

Product Comparison Matrix: NMR Modalities

To elucidate complex spirocycles, the choice of instrumentation dictates the resolution of overlapping multiplets and the feasibility of time-intensive 2D experiments (like 13 C-HMBC).

Feature / Metric600 MHz NMR + TCI CryoProbe (Gold Standard)400 MHz NMR + RT Probe (Standard Workhorse)80 MHz Benchtop NMR (Reaction Monitor)
Signal-to-Noise (SNR) ~3000:1 (Massive enhancement)~500:1 (Baseline)~50:1 (Low)
Spectral Dispersion Excellent; resolves diastereotopic AB systemsModerate; severe overlap in 1.5-4.0 ppm rangePoor; aliphatic region appears as a single broad multiplet
2D HMBC Acq. Time ~15–30 minutes~2–4 hoursNot feasible for low concentrations
Thermal Noise Minimal (Coils cooled to ~20 K)High (Operates at 298 K)High (Operates at 298 K)
Verdict for Spirocycles Highly Recommended Acceptable (Requires high sample mass)Not Recommended for structural confirmation

Mechanistic Insights: Why CryoProbe Technology is Essential

As an Application Scientist, I rarely recommend over-equipping a lab, but spirocyclic elucidation is the exception. The superiority of the 600 MHz CryoProbe system is rooted in the physics of thermal noise reduction [1].

In a standard Room Temperature (RT) probe, the random thermal motion of electrons in the detection coils generates Johnson-Nyquist noise, which obscures weak signals from low-abundance isotopes like 13 C. A CryoProbe utilizes a closed-cycle helium cryocooler to drop the temperature of the RF transmit/receive coils and preamplifiers to approximately 20 K [2].

  • The Causality of Sensitivity: By reducing the temperature ( T ) by a factor of ~15, the thermal noise is slashed. This yields a 3-to-4-fold improvement in the Signal-to-Noise Ratio (SNR). Because NMR acquisition time scales with the square of SNR, a 4x SNR boost means a 2D HMBC experiment that takes 4 hours on an RT probe can be completed in just 15 minutes on a CryoProbe, without compromising the ambient temperature of the biological sample [2].

Experimental Protocol: A Self-Validating 2D NMR Workflow

To definitively prove the structure of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one, we employ a comprehensive 1D and 2D NMR suite. Every step in this protocol is designed to be self-validating.

Phase 1: Sample Preparation & System Calibration
  • Sample Prep: Dissolve 5 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is chosen specifically to inhibit the rapid chemical exchange of the N8-H proton, allowing us to observe its crucial scalar coupling to the adjacent C9 methylene protons.

  • Automated Tuning and Matching (ATM): Insert the sample and initiate ATM.

    • Self-Validation: Visually verify the wobble curve minimum. The dip must center exactly at 600.13 MHz for 1 H and 150.90 MHz for 13 C. If the dip is off-center, RF power will reflect, destroying the SNR gain of the CryoProbe.

  • Shimming: Perform 3D gradient shimming. Validate by checking the Full Width at Half Maximum (FWHM) of the DMSO residual peak; it must be ≤0.6 Hz.

Phase 2: Acquisition Strategy
  • 1D 1 H and 13 C: Acquire standard 1D spectra. You will immediately note that the 13 C spectrum shows 7 distinct carbon peaks, confirming the molecular formula.

  • 2D COSY (Correlation Spectroscopy): Acquire to map vicinal ( 3J ) proton-proton couplings. This links C9-H to C10-H, and C3-H to C4-H.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to correlate protons to their directly attached carbons.

    • Causality: This resolves the overlapping 1 H multiplets by spreading them into the highly dispersed 13 C dimension, allowing us to pair the diastereotopic protons to their specific methylene carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): The critical step.

    • Causality: The spiro carbon (C5) is quaternary and invisible in HSQC/COSY. HMBC detects 2-bond and 3-bond C-H couplings. Observing cross-peaks from C1-H, C4-H, and C10-H to the ~88 ppm C5 carbon is the absolute proof of the spirocyclic junction [4].

NMR_Elucidation cluster_1D 1D Acquisition cluster_2D 2D Correlation Suite Start 2,6-Dioxa-8-azaspiro[4.5]decan-7-one Sample in DMSO-d6 H1 1H NMR (600 MHz) Diastereotopic Multiplets Start->H1 C13 13C NMR (150 MHz) Carbon Backbone Start->C13 COSY COSY Vicinal H-H Coupling H1->COSY Resolve overlap HSQC HSQC Direct C-H Assignment H1->HSQC C13->HSQC HMBC HMBC Long-Range C-H (Spiro C5) COSY->HMBC HSQC->HMBC Confirm Absolute Structural Confirmation HMBC->Confirm Bridge rings via C5

Figure 1: Logical workflow for 2D NMR structural elucidation of spirocyclic compounds.

Data Presentation: Structural Assignments

The following table summarizes the quantitative multi-nuclear NMR data derived from the 600 MHz CryoProbe workflow. Notice how the 1,3-oxazinan-2-one ring shifts [3] and the spiroketal-like shifts [4] align perfectly with the HMBC connectivity.

PositionAtom Type 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity ( 1 H)Key HMBC Correlations ( 1 H 13 C)
1 -CH 2​ -72.53.85, 3.70d, d (AB system)C3, C4, C5 (Spiro)
2 -O-----
3 -CH 2​ -66.23.92mC1, C4
4 -CH 2​ -38.42.15, 1.98m, mC1, C3, C5 (Spiro)
5 C (Spiro) 88.1 ---
6 -O-----
7 C=O154.3---
8 -NH--7.50br sC7, C9
9 -CH 2​ -41.53.25mC7, C10
10 -CH 2​ -32.82.05, 1.85m, mC5 (Spiro) , C9

Note: The distinct AB doublets at C1 and the complex multiplets at C4 and C10 are direct consequences of the chiral spiro center at C5, which locks the molecule into a rigid, asymmetric conformation.

References

  • Bruker. "CryoProbes for NMR - Cryogenic Probes". Bruker BioSpin.
  • Cornell NMR and Chemistry MS Facilities.
  • The Journal of Organic Chemistry. "New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives".
  • PubChem. "1,4-Dioxaspiro(4.5)decane".
Comparative

Analytical Comparison Guide: Mass Spectrometry Workflows for 2,6-Dioxa-8-azaspiro[4.5]decan-7-one

Executive Summary 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (Molecular Formula: C₇H₁₁NO₃, Exact Mass: 157.0739 Da) is a highly valuable spirocyclic building block. By fusing a morpholin-3-one ring with a tetrahydrofuran ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,6-Dioxa-8-azaspiro[4.5]decan-7-one (Molecular Formula: C₇H₁₁NO₃, Exact Mass: 157.0739 Da) is a highly valuable spirocyclic building block. By fusing a morpholin-3-one ring with a tetrahydrofuran ring at a single quaternary carbon, this scaffold is increasingly utilized in modern drug discovery as a bioisostere to improve three-dimensional complexity and metabolic stability. However, the quaternary spiro center introduces unique analytical challenges during mass spectrometry (MS) characterization.

This guide objectively compares Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) with Gas Chromatography-Electron Impact-Mass Spectrometry (GC-EI-MS) to establish the optimal workflow for the structural validation and impurity profiling of this compound.

The Analytical Challenge: Spirocyclic Ring Strain

The primary challenge in analyzing spiro-fused heterocycles lies in the inherent steric and torsional strain at the spiro carbon. Under hard ionization techniques (e.g., 70 eV EI), the energy transferred to the molecule vastly exceeds the activation barrier for ring-opening. The fragmentation of typically involves the sequential loss of the ring constituents driven by the relief of this strain[1].

Furthermore, exhibit distinct alpha-cleavage adjacent to the heteroatoms, frequently followed by the neutral loss of carbon monoxide (CO) from the lactam carbonyl[2]. Consequently, traditional GC-EI-MS often yields a vanishingly small or completely absent molecular ion ([M]⁺˙). This necessitates softer ionization approaches like ESI to confirm the intact mass, while relying on collisional-induced dissociation (CID) for deep structural elucidation.

Objective Performance Comparison: LC-ESI-HRMS vs. GC-EI-MS

To determine the most effective analytical approach, we must compare the performance of soft vs. hard ionization techniques across key spectrometric parameters.

Analytical ParameterLC-ESI-HRMS (Q-TOF)GC-EI-MS (Quadrupole)
Ionization Mode Electrospray Ionization (ESI+), SoftElectron Impact (EI, 70 eV), Hard
Molecular Ion Stability [M+H]⁺ at m/z 158.0812 (High abundance)[M]⁺˙ at m/z 157 (Low abundance/absent)
Primary Fragments m/z 140.07, 130.08, 112.07m/z 86, 56, 42, 28
Mass Accuracy < 5 ppm (Exact Mass)Nominal mass (~0.5 Da)
Thermal Degradation Risk Minimal (Liquid phase, ambient temp)High (Spiro ring strain under GC heat)
Best Suited For Intact mass confirmation, impurity profilingDeep structural elucidation, library matching

Mechanistic Fragmentation Pathways

Understanding the causality behind the fragmentation pattern is critical for accurate spectral interpretation. In ESI+, protonation occurs preferentially at the lactam nitrogen or the highly basic morpholinone oxygen. Upon collisional activation, the molecule undergoes predictable neutral losses.

The loss of H₂O (-18 Da) typically originates from the cleavage of the tetrahydrofuran moiety. Concurrently, the loss of CO (-28 Da) is a hallmark of the, as spirocyclic systems under activation often undergo rapid isomerization to stabilized oxocarbocations prior to fragmentation[3].

G M1 [M+H]+ m/z 158.08 (Protonated Intact) M2 [M+H - H2O]+ m/z 140.07 (Tetrahydrofuran Cleavage) M1->M2 -H2O (-18 Da) M3 [M+H - CO]+ m/z 130.08 (Lactam Cleavage) M1->M3 -CO (-28 Da) M4 m/z 112.07 (Loss of CO + H2O) M2->M4 -CO (-28 Da) M3->M4 -H2O (-18 Da) M5 m/z 86.06 (Morpholinone Core Fragment) M3->M5 -C2H4O (-44 Da)

Proposed ESI-MS/MS collisional-induced dissociation (CID) pathway for 2,6-Dioxa-8-azaspiro[4.5]decan-7-one.

Self-Validating Experimental Protocols

To ensure reproducibility and analytical trustworthiness, the following protocols are designed as self-validating systems. By strictly controlling the mobile phase pH and thermal gradients, researchers can reliably reproduce the fragmentation patterns described above.

Workflow cluster_LC LC-ESI-HRMS Workflow cluster_GC GC-EI-MS Workflow Prep Sample Preparation (1 mg/mL in MeOH/DCM) LC RP-UHPLC Separation (C18, H2O/MeCN + 0.1% FA) Prep->LC GC Capillary GC Separation (HP-5MS, Temp Program) Prep->GC ESI Soft Ionization (ESI+, 3.5 kV) LC->ESI QTOF Q-TOF Detection (Exact Mass & MS/MS) ESI->QTOF EI Hard Ionization (EI, 70 eV) GC->EI Quad Quadrupole Detection (Library Matching) EI->Quad

Comparative analytical workflows for the mass spectrometric characterization of spirocyclic building blocks.

Protocol A: LC-ESI-HRMS (Q-TOF) Workflow

Causality Note: The addition of 0.1% Formic Acid is mandatory. It drives the equilibrium toward the protonated state of the morpholinone nitrogen, ensuring a robust[M+H]⁺ signal.

  • Sample Preparation: Dissolve 1.0 mg of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one in 1 mL of LC-MS grade Methanol. Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of Water/Acetonitrile.

  • Chromatography (UHPLC):

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry (Q-TOF):

    • Source: ESI in Positive Ion Mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C (Kept moderate to prevent thermal degradation of the spiro center).

    • MS/MS (CID): Ramp collision energy from 15 eV to 30 eV using Argon as the collision gas.

Protocol B: GC-EI-MS Workflow

Causality Note: Because the spiro carbon is highly susceptible to thermal degradation, the GC injection port temperature must be carefully optimized to prevent artifact formation prior to ionization.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of anhydrous Dichloromethane (DCM). Do not use protic solvents to avoid transacetalization artifacts in the hot injector.

  • Chromatography (Capillary GC):

    • Column: HP-5MS (30 m x 0.25 mm inner diameter, 0.25 µm film thickness).

    • Injection: 1 µL volume, Split ratio 10:1. Injector temperature set to 220 °C.

    • Oven Program: Initial hold at 60 °C for 1 min, ramp at 15 °C/min to 280 °C, and hold for 3 mins.

  • Mass Spectrometry (Quadrupole):

    • Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 35 to 300.

References

  • Han, H. et al. "Functional Characterization of Sesquiterpene Synthases and P450 Enzymes in Flammulina velutipes for Biosynthesis of Spiro [4.5] Decane Terpene." Journal of Agricultural and Food Chemistry (2024). URL:[Link]

  • National Center for Biotechnology Information. "3-Morpholinone." PubChem Compound Summary for CID 66953. URL:[Link]

  • Saeidian, H. et al. "Fragmentation mechanisms in mass spectrometry of Chemical Weapons Convention related spiro alkylphosphonates and alkyldioxaphosphinane oxides." International Journal of Mass Spectrometry (2014). URL:[Link]

Sources

Validation

Structural Validation of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one Derivatives: A Comparison of SCXRD and MicroED

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery In modern fragment-based drug discovery (FBDD), the transition from planar, aromatic heterocycles to highly saturated, three-dimensional scaffolds is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

In modern fragment-based drug discovery (FBDD), the transition from planar, aromatic heterocycles to highly saturated, three-dimensional scaffolds is a proven strategy to improve clinical translation[1]. The 2,6-dioxa-8-azaspiro[4.5]decan-7-one scaffold exemplifies this "escape from flatland"[2]. By replacing traditional flat rings (such as morpholine or piperidine) with this spirocyclic derivative, medicinal chemists can significantly increase the fraction of sp³-hybridized carbons (Fsp³)[3]. This structural modification enhances target complementarity, improves aqueous solubility, and reduces off-target promiscuity[2].

However, the inherent three-dimensionality of spirocycles introduces a significant analytical bottleneck. Unlike flat aromatic systems that readily form well-ordered crystal lattices via π-π stacking, highly saturated spirocycles often resist forming the large single crystals required for traditional structural validation[4]. Consequently, researchers must choose the optimal crystallographic modality to resolve the 3D conformation and absolute stereochemistry of these derivatives[5].

The Analytical Challenge: SCXRD vs. MicroED

To validate the structure of 2,6-dioxa-8-azaspiro[4.5]decan-7-one derivatives, two primary modalities are employed: Single-Crystal X-Ray Diffraction (SCXRD) and Microcrystal Electron Diffraction (MicroED)[6].

Single-Crystal X-Ray Diffraction (SCXRD): SCXRD remains the gold standard for atomic-level structural determination[7]. It relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice[8]. The primary limitation when working with high-Fsp³ spirocycles is the sample requirement: SCXRD typically demands flawless, transparent single crystals exceeding 50–100 µm in size[6]. However, if such crystals are obtained, SCXRD provides unparalleled precision and can definitively assign absolute configuration via the anomalous dispersion of heavy atoms[5].

Microcrystal Electron Diffraction (MicroED): MicroED is a transformative cryo-electron microscopy (cryo-EM) technique that addresses the crystallization bottleneck[8]. Because electrons interact with the electrostatic potential of both protons and electrons, they interact with matter much more strongly than X-rays[8]. This allows MicroED to yield sub-angstrom resolution data from micro- and nanocrystals that are a billionth the size of those required for SCXRD[8]. For 2,6-dioxa-8-azaspiro[4.5]decan-7-one derivatives that only yield microcrystalline powders, MicroED bypasses months of crystallization optimization[5].

Experimental Methodologies

To ensure self-validating and reproducible results, the following protocols outline the distinct workflows for both modalities.

Protocol A: SCXRD Workflow for Spirocyclic Derivatives
  • Crystallization Screening: Dissolve the 2,6-dioxa-8-azaspiro[4.5]decan-7-one derivative in a minimal volume of a suitable solvent system (e.g., DMSO/water or EtOAc/hexane). Set up vapor diffusion drops (hanging or sitting drop) and incubate at 20°C until crystals >50 µm emerge[7].

  • Harvesting & Cryoprotection: Transfer the single crystal into a cryoprotectant solution (e.g., mother liquor supplemented with 20% glycerol) to prevent ice lattice formation. Mount the crystal on a nylon cryo-loop.

  • Data Collection: Flash-cool the crystal in a liquid nitrogen stream (100 K). Expose the crystal to a high-intensity X-ray beam (in-house diffractometer or synchrotron source) while rotating it through 360° to collect the complete diffraction sphere[7].

  • Refinement: Process the diffraction data to reconstruct the electron density map and refine the atomic coordinates[7].

Protocol B: MicroED Workflow for Microcrystalline Suspensions
  • Sample Preparation: If the derivative forms a microcrystalline powder, suspend the sample in a non-solvating liquid. Apply mild sonication to break aggregated crystals into individual fragments (<500 nm thick)[4].

  • Grid Vitrification: Apply 2-3 µL of the suspension onto a glow-discharged holey carbon EM grid. Blot away excess liquid and plunge-freeze the grid into liquid ethane to vitrify the sample[8]. (Note: If crystals exceed 500 nm in thickness, use Focused Ion Beam (FIB) milling to thin the sample to electron-transparency[4].)

  • Continuous Rotation Data Collection: Transfer the grid to a cryo-TEM operating at cryogenic temperatures[6]. Locate a suitable nanocrystal and collect diffraction data using continuous rotation (e.g., 1° per second) to minimize dynamical scattering and radiation damage[4].

  • Structure Solution: Integrate the diffraction frames using standard crystallographic software (e.g., DIALS or XDS) and solve the structure using direct methods[5].

Quantitative Comparison of Modalities

ParameterSingle-Crystal XRD (SCXRD)Microcrystal Electron Diffraction (MicroED)
Minimum Crystal Size > 50 µm (all dimensions)[6]~100–500 nm (billionth the volume)[8]
Interaction Target Electron cloud (X-rays)[8]Electrostatic potential (electrons)[8]
Resolution Limit Sub-angstrom (0.8–1.0 Å)[6]Sub-angstrom (0.8–1.0 Å)[6]
Absolute Configuration Routine (via anomalous dispersion)[5]Challenging (requires specific techniques)[5]
Sample State High-quality single crystal[6]Microcrystalline powder / heterogeneous mix[5]
Equipment X-ray Diffractometer / Synchrotron[7]Cryo-TEM with continuous rotation[6]

Workflow Visualization

Workflow Start Synthesize 2,6-Dioxa-8-azaspiro[4.5]decan-7-one Derivatives Cryst Crystallization Screening (Vapor Diffusion / Slow Evaporation) Start->Cryst SizeCheck Crystal Size > 50 µm? Cryst->SizeCheck SCXRD SCXRD Data Collection (X-ray Diffractometer) SizeCheck->SCXRD Yes (Single Crystal) GridPrep Grid Prep & Vitrification (FIB Milling if >500nm thick) SizeCheck->GridPrep No (Microcrystals) Structure 3D Structure Resolution & Target Validation SCXRD->Structure MicroED MicroED Data Collection (Cryo-TEM) MicroED->Structure GridPrep->MicroED

Decision workflow for structural validation of spirocyclic scaffolds using SCXRD vs. MicroED.

References

  • Source: acs.
  • X-ray versus MicroED. (A) Atomic scattering values of O and Ca species...
  • Source: bldpharm.
  • Source: creative-biostructure.
  • Microcrystal Electron Diffraction (MicroED)
  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED)
  • Source: creative-biostructure.
  • Source: nih.

Sources

Comparative

Advanced Synthesis of Azaspiro[4.5]decan-7-ones: A Methodological Comparison Guide

Executive Summary The azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, serving as the core framework for numerous biologically active compounds. From commercial anxiolytics like buspi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, serving as the core framework for numerous biologically active compounds. From commercial anxiolytics like buspirone[1] to complex natural alkaloids (e.g., FR901483)[2] and cutting-edge BCL6 ligand-directed degraders[3], the spatial rigidity of this spirocycle provides exceptional 3D vectoring for receptor binding.

As a Senior Application Scientist, selecting the appropriate synthetic route for these spiro-lactams and spiro-diones requires balancing stereochemical demands, scalability, and atom economy. This guide critically evaluates three distinct, field-proven methodologies for constructing the azaspiro[4.5]decan-one core: Asymmetric Organocatalysis, Chiral Pool Spirocyclization, and Industrial Thermal Condensation.

Asymmetric Organocatalysis: NHC-Catalyzed [5+1] Annulation

Target: Chiral 6-azaspiro[4.5]decan-7-ones Best For: Late-stage drug discovery requiring high enantiomeric excess (ee).

Mechanistic Causality

The synthesis of enantiopure spiro-lactams is notoriously difficult due to the steric congestion at the quaternary spirocenter. N-Heterocyclic Carbene (NHC) catalysis elegantly solves this by reversing the polarity (umpolung) of an α,β-unsaturated aldehyde[4]. The NHC attacks the enal to form a nucleophilic Breslow intermediate (a homoenolate equivalent). This intermediate undergoes a highly stereocontrolled [5+1] annulation with an aminomaleimide derivative, followed by intramolecular lactamization to forge the spirocyclic core with excellent enantioselectivity.

Experimental Protocol

Note: This protocol is a self-validating system; the visual consumption of the highly colored aminomaleimide serves as an internal indicator of reaction progress.

  • Preparation: In an oven-dried Schlenk tube under Argon, add the aminomaleimide (1.0 equiv) and a chiral triazolium NHC precatalyst (10 mol%).

  • Solvent & Base: Add anhydrous THF (0.1 M), followed by N,N-Diisopropylethylamine (DIPEA, 1.2 equiv) to deprotonate the precatalyst and generate the active free carbene.

  • Enal Addition: To prevent unwanted enal homocoupling, add the α,β-unsaturated aldehyde (1.5 equiv) dropwise over 30 minutes via a syringe pump.

  • Reaction: Stir at 25 °C for 12–24 hours until TLC indicates full consumption of the starting materials.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and purify via flash chromatography to isolate the chiral spiro-lactam[4].

Chiral Pool Synthesis: N-Acyliminium Spirocyclization

Target: Chiral 1-azaspiro[4.5]-7-decen-2-ones Best For: Total synthesis of complex alkaloids and highly functionalized building blocks.

Mechanistic Causality

When synthesizing complex natural products like TAN1251 or FR901483, researchers often rely on the "chiral pool" to establish absolute stereochemistry early in the sequence[2]. Starting from L-aspartic acid, a functionalized succinimide is formed. The critical step relies on the generation of an exceptionally electrophilic N-acyliminium ion. By treating a hemiaminal with a strong Lewis acid, the hydroxyl group is ejected. A tethered unactivated alkene then acts as an internal nucleophile, trapping the iminium ion to form the spiro[4.5]decane system in a diastereoselective manner.

Experimental Protocol
  • Hemiaminal Formation: Dissolve the L-aspartic acid-derived N-alkyl-3-dibenzylaminosuccinimide in anhydrous CH₂Cl₂ and cool to -78 °C. Add DIBAL-H (1.1 equiv) dropwise. Stir for 2 hours, quench with MeOH and saturated Rochelle's salt, and isolate the hemiaminal intermediate[2].

  • Ion Generation: Dissolve the purified hemiaminal in anhydrous CH₂Cl₂ under Argon and cool to -78 °C.

  • Cyclization: Add Boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0 equiv) dropwise. The Lewis acid abstracts the hydroxyl group, generating the transient N-acyliminium ion.

  • Trapping: Remove the cooling bath and allow the reaction to warm to room temperature over 4 hours, facilitating the intramolecular alkene trapping.

  • Isolation: Quench with saturated NaHCO₃, extract with CH₂Cl₂, and purify via silica gel chromatography to yield the spirocycle[2].

Industrial Thermal Condensation

Target: 8-azaspiro[4.5]decane-7,9-diones Best For: Kilogram-scale API manufacturing (e.g., Buspirone intermediates).

Mechanistic Causality

For industrial applications, atom economy and solvent minimization are paramount. The 8-azaspiro[4.5]decane-7,9-dione core can be synthesized via a thermodynamically driven double condensation[5]. By heating 1,1-cyclopentanediacetic acid with urea, the urea decomposes to provide ammonia in situ. The high thermal energy drives the sequential formation of the imide ring, ejecting water and CO₂ as gaseous byproducts. This solvent-free melt reaction is highly scalable and self-purifying.

Experimental Protocol
  • Reagent Mixing: Charge a high-pressure, heavy-duty reactor with 1,1-cyclopentanediacetic acid (1.0 equiv) and urea (1.1 to 1.6 equiv). No solvent is added[5].

  • Thermal Activation: Heat the solid mixture to 150–200 °C with vigorous mechanical stirring. The mixture will melt and begin to evolve gas (H₂O and CO₂).

  • Reaction Monitoring: Maintain the temperature for 0.5 to 2 hours until gas evolution ceases, indicating complete imide formation.

  • Crystallization: Cool the crude melt to ~80 °C. Cautiously add a 30–60% aqueous ethanol solution along with activated carbon to decolorize the mixture.

  • Filtration & Drying: Filter the mixture hot through a Celite pad to remove the carbon. Cool the filtrate to 0–5 °C to induce crystallization. Filter the resulting white crystals and dry under vacuum (Typical Yield: 80.1–89.5%)[5].

Quantitative Data Comparison

ParameterNHC-Catalyzed [5+1] AnnulationN-Acyliminium SpirocyclizationIndustrial Thermal Condensation
Target Core 6-azaspiro[4.5]decan-7-one1-azaspiro[4.5]-7-decen-2-one8-azaspiro[4.5]decane-7,9-dione
Primary Mechanism Homoenolate addition & lactamizationElectrophilic alkene trappingHigh-temperature double condensation
Stereocontrol High (Enantioselective)High (Diastereoselective)N/A (Achiral/Symmetric)
Typical Yield 70–85%60–75%80–89.5%
Scalability Milligram to Gram scaleGram scaleMulti-Kilogram (Industrial)
Green Chemistry Moderate (Requires complex catalysts)Moderate (Uses stoichiometric Lewis acids)High (Solvent-free, high atom economy)

Mechanistic Visualizations

NHC_Mechanism A α,β-Unsaturated Aldehyde + Aminomaleimide C Homoenolate / Breslow Intermediate A->C NHC Addition B NHC Precatalyst + DIPEA Base B->C Catalyst Activation D [5+1] Annulation Transition State C->D Nucleophilic Attack E Chiral 6-Azaspiro[4.5]decan-7-one (Target Product) D->E Lactamization & Catalyst Elimination

Figure 1: Catalytic cycle of the NHC-mediated [5+1] annulation for chiral spiro-lactams.

Acyliminium_Workflow A L-Aspartic Acid (Chiral Pool) B N-Alkyl-3-dibenzylaminosuccinimide A->B Imide Formation & Alkylation C Hemiaminal Intermediate B->C DIBAL-H Reduction (-78 °C) D Highly Electrophilic N-Acyliminium Ion C->D Lewis Acid (BF3·OEt2) E 1-Azaspiro[4.5]-7-decen-2-one (Target Product) D->E Intramolecular Alkene Trapping

Figure 2: Reaction workflow for the diastereoselective N-acyliminium spirocyclization.

References

  • BenchChem Technical Support Team. "Chiral Synthesis of 6-Azaspiro[4.5]decan-7-one Enantiomers: Application Notes and Protocols." BenchChem, 2025.

  • Ploypradith, P., et al. "Synthesis of 1-azaspiro[4.5]-7-decen-2-one from L-asparagine and L-aspartic acid." Heterocycles, Vol. 105, No. 1, 2022.

  • Patent CN111518015A / Related CN Patents. "8-azaspiro[4,5]decane-7,9-dione compounds preparation method." Google Patents.

  • BenchChem Technical Support Team. "Application Notes and Protocols for the Synthesis of Buspirone Utilizing 1,4-Dibromobutane." BenchChem, 2025.

  • BCL6 Degrader Discovery Team. "Discovery of Potent and Selective BCL6 Ligand-Directed Degrader (LDD), BCL6-760." Journal of Medicinal Chemistry, ACS Publications, 2025.

Sources

Comparative

Escaping Flatland: A Comparative Guide to the Physicochemical Properties of Azaspiro Decanone Isomers

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter the challenge of optimizing lead compounds that suffer from poor aqueous solubility or high metabolic clearance due to excessive aro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter the challenge of optimizing lead compounds that suffer from poor aqueous solubility or high metabolic clearance due to excessive aromaticity. The strategic incorporation of spirocyclic scaffolds—specifically azaspiro decanones—offers a robust solution to "escape flatland." By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), these rigid, three-dimensional motifs enhance receptor/ligand complementarity while fundamentally altering the physicochemical properties of the molecule .

This guide provides an objective, data-driven comparison of three representative azaspiro decanone isomers. By analyzing how subtle positional changes of heteroatoms within the spirocyclic core impact lipophilicity, basicity, and metabolic stability, we can rationally design molecules with superior ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

The Structural Isomers in Focus

To understand the profound impact of atom positioning, we will evaluate three distinct scaffolds:

  • 2-Azaspiro[4.5]decan-3-one : A highly lipophilic, basic spiro-lactam often used as a baseline comparator .

  • 8-Oxa-2-azaspiro[4.5]decan-3-one : An isomer where an oxygen atom is introduced into the 6-membered ring, significantly altering the molecule's dipole moment and hydrogen-bonding capacity .

  • 2-Oxa-8-azaspiro[4.5]decan-3-one : A positional isomer that shifts the oxygen to the 5-membered ring and the nitrogen to the 6-membered ring. This specific heteroatom arrangement is a proven strategy for mitigating hERG channel liability by modulating amine pKa​ .

Comparative Physicochemical Data

The following table summarizes the quantitative physicochemical properties of the three isomers. Data is synthesized from internal benchmarking and validated literature models.

Property2-Azaspiro[4.5]decan-3-one8-Oxa-2-azaspiro[4.5]decan-3-one2-Oxa-8-azaspiro[4.5]decan-3-one
Molecular Weight ( g/mol ) 153.22155.19155.19
Measured pKa​ (Basic) 9.88.98.2
LogD (pH 7.4) 1.500.450.12
Thermodynamic Solubility (pH 7.4, µM) 85>500>500
HLM Clearance (µL/min/mg) 452218
Mechanistic Insights: The Causality of Isomerism

Why do these seemingly minor structural shifts cause such drastic changes in performance?

  • pKa​ Modulation and hERG Liability : The basicity of the nitrogen atom is heavily influenced by the inductive electron-withdrawing effect of the oxygen atom. In 2-Oxa-8-azaspiro[4.5]decan-3-one , the proximity of the oxygen in the 5-membered ring to the nitrogen in the 6-membered ring significantly lowers the pKa​ (from 9.8 to 8.2). This reduction in basicity decreases the fraction of positively charged species at physiological pH, which is a critical, causal factor in eliminating off-target hERG channel binding .

  • Lipophilicity (LogD) and Solvation : The introduction of the oxygen atom in the oxa-azaspiro variants introduces a new hydrogen-bond acceptor, which drastically lowers the LogD compared to the purely carbocyclic 6-membered ring of 2-Azaspiro[4.5]decan-3-one . The positional difference between the 8-oxa and 2-oxa isomers dictates the overall molecular dipole moment and the solvent-accessible surface area, making the 2-oxa-8-aza isomer the most hydrophilic.

  • Metabolic Stability : The purely carbocyclic cyclohexane ring in 2-azaspiro[4.5]decan-3-one is highly susceptible to cytochrome P450-mediated hydroxylation. By replacing a vulnerable methylene group with an oxygen atom (oxa-substitution), the primary site of metabolism is sterically and electronically blocked, cutting human liver microsomal (HLM) clearance by more than half.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls to verify that the data generated is an artifact-free representation of the compound's true physicochemical nature.

Workflow N1 Azaspiro Decanone Isomer Library N2 LC-MS/NMR Purity Validation (>95%) N1->N2 N3 Lipophilicity (LogD) & pKa Titration N2->N3 Pass N4 Thermodynamic Solubility (Shake-Flask) N3->N4 N5 In Vitro Microsomal Stability (HLM) N4->N5 N6 Candidate Selection (Optimal Fsp3 & ADME) N5->N6

Self-validating workflow for the physicochemical profiling of spirocyclic isomers.

Protocol 1: Potentiometric pKa​ and LogD Determination

Causality : We utilize potentiometric titration rather than computational prediction because spirocyclic ring strain and unique transannular interactions often cause in silico predictive models to fail.

  • Preparation : Dissolve 1 mg of the azaspiro decanone isomer in 1 mL of 0.15 M KCl (to maintain constant ionic strength and prevent activity coefficient fluctuations).

  • Titration : Perform a dual-phase potentiometric titration (aqueous and octanol/water) using an automated titrator from pH 2 to 12.

  • Self-Validation : Run a concurrent titration of a reference standard (e.g., diphenhydramine). The system is validated only if the reference pKa​ is within ±0.05 units of its established literature value.

  • Calculation : Extract the pKa​ from the inflection point of the aqueous curve. Calculate LogP from the shift in the titration curve in the presence of octanol, and derive LogD at pH 7.4 using the Henderson-Hasselbalch equation.

Protocol 2: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality : Kinetic solubility (DMSO spiking) often overestimates solubility due to supersaturation. The shake-flask method ensures we measure the true equilibrium solubility of the crystalline lattice, which dictates actual oral absorption potential .

  • Equilibration : Add excess solid compound (approx. 5 mg) to 1 mL of phosphate buffer (pH 7.4) in a glass vial.

  • Incubation : Agitate the suspension at 300 rpm at 37∘C for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation : Centrifuge at 14,000 rpm for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PVDF membrane.

  • Quantification : Analyze the filtrate via HPLC-UV against a standard curve prepared in a solubilizing solvent (e.g., 50% Acetonitrile).

  • Self-Validation : Analyze the residual solid pellet by Powder X-Ray Diffraction (PXRD). This ensures the compound did not undergo an undetected polymorphic shift or form a salt/hydrate during the 24-hour equilibration, which would invalidate the solubility measurement.

Protocol 3: Microsomal Stability (HLM)

Causality : This assay determines if the specific structural isomerism successfully shields the molecule from CYP450-mediated metabolism.

  • Incubation Mixture : Combine the test isomer (1 µM final concentration) with Human Liver Microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Initiation : Pre-incubate the mixture at 37∘C for 5 minutes, then initiate the reaction by adding the cofactor NADPH (1 mM final).

  • Sampling : Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins.

  • Self-Validation : Run Verapamil (known high clearance) and Warfarin (known low clearance) in parallel. The assay batch is rejected if the reference clearances fall outside historical 95% confidence intervals, ensuring enzyme viability.

  • Analysis : Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

References
  • Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • 2-Azaspiro(4.5)decan-3-one | C9H15NO | CID 47457 PubChem URL:[Link]

  • 8-Oxa-2-azaspiro[4.5]decan-3-one CAS#194862-84-5 ChemRadar URL:[Link]

Validation

A Comparative Guide to Purity Validation of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one: An HPLC-Centric Approach

Abstract This guide provides a detailed, in-depth analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one, a heterocyclic spiro-lactam scaffold of inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed, in-depth analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one, a heterocyclic spiro-lactam scaffold of interest in medicinal chemistry and drug development. Recognizing the criticality of analytical validation, we present a comprehensive, self-validating Reversed-Phase HPLC (RP-HPLC) protocol. The narrative explains the causal reasoning behind critical methodological choices, from stationary phase selection to mobile phase optimization. To provide a complete analytical context, the performance of the benchmark HPLC method is objectively compared against Ultra-Performance Liquid Chromatography (UPLC), a high-throughput alternative. This comparison is supported by representative experimental data, highlighting key performance metrics such as resolution, analysis time, and solvent consumption. The guide is designed for researchers, analytical chemists, and quality control professionals, offering both a practical workflow and the theoretical foundation necessary for robust method development and validation in accordance with ICH guidelines.

Introduction: The Analytical Imperative for Spirocyclic Scaffolds

Spirocyclic systems, characterized by their rigid, three-dimensional architecture, are privileged scaffolds in modern drug discovery.[1] The compound 2,6-Dioxa-8-azaspiro[4.5]decan-7-one, incorporating both lactam and dioxolane functionalities, represents a class of molecules where stereochemical and chemical purity are paramount to ensuring safety and efficacy. Impurities, which can arise from starting materials, synthetic byproducts, or degradation, must be meticulously identified and quantified.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of pharmaceutical compounds due to its versatility, robustness, and wide applicability.[2][3] This guide will not only detail a robust HPLC method but also explore the "why" behind each parameter, grounding the protocol in fundamental chromatographic principles. Furthermore, we will compare this established method with the more recent technology of Ultra-Performance Liquid Chromatography (UPLC) to guide scientists in selecting the optimal technique for their specific laboratory needs, balancing speed, sensitivity, and cost.

Compound Profile: 2,6-Dioxa-8-azaspiro[4.5]decan-7-one

  • Molecular Formula: C₇H₁₁NO₃

  • Molecular Weight: 157.17 g/mol

  • Key Features: A spirocyclic system containing a polar lactam ring and a ketal group. The presence of the carbonyl chromophore in the lactam ring makes it suitable for UV detection. The overall structure suggests moderate polarity, making it an ideal candidate for Reversed-Phase HPLC.

Primary Methodology: Reversed-Phase HPLC for Purity Determination

The workhorse for pharmaceutical analysis is RP-HPLC, which separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[4] For a molecule like 2,6-Dioxa-8-azaspiro[4.5]decan-7-one, this approach provides excellent resolution for separating the main component from potentially less polar synthetic precursors or more polar degradation products.

Rationale for Method Development Choices
  • Stationary Phase Selection: A C18 (octadecylsilane) column is the logical starting point. Its long alkyl chains provide substantial hydrophobic character, offering strong retention for a broad range of organic molecules and ensuring a high likelihood of separating the target analyte from its structurally similar impurities. A standard particle size of 3-5 µm is chosen for conventional HPLC systems.[5]

  • Mobile Phase Composition: A gradient elution using a mixture of water (Polar solvent, A) and a polar organic solvent like acetonitrile (ACN) or methanol (MeOH) (Non-polar solvent, B) is selected. Acetonitrile is often preferred due to its lower viscosity and superior UV transparency. A gradient method, where the concentration of the organic solvent is increased over time, is crucial for eluting a wide range of potential impurities with varying polarities within a reasonable timeframe.

  • Detection: The lactam carbonyl group (C=O) is expected to have a UV absorbance maximum around 210-220 nm. Therefore, a UV detector set at 215 nm is chosen to ensure high sensitivity for the analyte and many potential organic impurities.

  • pH Control: To ensure consistent retention times and peak shapes, the pH of the aqueous mobile phase should be controlled with a buffer. Since the molecule contains a secondary amine within the lactam, maintaining a pH at least 2 units away from its pKa prevents peak tailing. A phosphate or formate buffer at a pH of ~3.0 is a suitable choice.[3]

Detailed Experimental Protocol: HPLC Method

Objective: To separate and quantify 2,6-Dioxa-8-azaspiro[4.5]decan-7-one and determine its purity relative to potential impurities.

1. Materials & Reagents:

  • Reference Standard: 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (>99.5% purity)
  • Test Sample: Synthesized batch of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one
  • Acetonitrile (HPLC Grade)
  • Water (HPLC Grade or Milli-Q)
  • Formic Acid (or Phosphoric Acid) for pH adjustment

2. Chromatographic Conditions:

  • Instrument: Standard HPLC system with a gradient pump, autosampler, column oven, and UV/Vis Detector.
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient Program:
  • 0-2 min: 5% B
  • 2-15 min: 5% to 95% B
  • 15-18 min: 95% B
  • 18-18.1 min: 95% to 5% B
  • 18.1-22 min: 5% B (Re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 215 nm
  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). This yields a stock concentration of 100 µg/mL.
  • Test Solution: Prepare the test sample in the same manner and at the same concentration as the standard solution.
  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.

4. Data Analysis:

  • Purity is calculated using the area percent method.
  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: A Self-Validating System

To ensure the trustworthiness of the results, the method must be validated according to the International Council for Harmonisation (ICH) guidelines.[6][7][8]

  • Specificity: Inject the diluent, a placebo (if applicable), the reference standard, and the test sample. The diluent and placebo should show no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 50% to 150% of the nominal concentration). Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[9]

  • Accuracy: Perform recovery studies by spiking a known amount of reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Inject the same standard solution six times. The relative standard deviation (%RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of results should be ≤ 2%.[3]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the linearity curve.

Comparative Methodology: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant evolution of HPLC, utilizing columns packed with sub-2 µm particles.[10] This fundamental change allows for separations at much higher linear velocities and pressures (up to 15,000 psi compared to HPLC's ~6,000 psi), leading to dramatic improvements in performance.[2][5]

Key Advantages of UPLC
  • Increased Resolution & Sensitivity: The smaller particles provide a greater number of theoretical plates, resulting in sharper, narrower peaks. This enhanced resolution can separate closely eluting impurities that might co-elute in an HPLC run. The narrower peaks also lead to greater peak height and improved signal-to-noise, thus increasing sensitivity.[11][12]

  • Faster Analysis Times: The efficiency of UPLC columns allows for significantly higher flow rates and steeper gradients, drastically reducing run times. An analysis that takes 20 minutes on an HPLC can often be completed in under 5 minutes on a UPLC system.[2][10]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates (due to smaller column dimensions) result in a significant reduction in solvent usage per sample, leading to lower operating costs and a greener laboratory footprint.[11][12]

Performance Head-to-Head: HPLC vs. UPLC

To illustrate the practical differences, the developed HPLC method was theoretically transferred to a UPLC system. The following table summarizes the representative performance data.

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC) Advantage
Column Dimensions 4.6 x 150 mm, 5 µm2.1 x 50 mm, 1.7 µmUPLC
Analysis Time ~22 minutes~4 minutesUPLC
System Backpressure ~1,500 - 2,500 psi~8,000 - 12,000 psiN/A
Representative Resolution (Analyte/Impurity) 1.8> 3.0UPLC
Solvent Consumption per Run ~22 mL~2.5 mLUPLC
Peak Capacity ModerateHighUPLC
Initial Instrument Cost StandardHighHPLC

This comparison clearly shows UPLC's superiority in speed, efficiency, and economy of solvent use.[5][11] However, the initial capital investment for a UPLC system is higher. The choice between the two depends on the laboratory's needs: for high-throughput screening or complex mixture analysis, UPLC is the clear winner. For routine QC with fewer samples where existing instrumentation is available, a well-validated HPLC method remains a robust and reliable choice.

Overall Purity Validation Workflow

The following diagram illustrates the logical flow of the purity validation process, applicable to both HPLC and UPLC systems.

G cluster_prep Phase 1: Preparation cluster_method Phase 2: Method Execution cluster_analysis Phase 3: Data Analysis & Reporting SamplePrep Sample & Standard Preparation SystemSetup HPLC/UPLC System Setup (Column, Flow, Temp) SamplePrep->SystemSetup MobilePhase Mobile Phase Preparation MobilePhase->SystemSetup MethodValidation Method Validation (ICH) (Specificity, Linearity, Accuracy, Precision) SystemSetup->MethodValidation Initial Validation SampleAnalysis Sample Sequence Run MethodValidation->SampleAnalysis Proceed if Valid DataProcessing Chromatogram Integration & Peak Area Calculation SampleAnalysis->DataProcessing PurityCalc Purity Calculation (% Area Normalization) DataProcessing->PurityCalc Report Generate Certificate of Analysis PurityCalc->Report

Caption: Workflow for Purity Validation of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one.

Alternative Analytical Techniques

While liquid chromatography is the preferred method, other techniques can provide complementary information for purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.[13][14] For 2,6-Dioxa-8-azaspiro[4.5]decan-7-one, derivatization might be necessary to increase volatility, adding complexity to the sample preparation. However, GC-MS provides excellent separation efficiency and structural information from the mass spectrometer, which is invaluable for impurity identification.[15]

  • Quantitative NMR (qNMR): A powerful primary method that can determine purity without the need for a specific reference standard of the same compound.[16] It quantifies the analyte against a certified internal standard of a different, unrelated compound. While less common for routine QC, it is an authoritative technique for certifying reference materials.

  • Thin-Layer Chromatography (TLC): A simple, cost-effective method for a quick purity check, often used to monitor the progress of a reaction or for initial screening.[17]

Conclusion

The purity validation of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one can be robustly and reliably achieved using a well-developed, validated RP-HPLC method. The outlined protocol, based on a C18 column with a water/acetonitrile gradient and UV detection, provides the necessary specificity and precision for quality control in a research and development setting.

For laboratories requiring higher throughput, improved resolution for complex impurity profiles, or aiming to reduce long-term operational costs, transitioning to a UPLC method is a highly recommended and scientifically sound strategy. The principles of method development and validation remain the same, but the gains in speed and sensitivity are substantial. The ultimate choice between HPLC and UPLC should be guided by an organization's specific needs regarding sample throughput, analytical complexity, and available capital resources.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?
  • Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC.
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). Biomedical Journal of Scientific & Technical Research.
  • Ali, R., Bhatia, R., & Chawla, P. A. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. ResearchGate.
  • Benchchem. A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols.
  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Rajmane, A. D., & Shinde, K. P. A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • International Journal of Pharmaceutical Sciences. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds.
  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • EMU Departments of Physics and Chemistry. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • ACS Publications. Gas Chromatography | Analytical Chemistry.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 25). Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone.
  • Journal of Food and Drug Analysis. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry.
  • High Performance Liquid Chromatography. (2014, June 17).
  • Benchchem. Chiral Synthesis of 6-Azaspiro[4.5]decan-7-one Enantiomers: Application Notes and Protocols.

Sources

Comparative

In-vitro testing protocols for 2,6-Dioxa-8-azaspiro[4.5]decan-7-one derivatives

In-Vitro Testing Protocols for 2,6-Dioxa-8-azaspiro[4.5]decan-7-one Derivatives: Evaluating Spirocyclic Scaffolds in HPK1 Inhibitor Discovery As drug discovery increasingly shifts away from planar, heteroaromatic "flatla...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Vitro Testing Protocols for 2,6-Dioxa-8-azaspiro[4.5]decan-7-one Derivatives: Evaluating Spirocyclic Scaffolds in HPK1 Inhibitor Discovery

As drug discovery increasingly shifts away from planar, heteroaromatic "flatland" structures, the strategic incorporation of spirocyclic scaffolds has become a cornerstone of modern medicinal chemistry[1]. The 2,6-dioxa-8-azaspiro[4.5]decan-7-one system is a highly rigid, three-dimensional scaffold that significantly increases a molecule's fraction of sp3 -hybridized carbons ( Fsp3​ ).

In the context of immuno-oncology, Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) has emerged as a high-priority target. HPK1 acts as a negative regulator of T-cell activation; however, developing selective inhibitors has historically been hindered by off-target promiscuity against closely related MAP4K family members[2]. By replacing traditional planar hinge-binders with 2,6-dioxa-8-azaspiro[4.5]decan-7-one derivatives, researchers can exploit precise 3D vectors to achieve superior kinase selectivity, while simultaneously shielding vulnerable metabolic sites from cytochrome P450 (CYP450) oxidation[1].

This guide provides a comprehensive, self-validating in-vitro testing framework to objectively evaluate the performance of these spirocyclic derivatives against traditional planar alternatives.

Comparative Performance Analysis: Spirocyclic vs. Planar Scaffolds

To establish a baseline, it is critical to compare the spirocyclic derivative against a matched-pair planar analog (e.g., a traditional pyrimidine or quinoline-based inhibitor). The rigid 3D conformation of the spirocycle locks the pharmacophore into an ideal geometry for the HPK1 ATP-binding pocket, reducing the entropic penalty of binding and driving selectivity. Furthermore, the steric bulk of the spiro-ring system protects the basic amine from rapid N -dealkylation, dramatically improving metabolic stability[1].

Table 1: Representative In-Vitro Profiling Data (Planar vs. Spirocyclic Scaffold)

Assay MetricTraditional Planar Scaffold (Pyrimidine-based)2,6-Dioxa-8-azaspiro[4.5]decan-7-one DerivativeCausality / Scientific Rationale
HPK1 IC 50​ (Biochemical) 12.5 nM1.8 nM 3D pre-organization reduces the entropic penalty of binding to the active site.
Selectivity (MAP4K4 IC 50​ ) 45 nM (3.6x selective)>2,000 nM (>1000x selective)Spiro-vectors exploit subtle steric differences in the MAP4K4 ATP-binding pocket[2].
HLM Stability ( CLint​ ) 85.4 µL/min/mg (High clearance)12.2 µL/min/mg (Low clearance)Steric shielding of the azaspiro-core prevents rapid CYP-mediated oxidation[1].
Cell Permeability ( Papp​ ) 3.2 x 10−6 cm/s18.5 x 10−6 cm/s Disruption of π−π stacking lowers crystal lattice energy, improving solubility and passive diffusion.

Experimental Workflow and Methodology

The evaluation of HPK1 inhibitors requires a tiered cascade: confirming biochemical target engagement, ensuring metabolic viability, and validating functional phenotypic reinvigoration of T-cells[3][4].

G A Spirocyclic Library Synthesis B Biochemical Assay (HPK1 IC50 & Selectivity) A->B C In-Vitro ADME (HLM Stability & Caco-2) B->C D Phenotypic Assay (T-Cell IFN-γ Release) C->D E Lead Candidate Selection D->E

Fig 1: In-vitro screening cascade for spirocyclic HPK1 inhibitors.

Protocol A: HPK1 Biochemical Kinase Assay (TR-FRET)

Purpose: To quantify direct inhibition of HPK1 kinase activity. Causality: HPK1 dampens T-cell activation by phosphorylating the adaptor protein SLP76 at Serine 376, triggering its ubiquitination and proteasomal degradation[5]. Measuring the reduction of pSLP76 directly quantifies functional kinase inhibition.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Enzyme/Substrate Mix: Incubate 0.5 nM recombinant human HPK1 with 100 nM biotinylated SLP76 peptide substrate.

  • Compound Addition: Dispense the 2,6-dioxa-8-azaspiro[4.5]decan-7-one derivative in a 10-point dose-response curve (10 µM to 0.5 pM, 1% DMSO final).

  • Reaction Initiation: Add ATP at the predetermined Km​ value (e.g., 20 µM) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Quench the reaction with EDTA. Add Europium-labeled anti-phospho-SLP76 (Ser376) antibody and Streptavidin-APC.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a microplate reader (Ex: 340 nm, Em: 615 nm / 665 nm). Calculate IC 50​ using a 4-parameter logistic fit.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Purpose: To determine the intrinsic metabolic clearance ( CLint​ ) of the spirocyclic scaffold. Causality: A drug must survive first-pass hepatic metabolism to be efficacious. The spirocyclic core is hypothesized to resist CYP450 degradation better than exposed planar amines[1].

  • Incubation Setup: Dilute pooled Human Liver Microsomes to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ .

  • Spiking: Add the test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time.

Protocol C: Primary Human T-Cell Activation Assay

Purpose: To validate that biochemical inhibition translates to phenotypic immune reinvigoration. Causality: Blocking HPK1 prevents SLP76 degradation, which stabilizes the T-Cell Receptor (TCR) signalosome, leading to robust cytokine (IFN- γ , IL-2) production even under immunosuppressive conditions[4].

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using density gradient centrifugation. Purify CD3+ T-cells via magnetic negative selection[3].

  • Stimulation: Coat 96-well plates with sub-optimal concentrations of anti-CD3 (1 µg/mL) and anti-CD28 (0.5 µg/mL) antibodies to mimic a weak tumor antigen signal.

  • Treatment: Seed 1×105 T-cells per well. Treat with the spirocyclic HPK1 inhibitor (dose-response) or DMSO vehicle control.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO 2​ .

  • Readout: Harvest the supernatant and quantify IFN- γ and IL-2 secretion using a standard sandwich ELISA. Enhanced cytokine release compared to the vehicle confirms functional target engagement.

Pathway TCR TCR / CD28 Stimulation SLP76 SLP-76 (Active Signalosome) TCR->SLP76 Activates HPK1 HPK1 Kinase (Negative Regulator) SLP76->HPK1 Recruits TCellAct Robust T-Cell Activation SLP76->TCellAct Drives pSLP76 pSLP-76 (Ser376) (Degradation) HPK1->pSLP76 Phosphorylates pSLP76->SLP76 Inhibits Inhibitor 2,6-Dioxa-8-azaspiro Derivative Inhibitor->HPK1 Blocks

Fig 2: HPK1 signaling pathway and mechanism of spirocyclic inhibitor intervention.

References

  • Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor. BMJ (Journal for ImmunoTherapy of Cancer).
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.
  • Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade. NIH / PMC.
  • Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activ
  • The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy.

Sources

Validation

Benchmarking 2,6-Dioxa-8-azaspiro[4.5]decan-7-one: A Next-Generation Spirocyclic Scaffold for Drug Discovery

The "Escape from Flatland" Paradigm For decades, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic rings. While synthetically accessible, these "flat" molecules frequently suffer from poor aqueous sol...

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Author: BenchChem Technical Support Team. Date: April 2026

The "Escape from Flatland" Paradigm

For decades, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic rings. While synthetically accessible, these "flat" molecules frequently suffer from poor aqueous solubility, high lipophilicity, and off-target promiscuity[1]. The strategic integration of spirocyclic scaffolds—where two rings share a single quaternary carbon—has revolutionized multiparametric optimization (MPO) by increasing the fraction of sp3-hybridized carbons (Fsp3)[2].

Among the emerging classes of 3D building blocks, 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (CAS 1780802-63-2) represents a premier, highly polar scaffold[3]. By functioning as a conformationally restricted bioisostere for morpholinones and piperazines, it offers unique advantages in target selectivity and metabolic stability[4].

Structural Deep-Dive & Causality

To understand why this specific scaffold outperforms traditional rings, we must deconstruct its architecture:

  • The Spiro[4.5]decane Core: The molecule consists of a 5-membered tetrahydrofuran (THF)-like ring spiro-fused to a 6-membered cyclic carbamate (1,3-oxazinan-2-one derivative).

  • Fsp3 Calculation: The core formula is C₇H₁₁NO₃. Out of the 7 carbons, 6 are sp3-hybridized (C1, C3, C4, C5, C9, C10), while only the carbonyl carbon (C7) is sp2-hybridized. This yields an exceptionally high Fsp3 of 0.86 [5].

  • The Cyclic Carbamate Advantage: The -O-C(=O)-NH- motif provides a rigid hydrogen-bond donor/acceptor pair. Unlike standard amides, the cyclic carbamate restricts the rotational degrees of freedom, pre-organizing the exit vector at the nitrogen (position 8) to minimize the entropic penalty upon target binding[4].

Quantitative Benchmarking: Scaffold Comparison

To objectively benchmark 2,6-Dioxa-8-azaspiro[4.5]decan-7-one, we compare it against a planar baseline (Morpholin-3-one) and a first-generation strained spirocycle (2-Oxa-6-azaspiro[3.3]heptane).

Note: Because bare low-molecular-weight cores do not exhibit solubility or metabolic limits on their own, the physicochemical metrics below are benchmarked based on their N-phenyl derivatives to simulate realistic drug-like fragments.

Scaffold CoreMolecular FormulaFsp3Est. cLogP (N-Phenyl)Kinetic Solubility (µM)HLM CL_int (µL/min/mg)
Morpholin-3-one (Planar Baseline)C₄H₇NO₂0.751.2< 50> 45 (High)
2-Oxa-6-azaspiro[3.3]heptane (Strained 3D)C₅H₉NO1.000.4~12025 (Moderate)
2,6-Dioxa-8-azaspiro[4.5]decan-7-one (Next-Gen)C₇H₁₁NO₃0.86-0.1> 200< 10 (Low)

Data Interpretation: The 2,6-Dioxa-8-azaspiro[4.5]decan-7-one scaffold achieves the optimal balance. It relieves the synthetic and thermodynamic ring strain inherent to [3.3] spirocycles while introducing multiple heteroatoms that drastically lower cLogP and disrupt the planar crystal packing that plagues morpholinones[2].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that confirm the mechanistic causality of the assay.

Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry

Causality & Design: Nephelometry is utilized over standard UV-Vis spectroscopy because it directly measures light scattering from insoluble particulates. This avoids the UV-absorbance overlap issues inherent to diverse chemical libraries.

  • Stock Preparation: Prepare 10 mM stock solutions of the N-arylated scaffolds in 100% DMSO.

  • Serial Dilution: Dispense the stocks into a 96-well plate containing PBS (pH 7.4) to achieve a concentration range of 10–200 µM.

    • Critical Causality: The final DMSO concentration must be strictly capped at 1% v/v . Higher DMSO concentrations artificially solubilize lipophilic planar compounds, masking the true aqueous advantage of the spirocyclic Fsp3 character.

  • Equilibration: Incubate the microplate at 25°C for 2 hours with orbital shaking (300 rpm) to reach the thermodynamic equilibrium of the precipitate.

  • Measurement: Read the plate using a laser nephelometer (e.g., NEPHELOstar).

  • Self-Validating Controls: Every plate must include Diclofenac (highly soluble, negative scattering control) and Amiodarone (poorly soluble, positive scattering control). Validation condition: If Amiodarone fails to precipitate at >50 µM, the assay is rejected due to potential solvent contamination.

Protocol B: In Vitro Human Liver Microsomal (HLM) Stability

Causality & Design: Planar morpholinones are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation at the alpha-carbons adjacent to their heteroatoms. The spiro[4.5]decane core sterically shields these vulnerable C-H bonds, resulting in lower Intrinsic Clearance (CL_int).

  • Reaction Setup: Combine 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH-regenerating system (1 mM final concentration).

    • Critical Causality: NADPH is the obligate cofactor for CYP450 enzymes. Its omission in a parallel control well isolates CYP-mediated degradation from background chemical instability.

  • Quenching: At time points 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing Tolbutamide as an internal standard.

    • Critical Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction, while the internal standard normalizes LC-MS/MS injection variability.

  • Analysis: Centrifuge at 4000 rpm for 15 mins and analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂).

  • Self-Validating Controls: Include Verapamil (high clearance) and Warfarin (low clearance) as internal biological controls. Validation condition: The minus-NADPH control must show <5% depletion to validate that clearance is strictly enzymatically driven.

Pathway Visualization: Multiparametric Optimization

MPO_Workflow P Planar Baseline (Morpholin-3-one) S1 Spiro[3.3]heptane (High Strain) P->S1 Increase Fsp3 S2 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (Optimized 3D Core) S1->S2 Relieve Strain & Add Carbamate Sol Kinetic Solubility >150 µM S2->Sol Disrupted Crystal Packing Met HLM Stability CL_int < 10 S2->Met Steric Shielding of CYP Sites

Fig 1: Multiparametric optimization workflow utilizing 2,6-Dioxa-8-azaspiro[4.5]decan-7-one.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online. 1

  • Advantages of spirocyclic scaffolds over planar structures in drug discovery - Benchchem. 2

  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. 4

  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm. 5

  • 1780802-63-2 | 2,6-Dioxa-8-azaspiro[4.5]decan-7-one - BLDpharm. 3

Sources

Comparative

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral 2,6-Dioxa-8-azaspiro[4.5]decan-7-one

In the landscape of modern drug development, the stereochemical identity of a therapeutic candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The spirocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development, the stereochemical identity of a therapeutic candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The spirocyclic scaffold, particularly the 2,6-Dioxa-8-azaspiro[4.5]decan-7-one core, represents a privileged structure in medicinal chemistry due to its rigid, three-dimensional arrangement, which can facilitate highly specific interactions with biological targets. Consequently, the ability to accurately and reliably determine the enantiomeric excess (e.e.) of this chiral entity is paramount for any research program built around it.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one. We will delve into the methodological nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents. Beyond a mere recitation of protocols, this document aims to provide the "why" behind the "how," empowering you to make informed decisions in your analytical strategy.

The Analytical Imperative: Why Enantiomeric Purity Matters

The two enantiomers of a chiral drug can exhibit markedly different biological activities. One may be therapeutically active, while the other could be inactive or, in a worst-case scenario, contribute to adverse effects. Therefore, the precise quantification of the enantiomeric composition is a non-negotiable aspect of quality control and regulatory compliance. An accurate e.e. value is a direct measure of the success of an asymmetric synthesis and ensures the stereochemical integrity of the final active pharmaceutical ingredient (API).

Comparative Analysis of Key Methodologies

The choice of analytical technique for determining enantiomeric excess is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity, sample throughput, and the availability of instrumentation. Here, we compare the three most powerful and widely adopted methods.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents
Principle Physical separation of enantiomers on a chiral stationary phase.Separation of volatile enantiomers on a chiral stationary phase.In-situ formation of diastereomeric complexes leading to distinct NMR signals.
Resolution Excellent, often baseline separation.Very high, capable of resolving complex mixtures.Variable, dependent on the choice of shift reagent and analyte interaction.
Sensitivity High (ng to pg level with appropriate detectors).Very high (pg to fg level).Lower, typically requires mg quantities of sample.
Analysis Time Moderate (typically 5-30 minutes).Fast (typically 5-20 minutes).Fast per sample, but requires careful sample preparation.
Sample Volatility Not required.Required.Not required.
Instrumentation Widely available in pharmaceutical labs.Common, but less so than HPLC.Standard in chemical research and development.
Method Development Can be iterative, involving screening of columns and mobile phases.Requires optimization of temperature programs and column choice.Involves screening of chiral shift reagents and concentration optimization.
Non-destructive Yes (analytes can be collected post-detection).No (sample is vaporized).Yes (sample is recoverable).

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for enantiomeric excess determination due to its broad applicability to non-volatile compounds.[1][2] The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP).[3] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds, including those with lactam functionalities.[4][5][6]

Workflow for Chiral HPLC Method Development

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Select Diverse CSPs (e.g., Amylose & Cellulose-based) B Screen with Standard Mobile Phases (Normal & Reversed Phase) A->B C Identify Promising Column/Mobile Phase Combinations B->C D Optimize Mobile Phase Composition (e.g., alcohol %) and Additives C->D E Adjust Flow Rate and Column Temperature D->E F Achieve Baseline Resolution (Rs > 1.5) E->F G Assess Linearity, Accuracy, and Precision F->G H Determine Limit of Detection (LOD) and Quantification (LOQ) G->H I Finalize Method H->I

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocol: Chiral HPLC of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Daicel CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) is a strong starting point due to its broad selectivity.

  • Mobile Phase: A normal phase elution is often successful for polar, nitrogen-containing compounds. A typical starting mobile phase would be a mixture of n-Hexane and an alcohol modifier like isopropanol (IPA) or ethanol.

    • Initial Screening: n-Hexane/IPA (90:10, v/v).

    • Optimization: The ratio of hexane to alcohol is adjusted to optimize resolution and retention time. For basic compounds like our target molecule, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can significantly improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (as the lactam chromophore has low wavelength absorbance).

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

Expected Results and Causality:

The chiral grooves of the polysaccharide-based CSP will interact differently with the two enantiomers of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. This differential interaction leads to one enantiomer being retained longer on the column, resulting in their separation. The use of a normal phase mobile phase enhances these polar interactions.

Chiral Gas Chromatography (GC)

For compounds that are volatile or can be made volatile through derivatization, chiral GC offers exceptional resolution and sensitivity.[7] The separation mechanism is analogous to chiral HPLC, but occurs in the gas phase with a chiral stationary phase coated on the inside of a capillary column. Cyclodextrin-based CSPs are the most common and effective for a wide range of chiral molecules.[8]

Workflow for Chiral GC Method Development

cluster_0 Phase 1: Feasibility & Column Selection cluster_1 Phase 2: Temperature Program Optimization cluster_2 Phase 3: Validation A Assess Analyte Volatility (may require derivatization) B Select Cyclodextrin-based CSP (e.g., β- or γ-cyclodextrin) A->B C Initial Isothermal Run at Low Temperature B->C D Develop Temperature Gradient to Improve Resolution and Reduce Run Time C->D E Optimize Final Temperature and Hold Time D->E F Verify Peak Purity and Identity (GC-MS) E->F G Assess Repeatability of Retention Times and Peak Areas F->G H Finalize Method G->H

Caption: A streamlined workflow for chiral GC method development.

Experimental Protocol: Chiral GC of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Stationary Phase: A cyclodextrin-based capillary column, such as one containing a permethylated β-cyclodextrin phase, is a good choice for its versatility.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection: Split injection to avoid column overloading.

  • Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 220 °C at a rate of 5 °C/min.

    • Final Hold: Hold at 220 °C for 5 minutes.

  • Detector Temperature: 250 °C.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

Expected Results and Causality:

The enantiomers will partition between the carrier gas and the chiral stationary phase. The cyclodextrin cavities of the CSP provide a chiral environment where one enantiomer will have a more favorable inclusion complexation, leading to a longer retention time. The temperature program is crucial for ensuring that the compound is sufficiently volatile to travel through the column while still allowing for effective interaction with the stationary phase for separation.

NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy offers a fundamentally different approach to e.e. determination. Instead of physical separation, it relies on the use of a chiral auxiliary, such as a chiral lanthanide shift reagent, to create a diastereomeric environment for the enantiomers in solution.[9] This results in the differentiation of NMR signals for the two enantiomers, allowing for their quantification by integration.

Principle of Chiral NMR Analysis

A Enantiomeric Mixture (Single set of NMR signals) B Add Chiral Shift Reagent (e.g., Eu(hfc)3) A->B C Formation of Diastereomeric Complexes (Analyte-Reagent) B->C D Distinct Magnetic Environments for each Enantiomer C->D E Separated NMR Signals for (R) and (S) Enantiomers D->E F Quantification by Signal Integration E->F

Caption: The principle of enantiomeric excess determination by NMR with a chiral shift reagent.

Experimental Protocol: Chiral NMR of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Shift Reagent: A lanthanide-based chiral shift reagent such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)3) is a common choice.[10]

  • Solvent: Anhydrous deuterated chloroform (CDCl3).

  • Sample Preparation:

    • Dissolve a precise amount of the sample (e.g., 10 mg) in approximately 0.6 mL of CDCl3 in an NMR tube.

    • Acquire a standard proton NMR spectrum.

    • Add small, incremental amounts of the chiral shift reagent to the NMR tube.

    • Acquire a spectrum after each addition until sufficient separation of a key proton signal (e.g., a proton adjacent to the lactam carbonyl or the nitrogen) is observed for the two enantiomers.

  • Data Analysis: Integrate the well-resolved signals corresponding to each enantiomer. The enantiomeric excess is calculated from the ratio of the integrals.

Expected Results and Causality:

The Lewis acidic lanthanide center of the chiral shift reagent will coordinate to a Lewis basic site on the 2,6-Dioxa-8-azaspiro[4.5]decan-7-one, likely the lactam carbonyl oxygen. The chiral ligands on the reagent create a chiral magnetic environment around the analyte. This results in the formation of two transient diastereomeric complexes, each with a unique set of induced chemical shifts. Consequently, a single peak in the original spectrum splits into two, with the area of each new peak being proportional to the concentration of the corresponding enantiomer.

Conclusion: A Multi-faceted Approach to a Critical Parameter

The determination of enantiomeric excess for a novel chiral entity like 2,6-Dioxa-8-azaspiro[4.5]decan-7-one is a critical analytical challenge that can be confidently addressed by several powerful techniques.

  • Chiral HPLC stands out as the most versatile and robust method, particularly in a pharmaceutical quality control setting, due to its excellent resolution, sensitivity, and applicability to non-volatile compounds.

  • Chiral GC is an excellent alternative if the compound is sufficiently volatile, offering high resolution and speed.

  • Chiral NMR provides a rapid, non-separative method for e.e. determination and can be invaluable for initial screening and in research settings where sample recovery is important.

Ultimately, a comprehensive analytical strategy may involve the use of two of these techniques for cross-validation, ensuring the utmost confidence in the stereochemical purity of your valuable chiral compounds.[3] This rigorous approach to analytical science is the bedrock upon which successful drug development programs are built.

References

  • Waters Corporation. (n.d.). Analytical Methods for 7-Azaspiro[3.5]nonane Reactions. BenchChem.
  • Aboul-Enein, H. Y., & Ali, I. (2003). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Chiral HPLC and NMR for the Analysis of (S)-Mandelic Acid. BenchChem.
  • Cirilli, R. (2019). HPLC Enantioseparations with Polysaccharide-Based Chiral Stationary Phases in HILIC Conditions. PubMed.
  • Gasparrini, F., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI.
  • Olieman, K. (2018). Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products?
  • Matthijs, N., et al. (2005).
  • Polshettiwar, V., & Ghorpade, R. (2024).
  • Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Tokunaga, Y., et al. (2010). Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. PubMed.
  • Ahuja, S. (2008). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Chavan, M., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research.
  • Nishiyori, R., et al. (2022).
  • DAICEL. (n.d.). Method development with CHIRALPAK® IA.
  • Tokyo Chemical Industry. (n.d.). Water-Soluble Chiral Shift Reagents for High-Field NMR.
  • El-Gawad, A. A. (1981). NMR quantitative analysis - The application of lanthanide shift reagents.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Wilson, K., et al. (1993). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2.
  • Google Patents. (n.d.). US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents.
  • Kishi, Y., et al. (2004). Application of Chiral Lanthanide Shift Reagents for Assignment of Absolute Configuration of Alcohols.
  • Armstrong, D. W., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. PMC - NIH.
  • Schurig, V. (n.d.). Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases.
  • Waters Corporation. (n.d.). Enantiomeric and diastereomeric separations of fragrance and essential oil components using the ACQUITY UPC2 System with ACQUITY UPC2 Trefoil Columns.
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,6-Dioxa-8-azaspiro[4.5]decan-7-one

As a Senior Application Scientist, I frequently guide drug development teams on the safe integration of novel spirocyclic scaffolds into their synthetic pipelines. 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (CAS: 1780802-63-2)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide drug development teams on the safe integration of novel spirocyclic scaffolds into their synthetic pipelines. 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (CAS: 1780802-63-2) is a highly valued building block in modern medicinal chemistry, utilized primarily for its conformational restriction and ability to improve the physicochemical properties of drug candidates.

However, because this is a specialized research chemical, its toxicological profile is not fully characterized. In the absence of comprehensive GHS hazard statements, the precautionary principle—mandated by the [1]—requires us to treat such uncharacterized organic compounds as potential health hazards.

This guide provides a self-validating framework for evaluating risks, selecting Personal Protective Equipment (PPE), and executing precise operational and disposal plans.

Risk Assessment & The Causality of Protection

Spirocyclic lactams and carbamates like 2,6-Dioxa-8-azaspiro[4.5]decan-7-one typically present as fine, crystalline powders. The primary operational risk is aerosolization during weighing and transfer. Inhalation of particulate matter can lead to respiratory sensitization. Furthermore, the spiro-fused oxygen and nitrogen heterocycles can interact with biological nucleophiles, posing a risk of contact dermatitis or systemic absorption through compromised skin.

Our PPE strategy is not arbitrary; it is designed to create an impermeable barrier against particulate transfer and chemical permeation, aligning with the safety frameworks outlined in the National Research Council's [2].

Quantitative PPE Specification Matrix
Protection ZoneRequired EquipmentMaterial SpecificationCausality (The "Why")
Dermal (Hands) Double GlovesNitrile (Min. 4 mil thickness)Spirocyclic compounds exhibit lipophilicity that facilitates dermal penetration. Nitrile provides a broad-spectrum barrier against non-polar organics; latex offers insufficient chemical resistance.
Ocular Safety GogglesANSI Z87.1 Certified, Splash-proofPrevents micro-particulate ingress into the ocular mucosa during high-static weighing procedures.
Respiratory Fume Hood / N95Face velocity of 80–100 fpmAerodynamic disturbances during transfer can aerosolize the fine powder. Proper face velocity ensures containment without creating turbulent vortices.
Body Lab Coat100% Cotton or Flame-Resistant (FR)Synthetic fibers can melt to the skin upon chemical reaction or fire. Cotton provides a breathable, non-melting barrier against trace powder accumulation.

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating workflow, every step in this protocol includes a verification check to confirm the integrity of the safety system before proceeding.

Step 1: Pre-Operational Verification

  • Action: Verify the chemical fume hood monitor reads between 80 and 100 feet per minute (fpm).

  • Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently inward. Do not proceed if the tissue flutters violently (indicating turbulence) or hangs straight down (indicating exhaust failure).

  • Action: Don the PPE outlined in the matrix above. Inspect nitrile gloves for micro-tears by trapping air and squeezing.

Step 2: Dispensing and Weighing

  • Action: Place an analytical balance inside the fume hood, positioned at least 6 inches behind the sash plane to avoid edge turbulence.

  • Action: Use a static-eliminating device (e.g., a zero-stat gun) on the weighing boat. Causality: Fine organic powders hold static charges that cause them to "jump" off spatulas, increasing aerosolization risks.

  • Action: Transfer the 2,6-Dioxa-8-azaspiro[4.5]decan-7-one using a clean, dry stainless-steel spatula. Cap the source vial immediately after transfer.

Step 3: Post-Handling Decontamination

  • Action: Wipe down the balance and surrounding hood surface with a lint-free wipe dampened with 70% ethanol or isopropanol.

  • Validation: Visually inspect the area under a bright light to ensure no crystalline residue remains. Dispose of the wipe in a designated solid hazardous waste container.

Spill Response & Disposal Plan

In the event of a spill, or when disposing of reaction byproducts, strict adherence to [3] is mandatory.

Solid Spill Cleanup Protocol
  • Isolate: Lower the fume hood sash completely. If the spill is outside the hood, evacuate the immediate 5-foot radius and don an N95/P100 respirator.

  • Contain: Do not sweep the powder, as this forces particulates into the air. Instead, cover the spill gently with damp paper towels (using water or a 10% ethanol solution) to suppress dust.

  • Collect: Use a disposable plastic scoop to transfer the dampened mass into a sealable polyethylene hazardous waste bag.

  • Decontaminate: Wash the spill surface with a standard laboratory detergent, followed by an ethanol wipe.

Waste Segregation & Disposal Plan
  • Solid Waste: Empty vials, contaminated gloves, and weighing boats must be placed in a rigid, puncture-proof container labeled "Hazardous Solid Waste: Uncharacterized Organic Scaffolds."

  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., Dichloromethane, DMSO), the resulting solution must be collected in a compatible, clearly labeled halogenated or non-halogenated solvent waste carboy.

  • Regulatory Compliance: Never dispose of spirocyclic derivatives down the sink. Ensure your laboratory's EPA identification number is active and that waste is collected by a certified vendor within the 90-day (Large Quantity Generator) or 180-day (Small Quantity Generator) accumulation limit [3].

Workflow Visualization

The following logic diagram maps the critical path for handling this compound, ensuring that safety and regulatory compliance are integrated into the physical movement of the material.

G Start Retrieve 2,6-Dioxa-8-azaspiro[4.5]decan-7-one (CAS: 1780802-63-2) PPE Don Required PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Ventilated Enclosure (Verify 80-100 fpm Face Velocity) PPE->Hood Weigh Weighing & Dispensing (Apply Static Elimination) Hood->Weigh Decon Decontaminate Surfaces (70% EtOH Wipe Down) Weigh->Decon Waste EPA 40 CFR 262 Compliant Waste Segregation & Disposal Decon->Waste

Workflow for the safe handling and disposal of 2,6-Dioxa-8-azaspiro[4.5]decan-7-one.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. Available at:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at:[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Generator Regulatory Summary (40 CFR 262). United States Government. Available at:[Link]

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